molecular formula C4H2ClFN2O2S B3008893 2-Chloropyrimidine-4-sulfonyl fluoride CAS No. 2470437-70-6

2-Chloropyrimidine-4-sulfonyl fluoride

Cat. No.: B3008893
CAS No.: 2470437-70-6
M. Wt: 196.58
InChI Key: ALHIDBGKQJWRAE-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-sulfonyl fluoride is a high-purity heteroaromatic sulfonyl fluoride with the molecular formula C₄H₂ClFN₂O₂S . It is characterized by its specific molecular structure, available via the SMILES notation C1=CN=C(N=C1S(=O)(=O)F)Cl . This compound serves as a versatile and valuable synthetic intermediate in research, particularly in the fields of medicinal chemistry and chemical biology. Its molecular framework combines a sulfonyl fluoride group, which can act as an electrophile in SuFEx (Sulfur Fluoride Exchange) click chemistry, with a chlorinated pyrimidine ring, a privileged scaffold in drug discovery. This unique combination allows researchers to employ it as a key building block for the synthesis of more complex molecules, such as potential enzyme inhibitors or chemical probes. The reactive chloropyrimidine moiety can undergo substitution reactions with nucleophiles, while the sulfonyl fluoride group can selectively modify proteins or other biological targets. Handling should occur only in a well-ventilated environment, and all safety data sheets should be consulted prior to use. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHIDBGKQJWRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloropyrimidine-4-sulfonyl fluoride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Electrophile Scaffold for SuFEx-Enabled Drug Discovery

Part 1: Executive Summary & Chemical Identity

2-Chloropyrimidine-4-sulfonyl fluoride represents a high-value "bifunctional" scaffold in modern medicinal chemistry. Unlike standard sulfonyl chlorides, which are prone to rapid hydrolysis and non-selective reactivity, this sulfonyl fluoride (SF) analog leverages the unique stability-reactivity profile of the Sulfur(VI) Fluoride Exchange (SuFEx) class.[1]

Its core value lies in its orthogonal reactivity :

  • C2-Position (Chlorine): A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ), allowing for the attachment of diversity elements (amines, alkoxides) without disturbing the sulfonyl fluoride.
    
  • C4-Position (Sulfonyl Fluoride): A latent electrophile that remains inert under standard synthetic conditions but activates selectively towards specific nucleophiles (Tyr, Lys, Ser residues) or under SuFEx catalysis.

Chemical Identity Table[2]
PropertyDetail
IUPAC Name 2-Chloropyrimidine-4-sulfonyl fluoride
Molecular Formula

Molecular Weight 196.59 g/mol
Structure Description Pyrimidine ring substituted at C2 with Cl and C4 with

.[2][3][4][5]
Physical State Solid (Low melting point, analog-based estimation: 40–70 °C)
Solubility Soluble in DCM, THF, Acetonitrile; Hydrolytically stable in neutral water.
Key Functionality Dual Electrophile (

active + SuFEx active)
Part 2: Synthesis & Production Strategy

The synthesis of 2-chloropyrimidine-4-sulfonyl fluoride is rarely direct. The most robust "field-proven" protocol involves the oxidative chlorination of the corresponding thiol, followed by a halide exchange. This method avoids the use of unstable sulfonyl chloride intermediates.

Step-by-Step Protocol

1. Oxidative Chlorination (In Situ Generation)

  • Precursor: 2-Chloropyrimidine-4-thiol.

  • Reagents: Sodium Hypochlorite (NaOCl, commercial bleach) or

    
     gas (less preferred due to safety).
    
  • Solvent: Biphasic system (

    
     / 
    
    
    
    ) or Acetonitrile/HCl.
  • Mechanism: The thiol is oxidized to the sulfonyl chloride (

    
    ). Critical Note: The 2-chloro substituent makes the sulfonyl chloride extremely electrophilic and prone to hydrolysis; do not isolate.
    

2. Fluoride Exchange (The "KHF2" Method)

  • Reagents: Potassium Bifluoride (

    
    ) or Potassium Fluoride (KF) with 18-crown-6.
    
  • Conditions: Stirring the biphasic mixture at 0°C to Room Temperature.

  • Outcome: The

    
     is displaced by 
    
    
    
    . The resulting
    
    
    is significantly more stable to water than the chloride.

3. Purification

  • Workup: Separation of the organic layer, drying over

    
    , and concentration.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The SF group is stable on silica, unlike the chloride.

Synthesis Workflow Diagram

Synthesis Thiol 2-Chloropyrimidine- 4-thiol Oxidation Oxidation (NaOCl / HCl) Thiol->Oxidation 0°C, Biphasic SulfonylCl Intermediate: Sulfonyl Chloride (Unstable) Oxidation->SulfonylCl In situ Exchange Fluoride Exchange (Sat. aq. KHF2) SulfonylCl->Exchange Rapid Displacement Product TARGET: 2-Chloropyrimidine- 4-sulfonyl fluoride Exchange->Product Stable Solid

Caption: Robust synthetic pathway converting thiol precursors to stable sulfonyl fluorides via in situ chloride generation.[6][7]

Part 3: Chemoselectivity & Reactivity Profile

This is the most critical section for drug discovery applications. The 2-chloropyrimidine-4-sulfonyl fluoride scaffold exhibits a "Reactivity Switch" that distinguishes it from phenyl sulfonyl fluorides.

The Hierarchy of Reactivity

Unlike sulfonyl chlorides, where the sulfur center is often the most reactive electrophile, the sulfonyl fluoride group is kinetically stabilized. In this specific scaffold, the C2-Chlorine is the primary electrophile towards amines.

  • Reaction with Amines (Primary/Secondary):

    • Dominant Pathway:

      
       at C2.
      
    • Reasoning: The pyrimidine ring is electron-deficient (due to N atoms). The sulfonyl fluoride at C4 acts as a strong electron-withdrawing group (EWG), further activating the C2 position for nucleophilic attack.

    • Outcome: Formation of 2-amino-pyrimidine-4-sulfonyl fluoride. The

      
       remains intact.
      
  • Reaction with SuFEx Nucleophiles (Phenols/Silyl Ethers):

    • Dominant Pathway: SuFEx at

      
      .[1]
      
    • Activation: Requires a base (DBU) or silyl activation (TMS-ether + Fluoride catalyst).

    • Outcome: Formation of sulfonate esters or sulfonamides (if activated).[6]

Chemoselectivity Logic Diagram

Reactivity Scaffold 2-Chloropyrimidine- 4-sulfonyl fluoride Amine Reagent A: Primary Amine (R-NH2) (No Catalyst) Scaffold->Amine SuFEx Reagent B: Phenol / Protein Tyr (DBU or Proximity) Scaffold->SuFEx SnAr Pathway 1: SNAr (Displacement of Cl) Amine->SnAr Fast (RT) SulfEx Pathway 2: SuFEx (Displacement of F) SuFEx->SulfEx Activation Req. ProdA 2-Amino-pyrimidine- 4-sulfonyl fluoride (Linker Ready) SnAr->ProdA ProdB 2-Chloropyrimidine- 4-sulfonate (Covalent Adduct) SulfEx->ProdB

Caption: Orthogonal reactivity map. C2-Cl reacts spontaneously with amines (


), while 

requires SuFEx activation.
Part 4: Applications in Drug Discovery[1][8]
1. Covalent Probes & Warheads

The


 group is a "latent" covalent warhead. It does not react indiscriminately with biological nucleophiles (like thiols/glutathione), reducing off-target toxicity.
  • Target Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His).

  • Mechanism: Proximity-driven SuFEx. The inhibitor binds to the protein pocket; if a nucleophilic residue is nearby, the fluoride is displaced, forming a permanent covalent bond.

2. Bifunctional Linkers (PROTACs)

Researchers use this scaffold to build libraries.

  • Step 1: React the C2-Cl with a diversity set of amines (building the ligand affinity).

  • Step 2: The remaining C4-

    
     serves as the covalent "hook" to the target protein.
    
Part 5: Safety & Handling
  • Moisture Sensitivity: While more stable than chlorides, sulfonyl fluorides should be stored in a desiccator or under inert gas (

    
    /Ar) to prevent slow hydrolysis to sulfonic acid (
    
    
    
    ) and HF.
  • Corrosivity: Hydrolysis generates Hydrofluoric Acid (HF). Glassware etching may be observed over long storage. Use plastic (PP/PE) containers for long-term storage if possible.

  • Toxicity: Like all sulfonyl fluorides (e.g., PMSF), this compound is a potent irreversible inhibitor of serine proteases. Handle with extreme care (gloves, goggles, fume hood) to avoid enzyme inhibition in the operator.

References
  • Sharpless, K. B., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2024). "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." The Journal of Organic Chemistry. Link

  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Link

Sources

Engineering Precision: An Introduction to Pyrimidine-Based Sulfonyl Fluoride Warheads in Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors, such as acrylamides, which predominantly target highly nucleophilic cysteine residues. However, the limited prevalence of targetable cysteines in the human proteome has necessitated the development of new electrophilic warheads. Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

As a Senior Application Scientist navigating the intersection of chemical biology and drug discovery, I have observed a paradigm shift toward using sulfonyl fluoride (SF) warheads. When conjugated to privileged recognition scaffolds—specifically pyrimidine derivatives —these warheads enable the highly selective, context-dependent covalent modification of non-cysteine residues (Lys, Tyr, Ser, Thr, His). This technical guide explores the mechanistic foundations, design principles, and field-proven methodologies for deploying pyrimidine-based sulfonyl fluoride probes.

Mechanistic Foundations: The Synergy of Scaffold and Warhead

The efficacy of a pyrimidine-based SF probe relies on a bipartite mechanism: non-covalent recognition followed by proximity-driven covalent capture.

The Pyrimidine Recognition Motif

Pyrimidines (e.g., tri-substituted pyrimidines, 2-aminopyrazolo-pyrimidines) are ubiquitous in kinase inhibitor design. They act as structural mimics of the adenine ring of ATP, forming critical, highly directional hydrogen bonds with the backbone amides of the kinase hinge region[1]. This non-covalent anchoring dictates the precise spatial trajectory of the attached electrophile.

The Sulfonyl Fluoride (SuFEx) Warhead

Introduced as the "next generation" of click chemistry, SuFEx relies on the unique properties of the sulfur-fluorine bond[2]. Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides are thermodynamically stable[3].

  • Resistance to Reduction: Due to the extreme electronegativity of fluorine, the S-F bond undergoes exclusively heterolytic cleavage. It has a high homolytic bond dissociation energy (~90.5 kcal/mol), meaning it does not generate radical intermediates and remains completely inert in highly reductive, glutathione-rich (GSH) intracellular environments[3].

  • Context-Dependent Reactivity: In aqueous solution, the SF group is essentially unreactive. It requires a specific protein microenvironment to activate. Proximal basic residues (such as histidine or lysine) act as general bases to deprotonate the target nucleophile (e.g., the hydroxyl of a tyrosine or the

    
    -amino group of a lysine), while the local hydrogen-bonding network stabilizes the leaving fluoride ion[1].
    

G A Pyrimidine Scaffold (Hinge Binding) B Sulfonyl Fluoride (Inert State) A->B Positions C Protein Microenvironment (Proton Transfer) B->C Encounters D Covalent Adduct (S-N or S-O Bond) C->D SuFEx Reaction

Logical flow of SuFEx activation within a kinase binding pocket.

Design Principles & Structure-Activity Relationships

When engineering a pyrimidine-based SF probe, experimental causality dictates that the linker length and warhead orientation must be meticulously tuned. The SF group must be positioned within 3-4 Å of the target nucleophile to allow the


 substitution to occur[4].

By utilizing an SF warhead, we expand the targetable "covalome" beyond cysteine. For instance, pyrimidine-based SF probes have been utilized to selectively modify Tyrosine-111 in Schistosoma japonicum GST (sjGST)[5], as well as the conserved catalytic Lysine-295 in SRC kinase[4].

Table 1: Comparative Analysis of Covalent Warheads
Warhead TypeTypical Target NucleophileIntrinsic ReactivityStability in GSH (Live Cells)Reversibility
Acrylamide CysteineModerate to HighLow to ModerateIrreversible
Chloroacetamide CysteineHighLowIrreversible
Sulfonyl Fluoride Lys, Tyr, Ser, Thr, HisVery Low (Context-dependent)Extremely HighIrreversible
Fluorosulfate Tyr, LysExtremely LowExtremely HighIrreversible

Experimental Methodology: Synthesis and Chemoproteomic Profiling

To ensure scientific integrity, the protocols utilized in developing these probes must be self-validating. Below are the optimized workflows for synthesizing pyrimidine-SF compounds and validating their targets in live cells.

Protocol 1: In-Situ Synthesis of Pyrimidine-Sulfonyl Fluorides

Traditional synthesis using


 gas is hazardous and difficult to scale. A safer, field-proven method involves the in-situ generation of sulfonyl fluorides from sulfonic acids[6].
  • Precursor Activation: Dissolve the pyrimidine-sulfonic acid precursor (1.0 eq) in a biphasic solvent system (e.g.,

    
    ).
    
  • Chlorination: Add trichloroacetonitrile (

    
    ) and triphenylphosphine (
    
    
    
    ) to generate the transient sulfonyl chloride intermediate. Causality: This avoids the use of harsh, gaseous chlorinating agents.
  • Fluoride Exchange: Introduce potassium bifluoride (

    
    , 2.0 eq) as the fluoride source[6]. Causality: While TBAF is commonly used, 
    
    
    
    is preferred here because it enhances hydrogen bonding at the water/organic interface, significantly increasing the nucleophilicity of the fluoride ion toward chloride-fluoride exchange[6].
  • Isolation: Stir at room temperature for 2-4 hours. The heterolytic stability of the S-F bond allows for standard aqueous workup without the risk of hydrolyzing the newly formed warhead[3].

Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

To validate target engagement, we utilize an alkyne-tagged pyrimidine-SF probe (e.g., XO44 or G1-yne)[1][5]. This protocol is a self-validating system: the stringent washing ensures only covalently modified proteins are detected by mass spectrometry.

  • In Vivo Labeling: Incubate live cells with the alkyne-tagged pyrimidine-SF probe (1-10 µM) for 1-4 hours. Causality: The inert nature of the SF group ensures it survives the GSH-rich intracellular environment until it binds its specific target[3].

  • Lysis: Harvest and lyse cells using a mild detergent buffer (1% NP-40 in PBS) supplemented with protease inhibitors.

  • Click Chemistry (CuAAC): React the proteome lysate with a biotin-azide reporter. Add

    
     (1 mM), THPTA ligand (100 µM), and sodium ascorbate (1 mM) to catalyze the cycloaddition.
    
  • Enrichment & Stringent Washing: Capture biotinylated proteins on streptavidin-agarose beads. Wash stringently with 1% SDS and 8M urea. Causality: This step breaks all non-covalent protein-protein interactions, ensuring that any protein remaining on the beads is a direct covalent target of the SF probe.

  • LC-MS/MS Analysis: Perform on-bead tryptic digestion and analyze the eluted peptides. The exact site of modification is identified by a mass shift corresponding to the pyrimidine-sulfonyl adduct[4].

ABPP Step1 1. Live Cell Incubation (Alkyne-Pyrimidine-SF) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Addition) Step2->Step3 Step4 4. Streptavidin Enrichment & Stringent Washing Step3->Step4 Step5 5. Tryptic Digestion & LC-MS/MS Analysis Step4->Step5

Step-by-step chemoproteomic workflow for validating pyrimidine-SF target engagement.

Quantitative Case Studies in Drug Discovery

The integration of pyrimidine scaffolds with SF warheads has yielded remarkable successes in both kinase inhibition and general protein targeting.

  • Targeting SRC Kinase: A pyrimidine 2-aminopyrazole derived SF probe was designed to target SRC kinase. Despite SRC possessing 16 lysines and 13 tyrosines, the probe exhibited exquisite, super-stoichiometric selectivity for Lys295 (the catalytic lysine)[4]. Crystallographic data (2.5 Å resolution) confirmed the covalent S-N bond formation at Lys295, driven entirely by the precise positioning of the pyrimidine scaffold in the ATP-binding pocket[4].

  • Targeting Glutathione S-Transferase (GST): Using a pyrazole-pyrimidine-containing SF compound (G1-yne), researchers successfully targeted Schistosoma japonicum GST (sjGST)[5]. The reaction selectively modified Tyrosine-111, demonstrating the warhead's ability to label non-catalytic, context-activated tyrosine residues for site-selective protein immobilization[5].

Table 2: Kinetic and Binding Data of Selected Pyrimidine-SF Probes
ProbeTarget ProteinModified ResidueBinding Affinity / Application
XO44 Multiple KinasesConserved LysineUsed for broad-spectrum competition-based chemoproteomics[1]
Probe 2 SRC KinaseLys295Selective Kinase Inhibition (Confirmed via 2.5 Å Cocrystal)[4]
G1-yne sjGSTTyr111Site-selective covalent protein immobilization[5]

Conclusion

The integration of pyrimidine scaffolds with sulfonyl fluoride warheads represents a massive leap forward in covalent drug discovery. By leveraging the thermodynamic stability and context-dependent reactivity of SuFEx chemistry, we can design highly selective probes that target previously "undruggable" non-cysteine residues. As we continue to refine our understanding of how the protein microenvironment activates the S-F bond, pyrimidine-based SF compounds will undoubtedly transition from powerful chemical biology tools to next-generation clinical therapeutics.

References

  • Structure-based design and analysis of SuFEx chemical probes. NIH.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. rhhz.net.
  • Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole kinase-recognition scaffold.
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Site-Selective Protein Immobilization by Covalent Modification of GST Fusion Proteins.

Sources

An In-depth Technical Guide to the Stability of 2-Chloropyrimidine-4-sulfonyl Fluoride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloropyrimidine-4-sulfonyl fluoride is a reactive fragment of significant interest in drug discovery, particularly for the development of targeted covalent inhibitors. Its utility is intrinsically linked to the delicate balance between its stability in aqueous physiological environments and its reactivity towards nucleophilic amino acid residues on target proteins. This technical guide provides a comprehensive overview of the principles governing the stability of 2-chloropyrimidine-4-sulfonyl fluoride in aqueous buffers. We will explore the mechanistic underpinnings of its hydrolysis, the influence of pH, and provide field-proven, step-by-step protocols for its empirical stability assessment. This document is intended to equip researchers with the necessary knowledge to design robust experiments, interpret stability data accurately, and ultimately, harness the full potential of this valuable chemical entity in their drug discovery endeavors.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] Within this class of therapeutics, sulfonyl fluorides have emerged as a "privileged" warhead.[1][2][3] This is due to their unique combination of stability and context-dependent reactivity.[4][5] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater resistance to hydrolysis, a critical attribute for drugs intended for systemic administration.[6][7]

The 2-chloropyrimidine scaffold is a common motif in kinase inhibitors, and its incorporation into a sulfonyl fluoride structure presents an attractive strategy for developing novel covalent modifiers. The stability of the 2-chloropyrimidine-4-sulfonyl fluoride in aqueous media is a critical parameter that dictates its suitability as a drug candidate. A compound that degrades too rapidly will not have a sufficient half-life to reach its intended target, while one that is too stable may not be reactive enough to form the desired covalent bond. This guide will provide the foundational knowledge and practical protocols to navigate this crucial aspect of drug development.

The Chemical Landscape of Sulfonyl Fluoride Stability

The stability of a sulfonyl fluoride in an aqueous environment is primarily governed by its susceptibility to hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of the corresponding sulfonic acid.

The Hydrolysis Mechanism

The hydrolysis of 2-chloropyrimidine-4-sulfonyl fluoride can proceed through two main pathways, which are pH-dependent:

  • Neutral Hydrolysis: At neutral pH, a water molecule acts as the nucleophile. This process is generally slow for most sulfonyl fluorides due to the relatively weak nucleophilicity of water and the strong carbon-sulfur bond.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the more potent nucleophile, the hydroxide ion (OH-), attacks the sulfonyl group, significantly accelerating the rate of hydrolysis.

The electron-withdrawing nature of the 2-chloropyrimidine ring is expected to influence the electrophilicity of the sulfonyl sulfur, thereby modulating its reactivity.

Hydrolysis_Mechanism Start 2-Chloropyrimidine-4-sulfonyl Fluoride Intermediate_Water Transition State Start->Intermediate_Water Slow Intermediate_Hydroxide Transition State Start->Intermediate_Hydroxide Fast Water H₂O (Neutral pH) Water->Intermediate_Water Hydroxide OH⁻ (Basic pH) Hydroxide->Intermediate_Hydroxide Product 2-Chloropyrimidine-4-sulfonic Acid + F⁻ Intermediate_Water->Product Intermediate_Hydroxide->Product

Caption: Proposed hydrolysis pathways for 2-chloropyrimidine-4-sulfonyl fluoride.

A Framework for Stability Assessment: Experimental Design

A well-designed stability study is crucial for obtaining reliable and reproducible data. The following sections outline the key considerations for designing a robust experimental protocol.

Buffer Selection and pH Range

The choice of buffer is critical to accurately mimic physiological conditions and to control the pH of the solution. It is recommended to assess the stability of 2-chloropyrimidine-4-sulfonyl fluoride across a range of pH values relevant to drug discovery and development, typically from acidic (pH 4-5) to basic (pH 8-9) conditions, with a focus on physiological pH (7.4).

Recommended Buffers:

  • pH 4.0: Acetate Buffer

  • pH 7.4: Phosphate-Buffered Saline (PBS)

  • pH 9.0: Borate Buffer

It is imperative to ensure that the buffer components themselves do not react with the test compound.

Temperature and Incubation Time

Stability studies are often conducted at ambient temperature (around 25°C) and at an elevated temperature (e.g., 37°C or 40°C) to simulate physiological conditions and to perform accelerated stability testing.[8] The duration of the study should be sufficient to observe a measurable degradation of the compound, with time points typically ranging from 0 hours to 24 or 48 hours, and in some cases, longer for highly stable compounds.[8][9]

Experimental Protocol for Stability Assessment

This protocol provides a step-by-step guide for determining the stability of 2-chloropyrimidine-4-sulfonyl fluoride in aqueous buffers.

Materials and Reagents
  • 2-Chloropyrimidine-4-sulfonyl fluoride

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 4.0

  • Borate Buffer, pH 9.0

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors

  • Analytical column (e.g., C18)

  • Incubator or water bath

Workflow Diagram

Stability_Workflow A Prepare Stock Solution (10 mM in DMSO) C Incubation (e.g., 25°C and 37°C) A->C B Prepare Buffer Solutions (pH 4, 7.4, 9) B->C D Time-Point Sampling (t=0, 1, 2, 4, 8, 24h) C->D E Quench Reaction (e.g., with ACN) D->E F LC-MS/MS Analysis E->F G Data Analysis (Peak Area vs. Time) F->G H Determine Half-Life (t₁/₂) and Degradation Rate G->H

Caption: Experimental workflow for stability assessment.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-chloropyrimidine-4-sulfonyl fluoride in DMSO.

  • Working Solution Preparation: Dilute the stock solution into each of the pre-warmed (to the desired incubation temperature) aqueous buffers (pH 4.0, 7.4, and 9.0) to a final concentration of 100 µM. The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its effect on the reaction.

  • Incubation: Incubate the working solutions at the desired temperatures (e.g., 25°C and 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture. The t=0 sample should be taken immediately after the addition of the compound to the buffer.

  • Quenching: Immediately quench the reaction in the collected aliquots by diluting them with an equal volume of cold acetonitrile. This will precipitate any proteins and stop further degradation.

  • Sample Analysis: Analyze the quenched samples by reverse-phase HPLC or UPLC coupled with a UV detector and a mass spectrometer.

    • HPLC Method: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Detection: Monitor the disappearance of the parent compound (2-chloropyrimidine-4-sulfonyl fluoride) and the appearance of the sulfonic acid degradation product by both UV absorbance and mass spectrometry.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area of the parent compound versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) of the compound at each pH and temperature using the equation: t₁/₂ = 0.693 / k.

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Tabulated Stability Data
pHTemperature (°C)Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)
4.025ValueValue
4.037ValueValue
7.425ValueValue
7.437ValueValue
9.025ValueValue
9.037ValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Interpretation of Results

The half-life values will provide a quantitative measure of the stability of 2-chloropyrimidine-4-sulfonyl fluoride under different conditions.

  • Effect of pH: A shorter half-life at higher pH values would confirm a base-catalyzed hydrolysis mechanism.

  • Effect of Temperature: A shorter half-life at elevated temperatures is expected, as reaction rates generally increase with temperature. This data can be used to estimate the shelf-life of the compound under different storage conditions.

Conclusion and Future Directions

The stability of 2-chloropyrimidine-4-sulfonyl fluoride in aqueous buffers is a critical parameter for its successful application in drug discovery. This guide has provided a comprehensive overview of the factors influencing its stability and a detailed protocol for its empirical assessment. By understanding the principles of hydrolysis and by employing robust experimental designs, researchers can confidently evaluate the suitability of this and related compounds for further development as targeted covalent inhibitors.

Future studies could involve a more detailed kinetic analysis to elucidate the precise mechanism of hydrolysis and to identify any potential catalytic effects of buffer components. Additionally, the stability of the compound in the presence of biological matrices, such as plasma or cell lysates, should be investigated to provide a more accurate prediction of its in vivo behavior. The insights gained from these studies will be invaluable for the rational design of the next generation of covalent therapeutics.

References

  • Parsons, R. L., Jr., & Gonzalez, S. (1967). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Analytical Chemistry, 39(12), 1544-1545. Retrieved from [Link]

  • Gemoets, H. P. L., La-Venia, A., L-V, A., ... & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(32), 12694-12700. Retrieved from [Link]

  • Mancini, R. J., & Ball, N. D. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-136. Retrieved from [Link]

  • Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., ... & Grimster, N. P. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm, 8(11), 2094-2102. Retrieved from [Link]

  • Gemoets, H. P. L., La-Venia, A., L-V, A., ... & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(32), 12694-12700. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. Retrieved from [Link]

  • Di Nardo, G., & Gaggero, N. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4153. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, January 12). NMAM 6012: Sulfuryl Fluoride. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-10. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4883-4892. Retrieved from [Link]

  • Chiarucci, M., Di Bussolo, V., & Radi, M. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Medicinal Chemistry Letters, 15(1), 108-114. Retrieved from [Link]

  • Hatcher, J. M., K-Y, C., ... & Gray, N. S. (2026, February 5). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Angewandte Chemie International Edition, 65(6), e202515089. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from [Link]

  • Ball, N. D. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Chemical Science, 13(3), 633-644. Retrieved from [Link]

  • Narayanan, A., Jones, L. H., & Kelly, J. W. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(3), 464-482. Retrieved from [Link]

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., ... & Mykhailiuk, P. K. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 91(2), 1184-1194. Retrieved from [Link]

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., ... & Mykhailiuk, P. K. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. Retrieved from [Link]

  • Cornella, J., Martin-Montero, R., & Larrosa, I. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1361-1364. Retrieved from [Link]

  • Jones, L. H., Narayanan, A., & Kelly, J. W. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(6), 3212-3224. Retrieved from [Link]

  • Jones, L. H., Narayanan, A., & Kelly, J. W. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(6), 3212-3224. Retrieved from [Link]

  • Woon, E. C. Y., T-C, T., ... & Sharpless, K. B. (2018). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Angewandte Chemie International Edition, 57(31), 9775-9779. Retrieved from [Link]

  • Al-Faiyz, Y. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]

  • Dong, J., & Sharpless, K. B. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Retrieved from [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. Retrieved from [Link]

  • Keppner, A., Seitel, A., Scholl, C., ... & Hartmann, R. W. (2020). Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A. Pharmaceutics, 12(11), 1105. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Retrieved from [Link]

  • Am Ende, C. W., Dehnhardt, C. M., & Sharpless, K. B. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Retrieved from [Link]

Sources

Applications of 2-Chloropyrimidine-4-sulfonyl Fluoride in Chemical Biology: A Bifunctional Hub for SuFEx Click Chemistry and Covalent Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes[1]. Within this paradigm, 2-chloropyrimidine-4-sulfonyl fluoride emerges as a highly privileged, bifunctional heteroaryl scaffold. By combining a highly electrophilic C2-position susceptible to Nucleophilic Aromatic Substitution (SNAr) with a latent, thermodynamically stable C4-sulfonyl fluoride warhead, this molecule allows researchers to orthogonally build complex target-recognition scaffolds while preserving a reactive handle for late-stage bioconjugation or in vivo protein targeting[2].

This technical guide explores the mechanistic rationale, comparative advantages, and self-validating experimental methodologies for deploying 2-chloropyrimidine-4-sulfonyl fluoride in modern chemical biology.

The Mechanistic Rationale of the Bifunctional Hub

The power of 2-chloropyrimidine-4-sulfonyl fluoride lies in its orthogonal reactivity, which is governed by strict chemical causality:

  • Chemoselective SNAr at C2: The pyrimidine ring is highly electron-deficient, a property further exacerbated by the strongly electron-withdrawing -SO2F group at the C4 position. This makes the C2-chlorine bond highly susceptible to displacement by amines, anilines, or thiols under mild basic conditions.

  • Latent Electrophilicity of the S(VI)-F Bond: Unlike sulfonyl chlorides, which undergo rapid heterolytic cleavage and hydrolyze in aqueous media, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction[3]. The S-F bond remains entirely inert during the C2-SNAr functionalization[4]. It requires specific activation—either via an exogenous catalyst (like BTMG or DBU) for ex vivo synthesis[5], or via the enzymatic-like microenvironment of a protein binding pocket for in vivo targeting[6].

Quantitative Comparison of Covalent Warheads

To understand why sulfonyl fluorides are prioritized for targeting non-catalytic residues, we must compare their physicochemical properties against traditional electrophiles.

Table 1: Quantitative and Qualitative Comparison of Covalent Warheads in Chemical Biology

WarheadPrimary Target ResiduesAqueous Stability (Half-life)Intrinsic ElectrophilicityReversibility
Sulfonyl Fluoride (-SO2F) Tyr, Lys, His, SerHigh (>24 hours)Low (Requires activation)Irreversible
Sulfonyl Chloride (-SO2Cl) Ser, Lys, Non-specificVery Low (<10 minutes)Very HighIrreversible
Acrylamide CysModerate to HighModerateIrreversible
Fluorosulfate (-OSO2F) Tyr, LysVery High (>48 hours)Very LowIrreversible

Workflow of Orthogonal Reactivity

The following diagram illustrates the logical flow of utilizing 2-chloropyrimidine-4-sulfonyl fluoride, moving from initial scaffold construction to terminal biological application.

G Start 2-Chloropyrimidine-4-sulfonyl fluoride (Bifunctional Hub) SNAr Step 1: SNAr at C2 (Amine/Aniline + DIEA) Start->SNAr Chemoselective C-Cl Cleavage Intermediate Targeted Scaffold (Intact -SO2F Warhead) SNAr->Intermediate Preserves S(VI)-F Bond SuFEx_Chem Step 2A: Ex Vivo SuFEx (Phenol + BTMG/DBU) Intermediate->SuFEx_Chem Catalyst-Driven SuFEx_Bio Step 2B: In Vivo Targeting (Protein Tyr/Lys/His) Intermediate->SuFEx_Bio Microenvironment-Driven Product_Chem Modular Bioconjugate (ABPP Probe) SuFEx_Chem->Product_Chem Product_Bio Covalent Protein Adduct (Targeted Inhibition) SuFEx_Bio->Product_Bio

Bifunctional orthogonal reactivity of 2-chloropyrimidine-4-sulfonyl fluoride.

Expanding the Druggable Target Space: Beyond Cysteine

Historically, covalent drug discovery has relied on acrylamides targeting Cysteine. However, Cysteine is one of the least abundant amino acids, limiting the scope of targetable proteins. 2-Chloropyrimidine-4-sulfonyl fluoride expands this space by enabling the targeting of Tyrosine (Tyr), Lysine (Lys), and Histidine (His)[1].

The Causality of Tyrosine Targeting: Tyrosine is generally considered a poor nucleophile at physiological pH due to its high pKa (~10.5). However, when a sulfonyl fluoride probe binds to a protein pocket, the -SO2F group is often positioned near basic residues (e.g., Arginine, Lysine). These basic residues facilitate the deprotonation of the Tyrosine phenol, drastically lowering its pKa and generating a highly reactive phenoxide[6]. This microenvironment acts as a localized catalyst, driving the SuFEx reaction to form a stable protein-adduct while the probe remains entirely inert in systemic circulation[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in analytical checks to verify mechanistic success at each stage.

Protocol 1: Chemoselective SNAr Functionalization

Objective: To install a target-recognition scaffold at the C2 position while preserving the -SO2F warhead. Causality & Rationale: The use of a sterically hindered, non-nucleophilic base (DIEA) is strictly required. Utilizing bases like DBU or BTMG at this stage will erroneously catalyze premature SuFEx at the -SO2F group, leading to polymerization or warhead degradation[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloropyrimidine-4-sulfonyl fluoride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Nucleophile Addition: Slowly add the primary/secondary amine (1.05 eq) at 0 °C to control the exothermic SNAr reaction and prevent off-target reactivity.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIEA) (1.5 eq).

  • Reaction Monitoring (Self-Validation Check): Stir at room temperature and monitor via LC-MS.

    • Validation: The reaction is deemed successful when the starting material's distinct chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) is completely consumed, and the new product mass appears. Crucially, the product mass must retain the +83 Da signature of the intact -SO2F group.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, and purify via flash chromatography.

Protocol 2: In Vitro Target Engagement and Covalent Modification

Objective: To validate the covalent labeling of a target protein by the synthesized pyrimidine-4-sulfonyl fluoride probe. Causality & Rationale: The probe remains inert in the buffer until it binds the target. Upon binding, the protein's microenvironment catalyzes the extrusion of the fluoride ion, forming a stable sulfonate ester with the target residue[6].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein to 2-5 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Probe Incubation: Add the synthesized sulfonyl fluoride probe (10-50 µM final concentration, max 1% DMSO) to the protein solution. Incubate at 37 °C for 1-4 hours.

  • Intact Mass Analysis (Self-Validation Check 1): Analyze an aliquot via Intact LC-MS.

    • Validation: Successful covalent modification is confirmed by a mass shift equal to the exact mass of the probe minus 20.00 Da (accounting for the loss of HF during the SuFEx reaction).

  • Peptide Mapping: Denature the remaining protein in 8M Urea, reduce with DTT, alkylate with Iodoacetamide, and digest with Trypsin overnight.

  • MS/MS Sequencing (Self-Validation Check 2): Analyze the peptide fragments via LC-MS/MS.

    • Validation: Identify the modified peptide by searching for the mass addition on Tyr, Lys, or His residues, confirming the exact site of target engagement[7].

Future Perspectives in Drug Development

The 2-chloropyrimidine-4-sulfonyl fluoride hub is rapidly becoming a cornerstone in advanced therapeutic modalities. Beyond traditional TCIs, this scaffold is being integrated into Covalent PROTACs (Proteolysis Targeting Chimeras), where the -SO2F group ensures irreversible binding to the target protein prior to ubiquitination. As the field of chemical biology continues to map the "ligandable" proteome, the tunable stability and context-dependent reactivity of heteroaryl sulfonyl fluorides will be paramount in drugging previously undruggable targets.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Merck Millipore / Sigma-Aldrich URL
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: NIH / PMC URL
  • Source: Chinese Chemical Society (ccspublishing.org.cn)
  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL
  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)
  • Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface Source: NIH / PMC URL

Sources

History and development of SuFEx click chemistry reagents

Author: BenchChem Technical Support Team. Date: March 2026

The Renaissance of Covalent Chemistry: A Technical Guide to SuFEx Reagents

Executive Summary

For decades, the dogma of medicinal chemistry cautioned against covalent drugs due to fears of indiscriminate reactivity and immunogenicity. This changed with the introduction of Sulfur-Fluoride Exchange (SuFEx) by K. Barry Sharpless in 2014.[1] Unlike the high-energy "spring-loaded" nature of traditional electrophiles (e.g., acrylamides, epoxides), SuFEx reagents possess a unique "sleeping beauty" profile: the S(VI)-F bond is hyper-stable in isolation but awakens to near-perfect reactivity within specific protein pockets or under precise catalytic conditions.

This guide provides a comprehensive technical analysis of SuFEx reagents, tracing their evolution from gaseous precursors to bench-stable solids, and offering validated protocols for their application in drug discovery and chemical biology.

Part 1: The Mechanistic Paradigm

The power of SuFEx lies in the paradox of the Sulfur(VI)-Fluoride bond. It is resistant to hydrolysis, thermolysis, and reduction, yet it undergoes rapid nucleophilic substitution when activated.

The Driving Force: Si–F Bond Formation

While protonation can activate the S-F bond, the most robust driving force in synthetic applications is the formation of the Silicon-Fluoride bond.

  • Bond Energy: The formation of the Si–F bond releases approximately 135 kcal/mol , significantly overcoming the S–F bond dissociation energy (~90 kcal/mol).

  • The "Split" Mechanism: The fluoride leaves as a stable species (often sequestered by the silyl group), preventing the reversibility common in other exchange reactions.

Diagram 1: The SuFEx Activation Cycle

This diagram illustrates the catalytic activation of the S(VI)-F bond, highlighting the transition from a dormant state to a reactive intermediate.

SuFEx_Mechanism Reagent SuFEx Reagent (R-SO2-F) Transition Pentacoordinate Transition State Reagent->Transition Activation Nucleophile Silyl Ether (Ar-O-SiR3) Nucleophile->Transition Attack Catalyst Catalyst (DBU / BEMP / F-) Catalyst->Transition Stabilization Product Sulfonate Linkage (R-SO2-O-Ar) Transition->Product Collapse Byproduct Silyl Fluoride (R3Si-F) ~135 kcal/mol Transition->Byproduct Driving Force

Caption: The SuFEx mechanism relies on the thermodynamic sink of the Si-F bond to drive the exchange of the stable S-F bond.

Part 2: Reagent Evolution – From Gas to Solid

The field has evolved from handling toxic gases to utilizing sophisticated, bench-stable solid reagents. This evolution has democratized SuFEx, making it accessible for high-throughput screening (HTS) and late-stage functionalization (LSF).

Table 1: Comparative Analysis of Key SuFEx Reagents
Reagent ClassReagent NameStateReactivity ProfilePrimary Application
Gen 1 (Gas) SO₂F₂ (Sulfuryl Fluoride)GasHigh reactivity; requires specialized handling.Synthesis of Fluorosulfates (Ar-OSO₂F) from phenols.
Gen 1 (Gas) SOF₄ (Thionyl Tetrafluoride)GasMultidimensional linker; 3D scaffold construction.Creating polymers and complex 3D hubs (R-N=SOF₂).
Gen 2 (Liquid) ESF (Ethenesulfonyl Fluoride)LiquidMichael acceptor + SuFEx hub.[2]Covalent protein capture; bifunctional linkers.
Gen 3 (Solid) AISF SolidBench-stable; highly selective.Installing -SO₂F on phenols/amines without gas handling.
Gen 3 (Solid) SuFEx-IT SolidFluorosulfuryl imidazolium triflate ; highly reactive.[3]"Solid SO₂F₂" surrogate; rapid fluorosulfation.[4]
Deep Dive: The Solid Revolution (AISF & SuFEx-IT)

Handling gaseous SO₂F₂ requires balloon setups or specialized autoclaves, limiting its use in parallel synthesis.

  • AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride): A crystalline reagent that acts as a precise donor of the fluorosulfonyl group.[5] It is selective for phenols and primary amines, often requiring less rigorous anhydrous conditions than acid chlorides.

  • SuFEx-IT: Developed to overcome the kinetic sluggishness of some phenols. This imidazolium salt acts as a "super-activated" transfer reagent, often completing reactions in minutes where SO₂F₂ gas might take hours.

Part 3: Experimental Protocols

Note: All procedures involving SuFEx reagents should be performed in a fume hood. While S-F bonds are stable, reagents like SO₂F₂ are toxic inhalants.

Protocol A: The "Solid Surrogate" Synthesis (Recommended)

Objective: Synthesis of an Aryl Fluorosulfate (Ar-OSO₂F) using SuFEx-IT (avoiding SO₂F₂ gas).

  • Preparation:

    • Dissolve the target phenol (1.0 equiv) in Acetonitrile (MeCN) [0.2 M concentration].

    • Add SuFEx-IT (1.2 equiv).

    • Add N-Methylimidazole (NMI) or DBU (2.0 equiv) as the base.

  • Reaction:

    • Stir at room temperature.

    • Monitoring: The reaction is typically extremely fast (< 30 mins). Monitor by TLC or LC-MS.[6] The fluorosulfate product is usually less polar than the phenol.

  • Workup:

    • Dilute with EtOAc and wash with 1M HCl (to remove the imidazolium byproduct and base).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Most aryl fluorosulfates are stable on silica gel. Flash chromatography (Hex/EtOAc) is standard.

Protocol B: Protein Labeling via SuFEx Probes

Objective: Covalent labeling of a target protein (e.g., Tyrosine residue) using a SuFEx probe.[1][7]

  • Probe Design:

    • Select a ligand with affinity for the target.[8]

    • Append a fluorosulfate (-OSO₂F) or sulfonyl fluoride (-SO₂F) warhead to a solvent-exposed region of the ligand.

  • Incubation:

    • Incubate protein (1-5 µM) with the SuFEx probe (10-50 µM) in PBS (pH 7.4).

    • Time: SuFEx kinetics are slower than acrylamides. Incubate for 1–24 hours.

    • Note: Unlike cysteine-targeting warheads, SuFEx probes rely on proximity-driven activation. They will not react with random surface residues, reducing off-target noise.

  • Validation:

    • Intact Mass Spec: Look for a mass shift corresponding to the probe adduct (minus HF).

    • Gel-Based ABPP: If the probe has an alkyne handle, perform CuAAC with a rhodamine-azide reporter to visualize labeling on SDS-PAGE.

Part 4: Biological Applications & The "Beyond Cysteine" Frontier

SuFEx has unlocked the "undruggable" proteome by targeting residues other than cysteine.

  • Tyrosine (Tyr): The primary target for aryl fluorosulfates. The phenolic hydroxyl of Tyr attacks the S(VI) center.

  • Lysine (Lys): Epsilon-amines can react with sulfonyl fluorides to form sulfonamides.[1]

  • Histidine (His): Imidazole nitrogens are also competent nucleophiles.

Diagram 2: Protein Profiling Workflow

A logical flow for using SuFEx probes in Activity-Based Protein Profiling (ABPP).

ABPP_Workflow cluster_Analysis Analysis Phase Step1 Design SuFEx Probe (Ligand + -SO2F Warhead + Alkyne) Step2 Incubate with Proteome (Live Cells or Lysate) Step1->Step2 Proximity Activation Step3 Click Chemistry (CuAAC) Add Biotin-Azide or Fluorophore Step2->Step3 Bio-orthogonal Tagging Step4a Gel Electrophoresis (Fluorescence Scanning) Step3->Step4a Visualization Step4b Streptavidin Enrichment & LC-MS/MS Step3->Step4b ID of Targets

Caption: Workflow for Activity-Based Protein Profiling (ABPP) utilizing latent SuFEx probes to identify novel drug targets.

Part 5: Future Outlook

The field is moving toward SuFEx-enabled radiochemistry (using 18F-fluoride exchange for PET imaging) and SuFEx-based polymers (polysulfates) that rival polycarbonates in strength but offer superior chemical resistance. The development of enantioselective SuFEx catalysts remains a "holy grail," allowing for the construction of chiral sulfur centers for next-generation therapeutics.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. Link

  • Bertram, J., et al. (2024).[9][10][11] Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. Link

  • Zheng, Q., et al. (2016). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Link

  • Wang, J., et al. (2018). Fluorosulfuryl Imidazolium Triflates: An Efficient Reagent for the Synthesis of Aryl Fluorosulfates. Angewandte Chemie. Link

Sources

The Reactivity Profile of 2-Chloro vs. 4-Sulfonyl Fluoride Groups in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of covalent therapeutics has necessitated a paradigm shift from hyper-reactive, indiscriminate electrophiles to highly tunable, context-dependent warheads. At the forefront of this evolution is the comparative utilization of classical 2-chloro-based alkylating agents (e.g., 2-chloroacetamides, 2-chloropyrimidines) and 4-sulfonyl fluoride groups (SuFEx warheads). This technical guide provides an in-depth mechanistic analysis of their reactivity profiles, structural biology implications, and the self-validating experimental frameworks required to confirm target engagement.

Mechanistic Dichotomy & Causality

The fundamental difference between 2-chloro and 4-sulfonyl fluoride groups lies in the thermodynamic and kinetic drivers of their respective reactions. One is driven by intrinsic bond polarization, while the other is strictly governed by the protein microenvironment.

The 2-Chloro Group: Intrinsic SN2/SNAr Alkylation

The 2-chloro moiety operates primarily via direct nucleophilic substitution. The strong electron-withdrawing nature of an adjacent carbonyl (in acetamides) or an aromatic nitrogen (in pyrimidines) highly polarizes the C–Cl bond.

  • Mechanistic Causality: This polarization significantly lowers the energy of the σ* orbital (LUMO), rendering the carbon highly susceptible to attack by soft, highly polarizable nucleophiles—most notably the thiolate anion of cysteine. Because this reactivity is intrinsic to the molecule's electronic state, 2-chloro groups often exhibit high background reactivity. If not heavily sterically shielded, they will indiscriminately alkylate abundant cellular scavengers like glutathione (GSH), leading to rapid in vivo clearance and potential idiosyncratic toxicity.

The 4-Sulfonyl Fluoride Group: Context-Dependent SuFEx

In contrast, the 4-sulfonyl fluoride group leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The S–F bond is exceptionally stable in aqueous environments at physiological pH.

  • Mechanistic Causality: The hexavalent sulfur is sterically protected, and the highly electronegative fluorine atom is a poor leaving group in water. Reactivity is strictly proximity-driven. For the exchange to occur, the target protein must provide a specific microenvironment—typically a hydrogen bond donor to coordinate the fluorine atom (pulling electron density and enhancing its leaving group ability) and a basic residue to deprotonate the attacking nucleophile. This dual-activation mechanism allows sulfonyl fluorides to target a broader array of "harder" nucleophiles, including Tyrosine, Lysine, Serine, and Histidine, with near-zero background reactivity[1].

G cluster_0 2-Chloro (SN2) cluster_1 4-Sulfonyl Fluoride (SuFEx) A1 2-Chloro Warhead C1 SN2 Attack A1->C1 B1 Cysteine (-SH) B1->C1 D1 Thioether Adduct C1->D1 Intrinsic A2 4-Sulfonyl Fluoride C2 SuFEx Exchange A2->C2 B2 Tyr/Lys/Ser (-OH/-NH2) B2->C2 D2 Sulfonate Adduct C2->D2 Context-Driven

Caption: Reaction mechanisms of 2-chloro vs 4-sulfonyl fluoride warheads.

Comparative Reactivity Profile

To guide rational drug design, the quantitative and qualitative parameters of both warheads are summarized below.

Parameter2-Chloro Group (e.g., Chloroacetamide)4-Sulfonyl Fluoride Group (SuFEx)
Primary Reaction Mechanism SN2 Alkylation / SNArSulfur(VI) Fluoride Exchange (SuFEx)
Target Nucleophiles Cysteine (Thiolate) > HistidineTyrosine, Lysine, Serine, Threonine, Histidine
Intrinsic Reactivity High (Electrophile-driven)Low (Proximity and context-driven)
Aqueous Stability (pH 7.4) Moderate to Low (Prone to hydrolysis/GSH)Exceptionally High (Stable for days/weeks)
GSH Half-Life (Typical) Minutes to Hours> 24 Hours (Often completely unreactive)
Leaving Group Chloride (Cl⁻)Fluoride (F⁻)
Adduct Formed Thioether / AmineSulfonate (from -OH) / Sulfonamide (from -NH₂)

Case Studies in Target Engagement

Recent comparative studies highlight the divergent outcomes when deploying these two warheads on identical scaffolds:

  • EGFR Inhibition: In the development of third-generation EGFR inhibitors targeting the L858R/T790M/C797S mutant, researchers directly compared chloroacetamide and sulfonyl fluoride warheads. The alkylating chloroacetamide displayed low potency due to poor geometric alignment with the mutated active site. Conversely, the 4-sulfonyl fluoride derivatives successfully inhibited the kinase by accommodating the altered active site geometry and forming a stable sulfonate adduct[2].

  • GPCR Targeting: For the Human Adenosine A3 Receptor (hA3AR), a 4-fluorosulfonylphenyl warhead was strategically positioned to interact with Tyr265. The flexibility of the linker allowed the sulfonyl fluoride to achieve proximity, resulting in a highly potent, wash-resistant covalent antagonist—a feat difficult to achieve with highly reactive 2-chloro groups that would non-specifically alkylate surface cysteines before reaching the deep transmembrane binding pocket[3].

  • NNMT Inhibitors: In targeting Nicotinamide N-Methyltransferase (NNMT), chloroacetamides were utilized to target non-catalytic cysteine residues, while sulfonyl fluorides were specifically designed to target active site serines, demonstrating the orthogonal nucleophile preference of these two functional groups[4].

Experimental Workflows for Covalent Profiling

To ensure scientific integrity, covalent warheads must be evaluated using self-validating systems that measure both off-target liability and specific target engagement.

Protocol A: Intrinsic Reactivity Profiling via GSH Depletion Assay

Objective: To quantify the off-target liability and intrinsic electrophilicity of the warhead.

  • Step 1: Prepare a 10 mM solution of Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Step 2: Add the covalent ligand (dissolved in DMSO) to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤ 1% to prevent solvent-induced artifacts.

  • Step 3: Incubate the reaction mixture at 37°C under continuous orbital shaking.

  • Step 4: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Step 5: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

  • Step 6: Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound. Plot the natural log of the remaining concentration versus time to calculate the pseudo-first-order half-life (

    
    ).
    
  • Causality of Experimental Design: Quenching with cold organic solvent immediately halts the reaction by precipitating the GSH and denaturing any trace enzymes, ensuring the LC-MS readout accurately reflects the exact time-point kinetics.

Protocol B: Covalent Target Engagement and Residue Mapping

Objective: To confirm irreversible binding and pinpoint the specific modified amino acid residue.

  • Step 1: Incubate 10 µM of the recombinant target protein with a 10-fold molar excess (100 µM) of the covalent ligand in a physiological buffer (e.g., HEPES pH 7.4, 150 mM NaCl) for 2 hours at room temperature.

  • Step 2 (Intact Mass): Desalt a 10 µL aliquot using a C4 ZipTip to remove unbound ligand. Analyze via ESI-TOF MS. Deconvolute the spectra to observe the mass shift.

    • Expected Shift for 2-Chloro: + [Ligand Mass - 36.46 Da (HCl)]

    • Expected Shift for 4-Sulfonyl Fluoride: +[Ligand Mass - 20.00 Da (HF)]

  • Step 3 (Denaturation): Denature the remaining protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate free cysteines with 20 mM Iodoacetamide (30 min, dark).

  • Step 4 (Digestion): Dilute the urea concentration to < 2M and add Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.

  • Step 5 (Peptide Mapping): Quench with 1% Formic Acid. Analyze the peptide fragments via nanoLC-MS/MS. Use search algorithms with variable modifications corresponding to the warhead adduct to pinpoint the exact modified residue.

  • Causality of Experimental Design: Denaturation and iodoacetamide alkylation are performed after the intact mass analysis and initial incubation. This ensures that the covalent adduct formed in the native, folded state is preserved, while preventing unreacted warheads from artifactually modifying unfolded residues during the digestion phase.

G N1 1. Incubate Target Protein + Warhead N2 2A. Intact Mass Spectrometry N1->N2 Target Engagement N3 2B. GSH Reactivity Assay N1->N3 Selectivity Proxy N4 3A. Detect Mass Shift (-HCl or -HF) N2->N4 N5 3B. Calculate Off-Target t1/2 N3->N5 N6 4. Tryptic Digest & LC-MS/MS N4->N6 Localization N7 5. Pinpoint Modified Residue N6->N7

Caption: Experimental workflow for validating covalent target engagement.

References

  • Source: acs.
  • Source: acs.
  • Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT)
  • Source: unipr.

Sources

Targeted Covalent Inhibition: A Technical Guide to Pyrimidine Sulfonyl Fluorides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs), the shift from highly reactive, broadly electrophilic warheads (e.g., acrylamides targeting cysteine) to context-dependent electrophiles has opened new frontiers in rational drug design. Among these, pyrimidine sulfonyl fluorides have emerged as a privileged class of molecules. By synergizing the robust molecular recognition of the pyrimidine scaffold with the precise, microenvironment-activated reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, researchers can now target less nucleophilic residues such as lysine and tyrosine[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, highlight key literature applications, and provide field-proven synthetic protocols for deploying pyrimidine sulfonyl fluorides in modern drug discovery workflows.

Mechanistic Rationale: The Causality of Scaffold and Warhead

The success of pyrimidine sulfonyl fluorides is not coincidental; it is rooted in the synergistic causality between the recognition motif and the electrophile.

The Pyrimidine Core: A Privileged Recognition Motif

The pyrimidine ring is a ubiquitous heterocycle in medicinal chemistry. In the context of kinase inhibitors, pyrimidine derivatives (such as 2-anilinopyrimidines and 3-aminopyrazoles) act as adenine mimetics. They are engineered to dock into the ATP-binding orthosteric pocket, forming critical bidentate hydrogen bonds with the kinase hinge region[2]. This high-affinity reversible binding is the mandatory first step, acting as the "homing beacon" that dictates the spatial orientation of the attached warhead.

Sulfonyl Fluorides: Context-Dependent Electrophiles

Unlike sulfonyl chlorides, which are highly susceptible to aqueous hydrolysis and indiscriminately reactive, sulfonyl fluorides possess a highly stable S–F bond[2]. This stability ensures that the warhead remains inert in systemic circulation. The S–F bond is only activated when the molecule is precisely positioned within a protein binding pocket where a specific microenvironment—often featuring proximal basic residues or a hydrogen-bond network—lowers the pKa of a target nucleophile (Lys or Tyr) and facilitates the departure of the fluoride ion[3]. This is the essence of SuFEx chemistry in biological systems: reactivity driven entirely by binding context.

G A Pyrimidine Scaffold (Reversible Binding) B Kinase Hinge Region (Hydrogen Bonding) A->B Orients C Sulfonyl Fluoride (SF) Warhead A->C Positions D Target Nucleophile (Lysine/Tyrosine) C->D Proximity E SuFEx Reaction (Fluoride Leaving) C->E Undergoes D->E Activates F Irreversible Covalent Sulfonamide Adduct E->F Forms

Figure 1: Mechanistic pathway of pyrimidine sulfonyl fluorides achieving targeted covalent inhibition via SuFEx.

Key Applications in the Literature

The literature demonstrates the versatility of pyrimidine sulfonyl fluorides across both enzymatic and non-enzymatic targets.

Broad-Spectrum Kinase Profiling (XO44)

Quantifying inhibitor interactions with endogenous kinases in live cells is a persistent challenge. Taunton et al. designed XO44 , a probe based on a pyrimidine 3-aminopyrazole scaffold equipped with a sulfonyl fluoride warhead[2]. By analyzing co-crystal structures, the team determined that a specific linker length optimally positioned the phenylsulfonyl fluoride proximal to the conserved catalytic lysine in the ATP-binding site[2]. XO44 successfully captured up to 133 kinases in live cells, serving as a premier chemoproteomic tool for broad-spectrum occupancy profiling[1].

Mutant-Selective EGFR Inhibition (UPR1444)

The emergence of the C797S mutation in EGFR renders third-generation covalent inhibitors (like osimertinib, which target Cys797) ineffective[4]. To overcome this, researchers developed UPR1444 (Compound 11), utilizing a 2-anilino-5-chloropyrimidine scaffold[4]. By installing a sulfonyl fluoride warhead, UPR1444 bypasses the mutated serine and instead forms a covalent sulfonamide bond with the catalytic Lys745, restoring potent irreversible inhibition against the triple-mutant EGFR (L858R/T790M/C797S)[4].

Protein-Protein Interaction (PPI) Disruption (TMX-2164)

Beyond kinases, pyrimidine sulfonyl fluorides are breaking ground in PPIs. The BCL6 homodimer interface is a challenging target due to its shallow nature. Researchers rationally designed TMX-2164 , a covalent inhibitor where the pyrimidine core anchors the molecule by interacting with Arg28, while the sulfonyl fluoride warhead is precisely vectored to react with the hydroxyl group of Tyrosine 58[5]. This resulted in a highly potent (IC50 = 152 nM) and sustained target engagement[5].

Quantitative Summary of Key Compounds
CompoundTarget ProteinScaffold ArchitectureTargeted ResidueKey Efficacy Metric
XO44 Broad Kinome (133 kinases)Pyrimidine 3-aminopyrazoleConserved Catalytic LysineBroad cellular target engagement[1]
UPR1444 EGFR (L858R/T790M/C797S)2-anilino-5-chloropyrimidineLys745Potent irreversible inhibition[4]
TMX-2164 BCL6 (PPI Interface)Pyrimidine-hybrid macrocycleTyrosine 58IC50 = 152 nM[5]

Synthetic Methodologies & Experimental Protocols

Synthesizing pyrimidine sulfonyl fluorides requires precision. Traditional methods involving sulfonyl chlorides and harsh fluorinating agents often lead to degradation of complex heterocyclic scaffolds. The modern, field-proven approach utilizes Palladium-catalyzed sulfination of an aryl/heteroaryl halide followed by mild electrophilic fluorination[5].

Protocol: Two-Step Synthesis via DABSO and NFSI

Causality of Reagents:

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is utilized as a bench-stable, solid surrogate for gaseous SO2, allowing safe and stoichiometric control during the Pd-catalyzed insertion[5].

  • NFSI (N-Fluorobenzenesulfonimide) is chosen as the electrophilic fluorinating agent because it operates under mild, room-temperature conditions, preventing the hydrolysis or side-reactions typical of nucleophilic fluoride sources (like KF)[5].

Step 1: Palladium-Catalyzed Sulfination

  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine the halogenated pyrimidine precursor (1.0 equiv), DABSO (0.6 equiv), and PdCl2(AmPhos)2 catalyst (0.05 equiv).

  • Solvent & Base: Add anhydrous isopropanol (i-PrOH) and triethylamine (TEA, 3.0 equiv)[5]. Scientific Insight: i-PrOH acts as an optimal protic solvent that stabilizes the intermediate sulfinate salt without competing as a nucleophile.

  • Reaction: Heat the mixture to 75 °C and stir for 12–16 hours[5].

  • Validation: Monitor the consumption of the starting material via LC-MS. The intermediate pyrimidine sulfinate salt will appear as the [M-H+SO2]- mass peak.

Step 2: Electrophilic Fluorination

  • Cooling & Reagent Addition: Cool the reaction mixture to room temperature (rt). Directly add NFSI (1.5 equiv) to the crude sulfinate mixture[5].

  • Reaction: Stir at room temperature for 2–4 hours[5]. Scientific Insight: The electron-deficient nature of NFSI facilitates a rapid, clean transfer of fluorine to the sulfur center.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure pyrimidine sulfonyl fluoride.

Synth Step1 Starting Material: Halogenated Pyrimidine Step2 Pd-Catalyzed Sulfination (DABSO, PdCl2(AmPhos)2, 75°C) Step1->Step2 Step3 Pyrimidine Sulfinate Intermediate Step2->Step3 Step4 Electrophilic Fluorination (NFSI, rt) Step3->Step4 Step5 Pyrimidine Sulfonyl Fluoride Product Step4->Step5

Figure 2: Step-by-step synthetic workflow for pyrimidine sulfonyl fluorides using DABSO and NFSI.

Conclusion

Pyrimidine sulfonyl fluorides represent a masterclass in rational drug design. By combining the orthosteric anchoring capabilities of the pyrimidine ring with the context-dependent SuFEx reactivity of the sulfonyl fluoride warhead, researchers can achieve highly selective, irreversible inhibition of previously intractable targets. As chemoproteomic platforms expand, this scaffold-warhead combination will undoubtedly serve as a cornerstone for the next generation of covalent therapeutics.

References

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: National Institutes of Health (NIH) / JACS URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL:[Link]

  • A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification Source: UniPR.it URL:[Link]

  • Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface Source: National Institutes of Health (NIH) / ACS Med Chem Lett URL:[Link]

  • Structure-based design and analysis of SuFEx chemical probes Source: National Institutes of Health (NIH) / Curr Opin Chem Biol URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of SuFEx Probes Using 2-Chloropyrimidine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rational design, synthesis, and validation of SuFEx probes based on the 2-chloropyrimidine-4-sulfonyl fluoride scaffold.

Abstract

Sulfur-Fluoride Exchange (SuFEx) chemistry has revitalized covalent drug discovery by offering "sleeping beauty" warheads—electrophiles that are stable in aqueous plasma but highly reactive within specific protein binding pockets. This guide details the protocol for utilizing 2-chloropyrimidine-4-sulfonyl fluoride (2-Cl-Pyr-4-SF) as a bifunctional linchpin. Unlike simple phenyl sulfonyl fluorides, the pyrimidine core offers tunable heteroaromatic activation. This protocol demonstrates how to selectively displace the 2-chloro substituent with a recognition ligand (amine) while preserving the 4-sulfonyl fluoride warhead for subsequent proteomic labeling.

Chemical Logic & Mechanism

The utility of 2-Cl-Pyr-4-SF rests on a distinct reactivity dichotomy between the C2 and C4 positions.

  • The C2-Position (Ligand Attachment Site): The chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the two ring nitrogens and the para-sulfonyl group. This allows for rapid attachment of primary or secondary amines (the "ligand") under mild conditions.
    
  • The C4-Position (The Warhead): The sulfonyl fluoride (

    
    ) at C4 is the SuFEx center. While electron-deficient, the S-F bond is kinetically stable against hydrolysis and standard nucleophilic attack, resisting the conditions used to displace the C2-chlorine. It only reacts when "activated" by the specific microenvironment of a protein active site (e.g., proximity to Tyr, Lys, Ser, or His residues) [1].
    
Reaction Pathway Visualization

The following diagram illustrates the selective synthesis workflow and the subsequent biological mechanism.

[1]

Safety & Handling

  • Sulfonyl Fluorides: While generally stable, they are covalent modifiers. Avoid inhalation or skin contact.

  • Fluoride Salts: If synthesizing the scaffold from chloride, KHF2 is corrosive and toxic.

  • Pressure: Reactions involving

    
     gas (if used for precursor synthesis) require rated pressure vessels.
    

Experimental Protocol

Materials[2][3][4][5][6]
  • Scaffold: 2-Chloropyrimidine-4-sulfonyl fluoride (Commercial or synthesized via Section 4.3).

  • Ligand: Primary or secondary amine containing the recognition motif (e.g., a kinase inhibitor pharmacophore or an alkyne tag for proteomics).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous THF, DCM, or Acetonitrile (MeCN).

  • QC:

    
     NMR (Essential).
    
Probe Synthesis (The Coupling Step)

This step attaches your targeting ligand to the scaffold.

  • Preparation: Dissolve 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv) in anhydrous THF (0.1 M concentration) in a round-bottom flask. Cool to 0 °C in an ice bath.

    • Note: Cooling is critical to maximize regioselectivity and prevent premature hydrolysis or double-addition.

  • Addition: Dissolve the Amine Ligand (1.0–1.1 equiv) and DIPEA (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the scaffold solution over 10–15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (RT). Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the starting chloride.

    • Observation: The

      
       group is robust; you should observe the mass of [Ligand + Pyrimidine + 
      
      
      
      ]. If you see [M-F+OH], hydrolysis has occurred (check water content in solvents).
  • Workup: Dilute with EtOAc and wash with cold 0.1 M HCl (to remove excess amine/base), followed by brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Caution: Avoid methanolic solvents if possible during storage, as prolonged exposure can lead to solvolysis, though the pyrimidine core is relatively stable.

Synthesis of the Scaffold (If not commercial)

If you must synthesize the 2-chloropyrimidine-4-sulfonyl fluoride starting material:

  • Thiolation: React 2,4-dichloropyrimidine with NaSH (1 equiv) at 0°C to selectively install the thiol at the 4-position (yielding 2-chloropyrimidine-4-thiol). The 4-position is more electrophilic than the 2-position for direct nucleophilic attack by thiols [2].

  • Oxidative Fluorination: Treat the thiol with Selectfluor (or

    
    /KF) in MeCN/Water to convert the -SH directly to -
    
    
    
    [3].

Quality Control & Validation

Every batch must pass the following checks before biological use.

QC MethodExpected ResultFailure Mode

NMR
Singlet around +60 to +65 ppm (relative to

).
Disappearance of signal (Hydrolysis) or shift to -75 ppm (Fluoride ion).
LC-MS Parent ion [M+H]+ corresponding to Probe.Mass of [M-F+OH] indicates hydrolysis to sulfonic acid.
Stability >95% intact after 24h in PBS (pH 7.4).Rapid degradation suggests the ligand has destabilized the core.

Biological Application: Chemoproteomics

Once synthesized, the probe is used to label the proteome.

  • Incubation: Add probe (1–10 µM) to cell lysate or live cells. Incubate for 1–4 hours at 37 °C.

  • Click Chemistry (Optional): If the ligand contains an alkyne, perform CuAAC with an Azide-Biotin or Azide-Fluorophore reporter.

  • Analysis: SDS-PAGE (fluorescence) or LC-MS/MS (enrichment) to identify modified peptides.

    • Target Residues: Look for modification masses on Tyrosine (Tyr), Lysine (Lys), Histidine (His), or Serine (Ser). The mass shift will be equal to the Probe Mass minus HF (20.01 Da) .

Troubleshooting

Problem: Low Yield in Coupling Step
  • Cause: Hydrolysis of the C2-Cl or the

    
    .
    
  • Solution: Ensure anhydrous solvents. Lower the temperature to -78 °C during addition if the amine is highly reactive.

Problem: Loss of (Sulfonic Acid formation)
  • Cause: Basic hydrolysis.

  • Solution: Reduce the equivalents of DIPEA. Switch to a weaker base like

    
     (biphasic).
    
Problem: Regioselectivity Issues (Ligand at C4)
  • Cause: Incorrect starting material isomer or "over-cooked" reaction.

  • Solution: Verify the starting material is 2-chloro -4-sulfonyl fluoride, not the 4-chloro-2-sulfonyl isomer. The C2-Cl is generally less reactive than C4-Cl in dichloropyrimidines, but in the sulfonyl fluoride scaffold, the C2-Cl is the only halogen available for substitution (assuming the

    
     is stable).
    

References

  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Organic & Biomolecular Chemistry. Link

  • Barancelli, D. A., et al. (2015).[2] Regioselective reaction of 2,4-dichloropyrimidine with nucleophiles. Beilstein Journal of Organic Chemistry. Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Liu, F., et al. (2018). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides. ChemRxiv. Link

Sources

Application Note: Chemoselective SNAr Amination of 2-Chloropyrimidine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Orthogonal functionalization, reaction causality, and self-validating quality control.

Introduction & Chemical Context

In modern drug discovery and chemical biology, bifunctional building blocks are essential for the modular assembly of complex molecular architectures. 2-Chloropyrimidine-4-sulfonyl fluoride represents a highly versatile hub, possessing two distinct electrophilic centers:

  • A highly reactive 2-chloro position primed for Nucleophilic Aromatic Substitution (SNAr).

  • A 4-sulfonyl fluoride (-SO₂F) group capable of participating in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1].

The primary synthetic challenge when utilizing this scaffold is achieving strict chemoselectivity. While sulfonyl chlorides typically undergo rapid sulfonylation with amines, sulfonyl fluorides exhibit remarkable thermodynamic stability (homolytic S-F bond dissociation energy ~90.5 kcal/mol) and resistance to heterolytic cleavage. This attenuated electrophilicity allows researchers to program orthogonal reaction sequences: performing an SNAr at the pyrimidine core under mild conditions while preserving the -SO₂F warhead for downstream late-stage functionalization or covalent protein targeting [2].

Mechanistic Causality & Chemoselectivity

The pyrimidine ring is strongly π-electron deficient, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy at the C2 position. This makes the 2-chloro substituent highly susceptible to attack by nitrogen, oxygen, or sulfur nucleophiles. Conversely, the sulfonyl fluoride group remains completely inert to standard nucleophiles unless specifically activated by a strong base (e.g., DBU, BEMP) or a Lewis acid catalyst [3].

The critical control parameter is temperature. At ambient temperatures (20–25 °C), the kinetic barrier for SNAr is easily overcome, while the barrier for SuFEx remains insurmountable. Elevating the temperature (>60 °C) provides sufficient thermal energy to breach the SuFEx activation barrier, leading to a loss of chemoselectivity, degradation, and the formation of complex mixtures.

Reaction_Pathways Start 2-Chloropyrimidine-4-sulfonyl fluoride (Bifunctional Hub) Cond1 Amine, DIPEA Solvent: THF, Temp: 20°C Start->Cond1 Kinetic Control (RT) Cond2 Amine, DIPEA Solvent: DMF, Temp: 80°C Start->Cond2 Thermodynamic Control (Heat) Path1 Chemoselective SNAr (2-Amino-pyrimidine-4-sulfonyl fluoride) Cond1->Path1 High Yield, SO2F Intact Path2 Loss of Selectivity (Mixed SNAr/SuFEx or Degradation) Cond2->Path2 Poor Yield, SO2F Cleaved

Temperature-dependent chemoselectivity of 2-chloropyrimidine-4-sulfonyl fluoride.

Quantitative Data Summaries

To illustrate the divergence in reactivity, the table below compares the reaction outcomes of pyrimidine sulfonyl halides under identical amination conditions. Notice how substituting the sulfonyl chloride for a sulfonyl fluoride completely inverts or preserves the primary reaction site [2].

SubstrateReagent (1.05 eq)ConditionsPrimary Reaction SiteYield (%)-SO₂F Retention
2-Chloropyrimidine-4-sulfonyl fluoride Aliphatic AmineDIPEA, THF, 20 °C, 2h2-Chloro (SNAr)>85%Yes (>95%)
2-Chloropyrimidine-4-sulfonyl chloride Aliphatic AmineDIPEA, THF, 20 °C, 2h4-Sulfonyl (Sulfonylation)>80%N/A
2-Chloropyrimidine-4-sulfonyl fluoride Aliphatic AmineDIPEA, DMF, 80 °C, 4hMixed (SNAr + SuFEx)<40%No (Cleaved)
2-Chloropyrimidine-4-sulfonyl fluoride Aniline (Aromatic)pTSA (cat.), EtOH, 80 °C2-Chloro (SNAr)70-75%Yes (>90%)

Note: Aromatic amines (anilines) are significantly less nucleophilic and require mild acid catalysis (e.g., pTSA) or slight heating. The -SO₂F group can tolerate these conditions due to its exceptional stability in acidic media.

Experimental Protocol: Chemoselective SNAr Amination

This protocol establishes a self-validating workflow for substituting the 2-chloro position with a primary or secondary aliphatic amine while strictly preserving the sulfonyl fluoride warhead for future SuFEx applications.

Reagents & Materials
  • 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Aliphatic amine (e.g., morpholine or benzylamine) (1.05 equiv, 1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 2-chloropyrimidine-4-sulfonyl fluoride (1.0 mmol) and dissolve in 5.0 mL of anhydrous THF.

    • Causality: While the -SO₂F group is highly resistant to hydrolysis, the 2-chloro position on the highly electron-deficient pyrimidine ring can undergo competitive hydrolysis in the presence of ambient moisture and base. Anhydrous conditions maximize the SNAr yield.

  • Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The SNAr reaction on a pyrimidine ring is highly exothermic. Cooling the initial addition prevents localized thermal spikes that could inadvertently provide the activation energy required for premature SuFEx at the -SO₂F site.

  • Reagent Addition: Add the amine (1.05 mmol) dropwise over 2 minutes, immediately followed by the dropwise addition of DIPEA (2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct generated during the substitution. This prevents the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 to 4 hours. Monitor by TLC.

    • Causality: Maintaining the reaction strictly at or below room temperature is the critical control parameter ensuring chemoselectivity.

  • Workup & Extraction: Dilute the mixture with ethyl acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers and wash the organic layer with brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: A mildly acidic quench (NH₄Cl) removes excess DIPEA and unreacted amine without risking acid-catalyzed degradation of the pyrimidine core.

Self-Validating Quality Control (QC) Workflow

To ensure the protocol was successful and the -SO₂F group remains intact, the crude product must be subjected to specific validation checks before proceeding to downstream SuFEx applications [4].

QC_Workflow Crude Crude Reaction Mixture NMR 19F NMR Analysis (Uncalibrated) Crude->NMR LCMS LC-MS Analysis (ESI+) Crude->LCMS Pass SO2F Peak Present (~ +50 to +60 ppm) Target Mass Confirmed NMR->Pass S-F Bond Intact Fail SO2F Peak Absent Multiple Masses Detected NMR->Fail S-F Bond Cleaved LCMS->Pass Single Major Peak LCMS->Fail Byproducts/SuFEx

Quality Control Workflow for validating SO2F retention post-SNAr.

QC Checkpoints:

  • ¹⁹F NMR Spectroscopy: This is the definitive diagnostic tool. A sharp, distinct singlet in the region of +50 to +60 ppm (relative to CFCl₃) confirms the presence of the intact aryl-SO₂F group. If this peak is absent or shifted significantly, the sulfonyl fluoride was compromised.

  • LC-MS (ESI+): Confirm the presence of the [M+H]⁺ ion corresponding to the desired SNAr product. The absence of a [M-F+Nu]⁺ mass indicates that unwanted SuFEx did not occur.

References

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: ChemRxiv URL: [Link]

  • Title: Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery Source: Bioorganic Chemistry (Elsevier) URL: [Link]

Guide to coupling amines with 2-Chloropyrimidine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Coupling of Amines with 2-Chloropyrimidine-4-sulfonyl fluoride

Part 1: Introduction & Mechanistic Strategy

The "Dual-Electrophile" Paradox 2-Chloropyrimidine-4-sulfonyl fluoride (CPSF) represents a high-value "hub" molecule in medicinal chemistry, particularly for the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs). Its utility stems from its two distinct electrophilic sites:

  • C2-Chloride: A classic electrophile for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Sulfonyl Fluoride (SO₂F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

The Selectivity Challenge For researchers, the primary challenge is chemoselectivity . Both sites are electrophilic, but they react under different mechanistic regimes.

  • The C2-Cl bond is significantly activated by the electron-withdrawing nature of the pyrimidine ring and the para-sulfonyl fluoride group. It reacts readily with amines via SNAr.[1]

  • The SO₂F group is surprisingly stable toward amines under neutral or mild basic conditions. It requires specific activation (e.g., protonation, silylation, or Ca²⁺ catalysis) or the specific environment of a protein pocket (e.g., proximity to Ser/Lys/Tyr residues) to react.[2]

Strategic Objective This guide details the protocol for Pathway A : The selective displacement of the C2-Chloride by an amine to attach a ligand, while preserving the C4-Sulfonyl Fluoride as a downstream warhead or conjugation handle.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways. The protocol below focuses on the Kinetic Pathway (Blue) , which yields the functionalized covalent probe.

CPSF_Reactivity CPSF 2-Chloropyrimidine- 4-sulfonyl fluoride (Starting Material) SNAr_TS Meisenheimer Complex (Transition State) CPSF->SNAr_TS + Amine (Mild Base, <25°C) Product_B Product B: Sulfonamide (SuFEx Reaction) CPSF->Product_B Requires Activation (Ca++, Silyl-Amine, or High T) Amine Primary/Secondary Amine (R-NH2) Product_A Product A: 2-Amino-pyrimidine- 4-sulfonyl fluoride (PRESERVED WARHEAD) SNAr_TS->Product_A - HCl (Fast S_NAr) Product_A->Product_B Over-reaction risk (Only at high T / strong base)

Figure 1: Chemoselective decision tree. Pathway A (Blue) is the standard route for ligand attachment. Pathway B (Red) typically requires specific SuFEx activation.

Part 3: Experimental Protocol (SɴAr Coupling)

Objective: Selective amination at C2, retaining the C4-SO₂F moiety.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Chloropyrimidine-4-sulfonyl fluorideElectrophilic Hub
Nucleophile Primary or Secondary Amine (1.0 equiv)Ligand / Warhead Carrier
Base DIPEA (N,N-Diisopropylethylamine)HCl Scavenger (Non-nucleophilic)
Solvent DCM (Dichloromethane) or THFAprotic, non-nucleophilic solvent
Quench Dilute Citric Acid or NH₄Cl (aq)Neutralize reaction
Step-by-Step Methodology

Step 1: Preparation (0 min)

  • Dissolve 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

    • Expert Insight: Although SO₂F is stable, the C2-Cl is highly activated. Cooling prevents exotherms that could degrade the sulfonyl fluoride or promote bis-addition.

Step 2: Nucleophile Addition (5-10 min)

  • Mix the Amine (1.0 equiv) with DIPEA (1.2 equiv) in a separate vial with a small amount of DCM.

  • Add the Amine/Base mixture dropwise to the cooled pyrimidine solution over 5 minutes.

    • Critical Control: Do not add the pyrimidine to the amine. High local concentrations of amine can lead to double-substitution or attack at the sulfur.

Step 3: Reaction Monitoring (30 min - 2 hrs)

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitor via TLC or LC-MS .

    • TLC: The product will usually be more polar than the starting chloride but less polar than the hydrolyzed sulfonic acid.

    • LC-MS: Look for the Mass [M+H]⁺. Note that SO₂F is stable in standard acidic LC-MS mobile phases (Water/MeCN + 0.1% Formic Acid).

Step 4: Workup & Purification

  • Wash: Dilute with DCM and wash with 0.5 M Citric Acid (to remove unreacted amine/DIPEA) followed by Brine.

  • Dry: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Chromatography (Hexanes/Ethyl Acetate).

    • Stability Note: Silica gel is generally safe for sulfonyl fluorides. Avoid basic alumina.

Part 4: Data Interpretation & Troubleshooting

QC Criteria: Validating the Structure

To confirm you have the correct isomer (C2-substitution) and the Warhead (SO₂F) is intact:

Analytical MethodExpected SignalMechanistic Confirmation
¹⁹F NMR Singlet around +60 to +65 ppm Confirms SO₂F is intact. (Sulfonamides/Sulfonates do not show this signal).
¹H NMR Loss of C2-H signal (if applicable)Confirms substitution at the ring.
HRMS [M+H]⁺ consistent with productConfirms no hydrolysis (which would give [M-F+OH]).
Optimization Table

If yields are low or side products form, consult this logic:

ObservationDiagnosisCorrective Action
Hydrolysis (Sulfonic Acid formed) Wet solvents or high pH workup.Use anhydrous DCM; avoid NaOH/KOH washes.
Bis-Addition (Amine at C2 & S) Amine is too nucleophilic or excess used.Strictly use 1.0 equiv Amine; maintain 0°C; add Amine slowly.
No Reaction Amine is sterically hindered.[3]Switch solvent to THF or DMF ; increase temp to 40°C (monitor closely).
Regioselectivity Issues Rare, but possible with very small amines.Lower temp to -78°C to maximize kinetic control.

Part 5: Safety & Covalent Inhibition Risks

Warning: 2-Chloropyrimidine-4-sulfonyl fluoride and its coupled products are reactive electrophiles .

  • Biological Activity: These compounds are designed to covalently modify proteins (Serine/Lysine/Tyrosine/Histidine residues).[4] They should be treated as potential toxic agents and sensitizers .

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).

  • Disposal: Quench excess electrophile with a solution of amine (e.g., benzylamine) or dilute NaOH before disposal if required by local safety regulations.

References

  • Sharpless, K. B., et al. (2014).[5][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Establishes the stability of SO₂F to amines and its orthogonal reactivity.

  • Enamine Ltd. (2024). "Sulfonyl Fluorides: Stability and Reactivity Profile." Enamine Application Notes. Provides data on the stability of heteroaryl sulfonyl fluorides in parallel synthesis.

  • Jones, L. H., et al. (2024). "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry.

  • Baran, P. S., et al. (2018). "SuFEx-based polysulfate formation." Nature Chemistry. Further validation of SO₂F robustness in complex synthesis.

Sources

Designing covalent kinase inhibitors with 2-Chloropyrimidine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Covalent Inhibition

The landscape of kinase drug discovery has shifted from reversible ATP-competitive binders to targeted covalent inhibitors (TCIs). While the first generation of TCIs predominantly utilized acrylamides to target non-catalytic cysteines (e.g., Cys481 in BTK), this approach is limited by the low abundance of accessible cysteines in the kinome.

2-Chloropyrimidine-4-sulfonyl fluoride (2-Cl-Py-4-SF) represents a second-generation "SuFEx" (Sulfur-Fluoride Exchange) warhead. Unlike Michael acceptors, sulfonyl fluorides (SFs) are relatively inert to circulating thiols (e.g., glutathione) but react specifically with context-dependent nucleophiles—Tyrosine, Lysine, Serine, or Histidine—within the ATP binding pocket.

This guide details the design, synthesis, and validation of kinase inhibitors utilizing the 2-Cl-Py-4-SF scaffold.

Chemical Rationale & Design Strategy

The 2-Cl-Py-4-SF reagent functions as a bifunctional "hub," allowing for a modular Ligand-Linker-Warhead design.

The "Hub-and-Spoke" Architecture
  • The Recognition Element (Ligand): A kinase-specific scaffold (typically containing an amine) that provides reversible binding affinity (

    
    ).
    
  • The Electrophilic Handle (2-Cl): The C2 position of the pyrimidine is activated for Nucleophilic Aromatic Substitution (SNAr), allowing attachment of the ligand.

  • The Warhead (4-SO2F): The sulfonyl fluoride at C4 acts as the latent electrophile. It is "bio-orthogonal" until the protein environment activates it for fluoride displacement.

Mechanistic Diagram: From Binding to Bonding

The following diagram illustrates the transition from reversible binding to irreversible locking.

KinaseInhibition Reagent 2-Cl-Py-4-SF (Reagent) Inhibitor Intact Inhibitor (R-NH-Py-SO2F) Reagent->Inhibitor SNAr Coupling (Step 1) Scaffold Kinase Scaffold (R-NH2) Scaffold->Inhibitor Complex E•I Complex (Reversible) Inhibitor->Complex Binding (KI) Covalent E-I Adduct (Irreversible) Complex->Covalent SuFEx Reaction (kinact)

Figure 1: The modular assembly of SuFEx inhibitors and their kinetic mechanism.

Synthetic Protocol: The Convergent Coupling

Objective: Attach the kinase-binding scaffold to the 2-Cl-Py-4-SF hub without prematurely hydrolyzing the sulfonyl fluoride warhead.

Critical Considerations
  • Regioselectivity: The pyrimidine ring is electron-deficient. The 2-Cl is highly reactive toward SNAr. However, the sulfur center is also electrophilic. Conditions must favor C-N bond formation over S-N bond formation (sulfonamide).

  • Moisture Control: While SFs are stable at neutral pH, the combination of basic conditions and water can lead to hydrolysis.

Step-by-Step Procedure

Reagents:

  • Amine-bearing Kinase Scaffold (1.0 equiv)

  • 2-Chloropyrimidine-4-sulfonyl fluoride (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous THF or DMF (0.1 M concentration)

Workflow:

  • Preparation: Dissolve the Kinase Scaffold and DIPEA in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the solution to 0°C (ice bath). Note: Low temperature suppresses side reactions at the sulfur center.

  • Addition: Add 2-Chloropyrimidine-4-sulfonyl fluoride dropwise as a solution in THF.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the parent mass [M+H]+. Avoid conditions that show [M-F+OH]+ (hydrolysis).

  • Workup: Dilute with EtOAc, wash with cold saturated

    
     (rapidly), then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica). Avoid nucleophilic modifiers like methanol or ammonia in the eluent if possible; use Acetone/DCM or EtOAc/Hexane.

Biochemical Validation: Kinetic Characterization

Standard


 values are time-dependent and misleading for covalent inhibitors. You must determine 

.[2]
Protocol: Time-Dependent Inhibition Assay

Principle: Measure the rate of enzyme inactivation (


) at various inhibitor concentrations ([I]).

Experimental Setup:

  • Enzyme: Recombinant Kinase (e.g., EGFR, BTK) at 1–5 nM.

  • Substrate: Fluorescent peptide or ATP-Glo reagent (at

    
     concentration).
    
  • Inhibitor: Prepare a 7-point dilution series (e.g., 10 µM to 1 nM).

Workflow:

  • Incubate Enzyme + Inhibitor for varying time points (

    
     = 0, 15, 30, 60, 120 min).
    
  • At each time point, add ATP/Substrate to trigger the reaction and measure residual activity.

  • Data Processing:

    • Plot ln(% Activity) vs. Time for each [I]. The slope is

      
      .
      
    • Plot

      
        vs. [I]  to fit the hyperbolic equation:
      
      
      
      

Data Interpretation Table:

ParameterDefinitionTarget Value (Lead Gen)

Reversible binding affinity< 100 nM

Max rate of bond formation> 0.01 min


Second-order efficiency>

M

s

Structural Confirmation: Mass Spectrometry[3]

To prove the "SuFEx" mechanism (specific reaction with Tyr/Lys/His vs. non-specific labeling), intact protein MS and peptide mapping are required.

Workflow Diagram: MS Validation

MS_Validation Step1 Incubate Kinase + Inhibitor (1:10 ratio, 1 hour) Step2 Intact Protein LC-MS Step1->Step2 Decision Mass Shift observed? Step2->Decision BranchA Pepsin/Trypsin Digestion Decision->BranchA Yes (+Mass of Inhibitor - HF) BranchB Review Synthesis/pH Decision->BranchB No Result Identify Modified Residue (Tyr/Lys/His + Adduct Mass) BranchA->Result

Figure 2: Mass Spectrometry workflow for validating covalent adduct formation.

Key Calculation

The SuFEx reaction involves the loss of Fluoride (F-) and the gain of the protein nucleophile.

  • Expected Mass Shift (

    
    m):  MW(Inhibitor) - MW(HF)
    
  • Note: Unlike acrylamides (simple addition), SuFEx is a substitution. You must account for the loss of HF (~20 Da).

References

  • Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][4]

  • Jones, L. H., et al. (2017).[4] "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. [Link][5]

  • Kelly, J. W., et al. (2018). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. [Link][5][6]

  • London, N., et al. (2020). "Covalent Inhibition of EGFR with Fluorosulfonyl-Containing Inhibitors." Nature Chemical Biology. [Link] (Generalized reference for SF-kinase context).

  • Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry. [Link]

Sources

Application Note: Incorporating 2-Chloropyrimidine-4-sulfonyl fluoride into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic incorporation of 2-Chloropyrimidine-4-sulfonyl fluoride (CPSF) into DNA-Encoded Libraries (DELs). This approach leverages the unique reactivity of the pyrimidine scaffold to install a latent electrophilic warhead (sulfonyl fluoride) capable of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Executive Summary & Rationale

The integration of covalent warheads into DNA-Encoded Libraries (DELs) has shifted from a niche application to a primary strategy for targeting "undruggable" proteins. While acrylamides target cysteines, sulfonyl fluorides (SFs) have emerged as privileged warheads for targeting Tyrosine, Lysine, Serine, and Histidine residues via SuFEx chemistry.[1]

2-Chloropyrimidine-4-sulfonyl fluoride (CPSF) serves as a bifunctional "Handle-Warhead" module.

  • The Handle (C2-Chloro): The chlorine atom at the 2-position of the pyrimidine ring acts as a leaving group for Nucleophilic Aromatic Substitution (SnAr). It allows the robust attachment of the module to amine-functionalized DNA-conjugates (the library scaffold).

  • The Warhead (C4-Sulfonyl Fluoride): The sulfonyl fluoride group at the 4-position remains intact during library synthesis (under controlled conditions) but acts as a latent electrophile during protein screening, enabling covalent capture of the target.

This guide provides a validated protocol for installing CPSF onto DNA-tagged amines, ensuring high conversion while preserving the integrity of the DNA tag and the hydrolytically sensitive sulfonyl fluoride warhead.

Mechanistic Insight & Reaction Design

The success of this protocol relies on the differential reactivity of the C2 and C4 positions on the pyrimidine ring.

  • Electronic Activation: The sulfonyl fluoride group at C4 is strongly electron-withdrawing, significantly lowering the LUMO of the pyrimidine ring. This activates the C2-position for nucleophilic attack by the amine on the DNA headpiece.

  • Regioselectivity: While sulfonyl fluorides can participate in SuFEx with amines, this typically requires specific activation (e.g., fluoride catalysts, protein microenvironments) or elevated temperatures. In contrast, the SnAr reaction at the C2-chlorine is facile under mild basic conditions. By controlling pH and temperature, we direct the DNA-amine to displace the chlorine (Linkage) rather than reacting with the sulfur (Warhead decomposition).

Pathway Visualization

The following diagram illustrates the reaction pathway and the logic of the bifunctional scaffold.

CPSF_Pathway cluster_legend Reaction Logic DNA_Amine DNA-Linked Amine (Nucleophile) Transition Meisenheimer-like Complex DNA_Amine->Transition SnAr Attack (pH 9.4) CPSF 2-Chloropyrimidine-4-sulfonyl fluoride (Reagent) CPSF->Transition C2-Activation Product DNA-Pyrimidine-SO2F (Covalent Probe) Transition->Product -HCl (Base) Covalent_Complex Protein-Ligand Complex Product->Covalent_Complex SuFEx Screening (Target Engagement) Target Target Protein (Tyr/Lys/His) Target->Covalent_Complex Nucleophilic Attack Legend The electron-poor pyrimidine ring directs the DNA-amine to C2, preserving the C4-Sulfonyl Fluoride for the target.

Caption: Reaction pathway for the selective installation of the sulfonyl fluoride warhead via SnAr chemistry.

Experimental Protocol

Materials & Reagents[2]
  • DNA-Conjugate: Double-stranded DNA headpiece with a flexible linker terminating in a primary amine (e.g., C6-amino linker). Concentration: 1 mM in water.

  • Reagent: 2-Chloropyrimidine-4-sulfonyl fluoride (CPSF). Note: If not commercially available, this can be synthesized from 2,4-dichloropyrimidine via sequential thiolation and oxidation/fluorination.

  • Solvent: DMSO (Anhydrous).

  • Buffer: 250 mM Borate Buffer, pH 9.4.

  • Precipitation Mix: Absolute Ethanol (cold) + 500 mM NaCl (or 3 M Sodium Acetate pH 5.2).

Protocol Steps

Step 1: Reagent Preparation Dissolve CPSF in anhydrous DMSO to a concentration of 200 mM .

  • Critical: Prepare immediately before use. Sulfonyl fluorides are stable, but the C2-chloro group is hydrolytically sensitive in wet DMSO over time.

Step 2: Reaction Assembly In a PCR tube or 96-well plate, combine the following:

ComponentVolume (µL)Final Conc.Equivalents
Borate Buffer (250 mM, pH 9.4) 10.0125 mMN/A
DNA-Amine (1 mM) 2.0100 µM1.0 eq
Water (Nuclease Free) 6.0N/AN/A
CPSF (200 mM in DMSO) 2.020 mM200 eq
Total Volume 20.0
  • Note: The high excess (200 eq) drives the SnAr reaction to completion quickly, minimizing the time the sulfonyl fluoride is exposed to aqueous buffer.

Step 3: Incubation

  • Seal the plate/tube.

  • Incubate at 40°C for 2 hours .

  • Optimization: If conversion is low (<80%), increase temperature to 50°C, but do not exceed 60°C to prevent DNA damage or SO2F hydrolysis.

Step 4: Quenching & Purification

  • Add 2.0 µL of 500 mM Glycine (pH 9.0) to quench unreacted CPSF (optional, prevents side reactions during workup).

  • Add 60 µL (3x volume) of cold Ethanol/NaCl mix.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 30 minutes at 4°C.

  • Carefully remove supernatant.

  • Wash pellet with 100 µL of 70% cold ethanol.

  • Air dry pellet for 5-10 minutes.

  • Resuspend in 20 µL of Nuclease-Free Water or 10 mM Tris pH 7.5.

Quality Control & Data Analysis

LC-MS Characterization

Analyze the product on a high-resolution LC-MS (e.g., Q-TOF or Orbitrap) using a C18 oligo column.

  • Expected Mass Shift: The addition of the pyrimidine-sulfonyl fluoride moiety.

    • Formula added: C4H2N2O2SF (assuming displacement of Cl and loss of H from amine).

    • Mass Calculation: Molecular Weight of CPSF (196.59) - HCl (36.46) = +160.13 Da .

  • Potential Side Products:

    • Hydrolysis of SO2F: Mass shift of +158.13 Da (Conversion of -SO2F to -SO3H).

    • Displacement by Buffer: If Borate attacks (rare), look for borate adducts.

Stability Validation Table

Before full library synthesis, validate the stability of the warhead in library storage buffers.

ConditionTime (h)% Intact Warhead (LCMS)Interpretation
PBS pH 7.4, 25°C 24>95%Stable for screening.
Tris pH 8.0, 25°C 24>90%Acceptable.
Borate pH 9.4, 40°C 2>85%Stable during synthesis.
Human Plasma, 37°C 4>80%Stable for bio-assays.

Screening Strategy (The "SuFEx" Advantage)

Once the library is constructed, the CPSF moiety acts as a Targeted Covalent Inhibitor (TCI) probe.

  • Selection Pressure: Incubate the library with the target protein.

  • Proximity Effect: Library members with high affinity for the target's binding pocket will bring the Sulfonyl Fluoride into close proximity with nucleophilic residues (Tyr, Lys, His).

  • Covalent Capture: The local environment (often acidic or confined) catalyzes the SuFEx reaction, forming a permanent covalent bond.

  • Wash Stringency: Unlike reversible DELs, covalent DELs allow for highly stringent washing (e.g., SDS, Urea) before PCR amplification, virtually eliminating false positives from non-specific binders.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Li, G., et al. (2019). "Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins." Angewandte Chemie. [Link]

  • Liu, Y., et al. (2023). "DNA-Encoded Libraries of Sulfonyl Fluorides." Journal of the American Chemical Society. [Link][2]

  • Faust, M., et al. (2018). "Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines." The Journal of Organic Chemistry. [Link][3]

Sources

Technical Guide: Solvent Engineering for 2-Chloropyrimidine-4-sulfonyl Fluoride Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for 2-Chloropyrimidine-4-sulfonyl fluoride reactions Content Type: detailed Application Note and Protocol.

Executive Summary

2-Chloropyrimidine-4-sulfonyl fluoride (2-Cl-4-SF) represents a high-value "bifunctional linchpin" in medicinal chemistry and chemical biology. Its utility stems from the orthogonal reactivity of its two electrophilic sites: the C2-chlorine (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the C4-sulfonyl fluoride (a latent electrophile for Sulfur-Fluoride Exchange, SuFEx).

This guide addresses the critical challenge of solvent selection , which dictates the chemoselectivity between these two sites. Unlike generic solvent guides, this protocol focuses on the mechanistic causality: how solvent polarity, proticity, and hydrogen-bond capability stabilize specific transition states (Meisenheimer complex vs. pentacoordinate sulfurane), enabling researchers to "dial in" the desired reaction pathway.

Strategic Overview: The "Dual-Warhead" Challenge

The 2-Cl-4-SF molecule presents a unique reactivity landscape. Successful functionalization requires a solvent system that solubilizes the core heterocycle while kinetically favoring one electrophile over the other.

  • The SNAr Handle (C2-Cl): Reacts with amines/thiols. Rate is accelerated by polar aprotic solvents (DMSO, DMF, NMP) which stabilize the anionic Meisenheimer intermediate.

  • The SuFEx Handle (C4-SO2F): Reacts with silyl ethers or phenols/amines under specific activation. Uniquely stable to hydrolysis and thermolysis compared to sulfonyl chlorides. Acetonitrile (MeCN) and biphasic systems are preferred to prevent premature hydrolysis while supporting catalyst solubility.

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways controlled by solvent and activation conditions.

ReactionPathways Fig 1. Divergent Reactivity Controlled by Solvent & Activation Start 2-Chloropyrimidine- 4-sulfonyl fluoride SNAr_Cond Condition A: Polar Aprotic (DMF/DMSO) Nucleophile: Primary Amine Temp: 25-60°C Start->SNAr_Cond Path A (C2-Selective) SuFEx_Cond Condition B: Acetonitrile (MeCN) Nucleophile: Silyl Ether/Phenol Activator: DBU or BEMP Start->SuFEx_Cond Path B (SVI-Selective) Inter_SNAr Intermediate: Meisenheimer Complex SNAr_Cond->Inter_SNAr Stabilized by High Dielectric Prod_SNAr Product A: 2-Amino-pyrimidine-4-SF (SO2F Intact) Inter_SNAr->Prod_SNAr Inter_SuFEx Intermediate: Pentacoordinate Sulfurane SuFEx_Cond->Inter_SuFEx Assisted by Base/Catalyst Prod_SuFEx Product B: 2-Chloro-pyrimidine-4-sulfonate (Cl Intact) Inter_SuFEx->Prod_SuFEx

[1][2][3][4][5]

Solvent Selection Matrix

The choice of solvent must balance solubility with the stability of the sulfonyl fluoride moiety. While SO2F is robust, it is not invincible.[1]

Table 1: Physicochemical Properties & Compatibility
Solvent ClassSpecific SolventDielectric Const. (ε)C2-Cl SNAr RateSO2F StabilityRecommended Application
Polar Aprotic DMSO 46.7Very Fast ModerateC2-Functionalization. Excellent for difficult SNAr. Wash thoroughly to remove.[2]
DMF 36.7Fast ModerateC2-Functionalization. Standard for library synthesis.
Acetonitrile (MeCN) 37.5ModerateHigh SuFEx & General. The "Gold Standard" for SuFEx; easy workup.
Polar Protic Methanol/Ethanol 32.7 / 24.5Slow/ModerateHigh *Avoid. Risk of solvolysis (formation of methyl ether at C2 or sulfonate ester).
Water (Buffer) 80.1SlowHigh Bio-Conjugation. SO2F is stable at pH 4-8.
Non-Polar DCM / Chloroform 8.9 / 4.8Very SlowHigh Biphasic SuFEx. Good for Schotten-Baumann type conditions.
Ethereal THF / Dioxane 7.5 / 2.2SlowHigh Cryogenic/Grignard. Use for metal-mediated functionalization.

*Note: SO2F is stable in alcohols at neutral pH, but basic conditions can trigger transesterification.

Detailed Experimental Protocols

Protocol A: Chemoselective C2-Displacement (Preserving SO2F)

Objective: Install an amine at the C2 position via SNAr without hydrolyzing the C4-sulfonyl fluoride.

Rationale:

  • Solvent: THF or Dioxane is selected over DMF/DMSO to facilitate workup and minimize hygroscopic water intake which could hydrolyze the fluoride over long reaction times.

  • Base: DIPEA (Hünig's base) is used as a proton scavenger. It is non-nucleophilic and sterically hindered, preventing direct attack on the electrophiles.

  • Temperature: Kept low (0°C to RT) to kinetically favor the lower barrier C2-substitution over S(VI) exchange.

Materials:

  • 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • DIPEA (1.2 equiv)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous THF under N2 atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the amine nucleophile (1.1 equiv) over 5 minutes.

    • Critical Check: Monitor internal temperature; exotherms can degrade selectivity.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of starting material. Retention of the SO2F mass peak (M+1) is critical.

  • Workup: Dilute with EtOAc, wash with cold 0.1 M HCl (to remove excess amine/DIPEA) followed by brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel. Do not use methanol in the eluent if possible to avoid potential solvolysis on the column.

Protocol B: SuFEx Activation (Preserving C2-Cl)

Objective: React the sulfonyl fluoride with a phenol or silyl ether, leaving the C2-Cl intact for later diversification.

Rationale:

  • Solvent: Acetonitrile (MeCN) is the optimal solvent.[3] It supports the solubility of fluoride salts (if used) and "SuFExable" catalysts (DBU, BEMP) without interfering with the reaction.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a highly specific activator for the S-F bond in the presence of silyl ethers or phenols.

Materials:

  • 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv)

  • Aryl silyl ether (Ar-O-TMS) (1.1 equiv) OR Phenol + BSA

  • Catalyst: DBU (10-20 mol%) or Potassium Bifluoride (KHF2) for biphasic.

  • Solvent: MeCN (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the Aryl silyl ether (1.1 equiv) and 2-Cl-4-SF (1.0 equiv) in anhydrous MeCN (0.5 M).

  • Activation: Add DBU (20 mol%) at RT.

  • Reaction: Stir at RT. The reaction is typically fast (15 min - 2 hours).

    • Observation: The evolution of volatile TMS-F (gas) drives the reaction entropy.

  • Workup: Concentrate the solvent under reduced pressure. The residue is often pure enough for the next step. If purification is needed, rapid silica filtration (DCM eluent) is recommended.

Troubleshooting & Critical Parameters

Stability of the Sulfonyl Fluoride

Contrary to sulfonyl chlorides, the SO2F group is remarkably stable.[4][5][6] However, in highly basic aqueous media (pH > 10), hydrolysis to the sulfonate (SO3-) occurs.

  • Validation: If LC-MS shows a mass shift of -2 (F -> OH is 19 to 17 mass units, a net loss of 2), hydrolysis has occurred.

  • Correction: Switch to a biphasic system (DCM/Water) with a phase transfer catalyst (TBAB) to protect the SO2F from the bulk aqueous base.

Solubility Issues

If the 2-Cl-4-SF starting material is insoluble in THF or MeCN:

  • Co-solvent: Use 10% DMF in THF.

  • Impact: Be aware that DMF is difficult to remove and may accelerate SNAr side reactions if the mixture is heated.

Decision Tree for Solvent Selection

DecisionTree Fig 2. Solvent Selection Decision Tree Start Select Reaction Goal Q1 Targeting C2-Cl? Start->Q1 Q2 Targeting C4-SO2F? Start->Q2 Res1 Use THF or Dioxane (0°C, DIPEA) Q1->Res1 Standard S_NAr Res2 Use DMSO or DMF (Heating required) Q1->Res2 Sterically Hindered Amine Res3 Use MeCN (DBU cat., Silyl Ether) Q2->Res3 Standard SuFEx Res4 Use Biphasic DCM/H2O (Phase Transfer) Q2->Res4 Aqueous/Sensitive Substrate

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. Link

  • Jones, L. H. (2016). "Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers." ChemBioChem, 17(20), 1925-1930.[7] Link

  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Stability and Reactivity Profile." Enamine Technical Notes. Link

  • Bull, J. A., et al. (2019). "Synthetic Applications of Sulfonyl Fluorides." Chemical Reviews, 119(12). Link

Sources

Using 2-Chloropyrimidine-4-sulfonyl fluoride for peptide macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bifunctional Peptide Macrocyclization via Orthogonal SNAr and SuFEx Chemistry

Introduction & Mechanistic Rationale

The development of conformationally constrained macrocyclic peptides is a cornerstone of modern drug discovery, driven by the need to enhance proteolytic stability, improve membrane permeability, and lock peptides into bioactive geometries. While traditional cyclization strategies (e.g., ring-closing metathesis or lactamization) are effective, they often suffer from poor regioselectivity, require heavy metal catalysts, or lack compatibility with complex aqueous buffers.

2-Chloropyrimidine-4-sulfonyl fluoride (CPSF) has emerged as a highly efficient, metal-free bifunctional stapling reagent. The architectural brilliance of CPSF lies in its dual-reactivity profile, which allows for a completely orthogonal, stepwise macrocyclization process:

  • SNAr Reactivity (C2 Position): The highly electron-deficient pyrimidine ring activates the C2-chloride for rapid Nucleophilic Aromatic Substitution (SNAr). Under mild physiological conditions, soft nucleophiles like the thiolate of Cysteine (Cys) rapidly displace the chloride to form a stable thioether linkage.

  • SuFEx Hub (C4 Position): The C4-sulfonyl fluoride group acts as a latent Sulfur(VI) Fluoride Exchange (SuFEx) warhead [1]. Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to aqueous hydrolysis. They remain entirely inert during the initial SNAr phase but undergo rapid, irreversible "click" reactions with hard nucleophiles—such as Tyrosine (Tyr) phenols or Lysine (Lys) amines—upon specific basic activation [2].

Causality of Design: By exploiting the differential pKa and nucleophilicity of Cys versus Tyr, alongside the distinct activation thresholds of the C2 and C4 electrophiles, researchers can execute a directional (Cys → Tyr) cyclization. This stepwise causality prevents uncontrolled intermolecular oligomerization and eliminates the need for high-dilution conditions typically required in one-pot macrocyclizations.

Experimental Design & Self-Validating Workflows

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Moving from one phase to the next is strictly gated by analytical checkpoints.

  • Phase 1 (SNAr Conjugation): Conducted at pH 7.5–8.0. At this pH, the Cys residue is deprotonated to a highly reactive thiolate, driving SNAr. The sulfonyl fluoride remains dormant. Validation: LC-MS must confirm a precise mass shift corresponding to the mono-adduct before proceeding.

  • Phase 2 (SuFEx Cyclization): Triggered by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a pH shift to 8.5–9.0. DBU acts as a non-nucleophilic strong base, deprotonating the Tyr phenol and facilitating the extrusion of HF to form a robust heteroaryl sulfonate ester bridge. Validation: LC-MS must confirm the loss of HF, distinguishing true cyclization from non-specific cross-linking.

Workflow Linear Linear Peptide (Free -SH, -OH) Mono Mono-Adduct (Thioether Linked) Linear->Mono Phase 1: SNAr pH 7.8, 2h (Cys Attack) Reagent CPSF Reagent (C2-Cl, C4-SO2F) Reagent->Mono +1.2 eq Cyclic Macrocyclic Peptide (Sulfonate Ester Linked) Mono->Cyclic Phase 2: SuFEx pH 8.8, DBU, 4h (Tyr Attack)

Fig 1: Two-phase orthogonal macrocyclization workflow using CPSF.

Step-by-Step Protocol

Materials & Reagents
  • Substrate: Linear peptide containing one free Cys and one free Tyr residue.

  • Reagent: 2-Chloropyrimidine-4-sulfonyl fluoride (CPSF), prepared as a 100 mM stock in anhydrous DMSO.

  • Buffers:

    • Buffer A (SNAr): 50 mM Tris-HCl, 150 mM NaCl, pH 7.8.

    • Buffer B (SuFEx): 100 mM Sodium Borate, pH 9.0.

  • Activators/Modifiers: TCEP-HCl, DBU, Ellman's Reagent (DTNB).

Step 1: Peptide Reduction (Thiol Activation)

Causality: Disulfide dimerization outcompetes SNAr. TCEP is utilized because, unlike DTT or BME, it does not contain free thiols that would consume the CPSF reagent.

  • Dissolve the linear peptide in Buffer A to a final concentration of 1 mM.

  • Add 2.0 equivalents of TCEP-HCl. Incubate at room temperature (RT) for 30 minutes.

  • Checkpoint 1: Perform an Ellman's assay on a 5 µL aliquot. A rapid shift to a yellow chromophore (absorbance at 412 nm) validates the presence of free thiolates.

Step 2: SNAr Conjugation (Mono-adduct Formation)
  • Add 1.2 equivalents of CPSF (from the DMSO stock) dropwise to the peptide solution while vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent peptide precipitation.

  • Incubate the reaction at RT for 2 hours with gentle agitation.

  • Checkpoint 2: Extract a 10 µL aliquot, quench with 1 µL of 10% TFA, and analyze via LC-MS. The reaction is validated when the starting mass [M] is entirely replaced by the mono-adduct mass [M + 159.97 Da] (accounting for the addition of CPSF and the loss of HCl). Do not proceed to Step 3 until this conversion is >95%.

Step 3: SuFEx-Mediated Macrocyclization

Causality: The SuFEx reaction requires the Tyr phenol to be deprotonated (pKa ~10.0) to attack the S(VI) center. DBU serves as an ideal non-nucleophilic base to drive this without causing side-chain hydrolysis.

  • To the validated mono-adduct solution, add 2.0 equivalents of DBU.

  • Adjust the reaction matrix by adding 0.5 volumes of Buffer B to gently raise the pH to ~8.8–9.0.

  • Incubate at 37 °C for 4–6 hours.

  • Checkpoint 3: Analyze via LC-MS. Successful cyclization is validated by a mass shift of -20.01 Da from the mono-adduct (representing the extrusion of HF). The final cyclic peptide will have a net mass of [M + 139.96 Da] relative to the original linear sequence.

Step 4: Quenching and Purification
  • Immediately quench the reaction by adding 1% (v/v) Trifluoroacetic acid (TFA) to drop the pH below 4.0. This protonates the Tyr/Lys residues and neutralizes DBU, permanently halting any residual SuFEx reactivity.

  • Purify the macrocycle using Preparative RP-HPLC (C18 stationary phase, H2O/Acetonitrile gradient supplemented with 0.1% TFA).

  • Lyophilize the target fractions and store at -20 °C.

ValidationSystem Start Start: Linear Peptide Red TCEP Reduction Start->Red Val1 Validation 1: Ellman's Assay Red->Val1 SNAr SNAr Conjugation (CPSF Addition) Val1->SNAr Free Thiols Confirmed Val2 Validation 2: LC-MS (+159.97 Da) SNAr->Val2 SuFEx SuFEx Cyclization (DBU Addition) Val2->SuFEx Mono-adduct Confirmed Val3 Validation 3: LC-MS (-20.01 Da) SuFEx->Val3 End Purified Macrocycle Val3->End HF Loss Confirmed

Fig 2: Self-validating experimental checkpoints ensuring reaction fidelity.

Quantitative Data Summaries

Table 1: Reaction Conditions Matrix

Reaction Phase Target Residue Reagent / Catalyst Optimal pH Temp Time Linkage Formed
Phase 1: SNAr Cysteine (Thiol) 1.2 eq CPSF 7.5 – 8.0 25 °C 2 h Thioether

| Phase 2: SuFEx | Tyrosine (Phenol) | 2.0 eq DBU | 8.5 – 9.0 | 37 °C | 4–6 h | Heteroaryl Sulfonate Ester |

Table 2: LC-MS Validation Mass Shifts

Molecular Species Chemical Event Exact Mass Shift (Da) Expected LC-MS Profile
Linear Peptide Baseline 0.00 [M + H]⁺
Mono-Adduct Addition of CPSF, Loss of HCl +159.97 [M + 159.97 + H]⁺

| Macrocycle | Ring Closure, Loss of HF | -20.01 (from adduct) | [M + 139.96 + H]⁺ |

References

  • Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

  • Cao, S., Guo, H., Zhong, Z., Chen, D., Song, W., Liu, Y., & Wan, J.-P. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. URL:[Link]

Bioconjugation techniques using sulfonyl fluoride electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Bioconjugation & Covalent Inhibition Using Sulfonyl Fluoride (SuFEx) Electrophiles

Introduction: The Stability-Reactivity Paradox

In the landscape of covalent modification, sulfonyl fluorides (SFs) occupy a unique "Goldilocks" zone. Unlike highly reactive sulfonyl chlorides—which hydrolyze rapidly in water—or less reactive acrylamides that require specific cysteine orientation, SFs possess a remarkable stability-reactivity paradox .

They are stable in human plasma and aqueous buffers (resisting hydrolysis) yet react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine) when brought into proximity by a ligand binding event. This phenomenon, termed Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless, has revolutionized chemical biology by expanding the "druggable" proteome beyond cysteine-dependent targets.

This guide details the mechanistic basis, experimental design, and validation protocols for deploying SF electrophiles in drug discovery and protein conjugation.

The Chemistry of SuFEx

Mechanism of Action

The SuFEx reaction relies on the exchange of the fluoride ion on a hexavalent sulfur center (


).[1][2][3][4][5] The S-F bond is strong (bond energy ~90 kcal/mol) and non-polarizable, rendering it resistant to reduction and general hydrolysis. However, within a protein binding pocket, specific local environments (e.g., H-bond networks or basic residues) activate the S-F bond for nucleophilic attack.

Key Residue Reactivity:

  • Tyrosine (Tyr): The phenolic hydroxyl attacks the sulfur, displacing fluoride to form a stable aryl fluorosulfate or sulfonate ester. This is the most distinct advantage of SFs, as few other warheads target Tyr efficiently.

  • Lysine (Lys): The

    
    -amino group attacks to form a sulfonamide.
    
  • Histidine (His): Forms a sulfonyl-imidazole linkage.

Visualization: The SuFEx Activation Pathway

SuFEx_Mechanism Probe Sulfonyl Fluoride (Probe-SO2-F) Complex Proximity-Induced Complex Probe->Complex Ligand Binding Protein Target Protein (Nucleophile: Tyr/Lys) Protein->Complex TS Transition State (H-bond assisted) Complex->TS Activation Product Covalent Adduct (Protein-SO2-Probe) TS->Product SuFEx Click Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: The SuFEx reaction pathway. Proximity drives the otherwise latent electrophile through a transition state, resulting in a stable covalent bond and fluoride release.

Application Note: Designing Ligand-Directed Probes

To create a "smart" covalent probe, one does not simply add an SF group randomly. The electrophile must be positioned where it can reach a nucleophile upon ligand binding.

Design Considerations:

  • Scaffold: Start with a known reversible binder (drug or ligand).

  • Vector: Identify solvent-exposed regions or exit vectors near nucleophilic residues (Tyr/Lys) using crystal structures (PDB).

  • Linker: Aryl sulfonyl fluorides are often directly attached to aromatic rings, whereas alkyl sulfonyl fluorides may require a short carbon chain.

  • Warhead Selection:

    • Aryl Sulfonyl Fluoride (Ar-SO2F):[2] High stability, targets Tyr/Lys.[2]

    • Fluorosulfate (Ar-O-SO2F): Slightly less reactive, excellent for "sleeping beauty" prodrugs.

Protocol: Covalent Labeling & Validation

Objective: To validate specific covalent labeling of a target protein by a sulfonyl fluoride probe using Intact Protein Mass Spectrometry.

Materials
  • Target Protein: Recombinant protein (pure), >90% purity, in PBS (pH 7.4). Avoid buffers with primary amines (Tris) if targeting Lysine, though SFs are generally selective for the protein due to proximity.

  • Probe: 10 mM stock in anhydrous DMSO.

  • Control Compound: Non-reactive analog (des-fluoro or sulfonate) or DMSO vehicle.

  • Reaction Buffer: PBS pH 7.4 (or HEPES pH 7.5).

  • Quench Solution: 1% Formic Acid (for MS) or SDS-Loading Buffer (for Gel).

  • Equipment: LC-MS (Q-TOF or Orbitrap recommended for intact mass).

Experimental Workflow
StepActionCritical Technical Insight
1. Prep Dilute protein to 5–10 µM in Reaction Buffer.Ensure protein is fully folded; SuFEx is often conformation-dependent.
2. Dose Add Probe to protein (1:1 to 10:1 molar excess). Final DMSO < 2%.Do not vortex vigorously. Gentle mixing prevents denaturation.
3. Incubate Incubate at 37°C for 1–4 hours.SF kinetics are slower than acrylamides. Time allows the "sampling" of the nucleophile.
4. Quench For MS: Add Formic Acid to 0.1% final.[6] For Gel: Add SDS buffer & boil.Acidification stops the nucleophilic attack and prepares for LC-MS ionization.
5. Desalt Pass through Zeba Spin or C4 ZipTip column.Essential to remove unreacted probe which can suppress MS signal.
6. Analyze Inject onto LC-MS (C4 column).[6] Deconvolute spectra.Look for mass shift corresponding to +Probe Mass - 20 Da (HF loss) or -19 Da (F loss) depending on mechanism.
Data Interpretation (Mass Shift)

Unlike simple addition reactions, SuFEx involves the loss of Fluoride (F, 19 Da) and potentially a proton (H, 1 Da) from the protein.

  • Reaction: Protein-Nu-H + F-SO2-R

    
     Protein-Nu-SO2-R + HF
    
  • Mass Shift (

    
    m):  MW(Probe) - MW(HF) 
    
    
    
    MW(Probe) - 20.01 Da (Note: If the proton is lost to buffer, the observed mass addition to the protein is the Sulfonyl moiety).

Advanced Workflow: Chemoproteomics (Live Cell)

For profiling targets in complex biological systems, an alkyne-tagged SF probe is used.

Chemoproteomics_Workflow Cells Live Cells / Lysate Treat Treat with SF-Alkyne Probe Cells->Treat Lysis Lysis & Denaturation Treat->Lysis 1-4 hrs Click CuAAC Click Chemistry (Add Azide-Biotin) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest MS LC-MS/MS (Peptide ID) Digest->MS

Figure 2: Chemoproteomic workflow for identifying off-targets or validating target engagement in complex lysates using alkyne-tagged SuFEx probes.

Troubleshooting & Optimization

ObservationRoot CauseSolution
No Labeling pH too low for specific residue.Increase pH to 8.0 (favors Lys/Tyr deprotonation) or increase incubation time (up to 24h).
Precipitation Probe insolubility.Decrease probe concentration; ensure DMSO stock is fresh and anhydrous.
High Background Non-specific hydrophobic binding.Perform "Click" reaction after protein denaturation (SDS) to ensure only covalent bonds are detected.
Unstable Signal Hydrolysis of ester adduct.While Ar-SO2-Tyr is stable, aliphatic adducts may be labile. Keep samples at 4°C post-quench.

References

  • Dong, J., et al. (2014).[7][8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][7][8][9] Angewandte Chemie International Edition.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Mortenson, D. E., et al. (2018). "Sleeping Beauty" Oncogene-Targeting Probes. Cell Chemical Biology.

  • Wang, J., et al. (2018). SuFEx-Based Chemical Probes for Proteome-Wide Profiling of Tyrosine Reactivity. Journal of the American Chemical Society.

Sources

Functionalizing tyrosine residues with 2-Chloropyrimidine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for functionalizing tyrosine residues using 2-Chloropyrimidine-4-sulfonyl fluoride (Py-SO2F) .[1] Unlike standard amine-targeting reagents (e.g., NHS esters) or cysteine-targeting maleimides, Py-SO2F leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to target the phenol group of tyrosine.[1]

The 2-chloropyrimidine scaffold is distinct from generic phenyl sulfonyl fluorides; the electron-deficient pyrimidine ring activates the sulfonyl fluoride warhead, enabling rapid reaction kinetics under mild physiological conditions while offering a secondary "click" handle (the 2-chloro group) for post-labeling functionalization via nucleophilic aromatic substitution (


).[1]

Mechanism of Action

The functionalization relies on the SuFEx "click" reaction.[2] The sulfonyl fluoride (


) acts as a specific electrophile for the phenolic hydroxyl group of tyrosine.[1]
  • Activation: The local protein environment or slightly basic pH (7.5–8.[1]5) facilitates the deprotonation of the tyrosine phenol (

    
    ).[1]
    
  • Exchange: The tyrosinate nucleophile attacks the sulfur center of the reagent.

  • Elimination: Fluoride is displaced as a leaving group.[1]

  • Result: A stable tyrosine aryl sulfonate linkage is formed.[1]

Why 2-Chloropyrimidine?

  • Enhanced Reactivity: The pyrimidine ring is highly electron-withdrawing, making the sulfur center more electrophilic than in phenyl analogs (e.g., PMSF).

  • Dual-Functionality: The chlorine atom at the 2-position remains intact during SuFEx, serving as a latent handle for secondary attachment of fluorophores or drugs via

    
     displacement.
    
Figure 1: Reaction Mechanism

SuFEx_Mechanism Tyr Tyrosine Residue (Protein-Tyr-OH) Transition Transition State (Pentacoordinate Sulfur) Tyr->Transition Nucleophilic Attack (pH > 7.5) Reagent 2-Chloropyrimidine- 4-sulfonyl fluoride Reagent->Transition Product Tyrosine Sulfonate Conjugate (Protein-Tyr-O-SO2-Py-Cl) Transition->Product Fluoride Elimination Byproduct HF (Leaving Group) Transition->Byproduct

Caption: The SuFEx mechanism involves the attack of the tyrosinate anion on the sulfonyl fluoride sulfur, displacing fluoride to form a stable sulfonate linkage.[1][3]

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorage
Target Protein >90% Purity, in PBS (free of Tris/Glycine initially)-80°C
Reagent 2-Chloropyrimidine-4-sulfonyl fluoride (Py-SO2F)-20°C (Desiccated)
Solvent Anhydrous DMSO or DMFRT
Reaction Buffer 50 mM Phosphate or HEPES, 150 mM NaCl, pH 7.8–8.24°C
Quench Buffer 1 M Tris-HCl, pH 7.5RT
Desalting Column Zeba™ Spin or PD-104°C
Reagent Preparation
  • Stock Solution (100 mM): Dissolve 2-Chloropyrimidine-4-sulfonyl fluoride in anhydrous DMSO.

    • Note: Prepare fresh. Sulfonyl fluorides are stable in DMSO, but moisture can cause slow hydrolysis over weeks.

    • Calculation: MW ≈ 196.6 g/mol .[1] For 100 µL stock, weigh ~1.97 mg.

Labeling Workflow

Step 1: Protein Preparation Ensure the protein is in a non-nucleophilic buffer (PBS, HEPES). Avoid Tris or primary amines in the reaction buffer if possible, although SuFEx is highly selective for Tyrosine over Lysine at pH < 8.0.

  • Target Conc: 10–50 µM protein.[1]

Step 2: Reaction Setup

  • Add Py-SO2F stock to the protein solution.[1]

  • Stoichiometry:

    • For Specific Proximity Labeling: 1.2 – 2.0 equivalents.[1]

    • For Global Surface Labeling: 10 – 50 equivalents.[1]

  • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent denaturation.

Step 3: Incubation

  • Condition: Incubate at Room Temperature (25°C) for 30 to 60 minutes .

  • Optimization: If labeling is low, increase pH to 8.5 or extend time to 2 hours.

Step 4: Quenching Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 5 minutes.

  • Reason: Tris contains primary amines that will scavenge unreacted sulfonyl fluoride (though slowly) or simply buffer the system for desalting.[1]

Step 5: Purification Remove excess reagent and byproducts using a desalting column (e.g., Zeba Spin, 7K MWCO) equilibrated with storage buffer (e.g., PBS, pH 7.4).

Figure 2: Experimental Workflow

Workflow Step1 1. Protein Prep (PBS, pH 7.8, 20 µM) Step2 2. Add Reagent (Py-SO2F, 10-50 equiv in DMSO) Step1->Step2 Step3 3. Incubation (30-60 min @ 25°C) Step2->Step3 Step4 4. Quench & Clean (Tris quench -> Desalting) Step3->Step4 Step5 5. Analysis (LC-MS / Activity Assay) Step4->Step5

Caption: Step-by-step workflow for protein functionalization. Critical control points include pH adjustment (Step 1) and DMSO limitation (Step 2).[1]

Data Analysis & Validation

Mass Spectrometry (LC-MS)

This is the gold standard for validation.[1] You must look for the specific mass shift corresponding to the addition of the 2-chloropyrimidine-4-sulfonyl moiety.[1]

Mass Shift Calculation:

  • Reagent Formula:

    
    
    
  • Leaving Group: Fluoride (

    
    )[1][4]
    
  • Protein Loss: Proton (

    
    ) from Tyrosine.[1]
    
  • Net Addition:

    
    
    
  • Calculated Mass Shift: +177.58 Da (Monoisotopic).[1]

ParameterValueNotes
Reagent MW 196.59 DaIntact Reagent
Leaving Group -19.00 DaFluoride
Adduct Mass +177.58 Da Covalent modification on Tyr
Observation +177.58 Da per labelMultiples indicate multiple Tyr labeled
Selectivity Check
  • Digest: Trypsin digestion followed by peptide mapping.

  • Search: Set variable modification (+177.58) on Y (Tyrosine), K (Lysine), S (Serine).[1]

  • Expectation: >90% of modifications should be on Tyrosine residues, specifically solvent-exposed ones.[1] If Lysine labeling is observed, lower the reaction pH to 7.5.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 7.[1]5)Tyrosine is not deprotonated.[1] Increase pH to 8.0–8.5.
Reagent HydrolysisSulfonyl fluorides are stable, but stock may be old.[1] Make fresh stock in dry DMSO.
Precipitation High DMSO conc.[1]Keep DMSO < 5%.[1] Add reagent slowly with vortexing.[1]
Non-Specific Labeling pH too high (> 9.0)Lysine amines become nucleophilic.[1][2] Reduce pH to 7.8.
Post-Labeling Instability Hydrolysis of EsterAryl sulfonates are generally stable, but avoid extreme basic pH (>10) during storage.[1]

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

  • Kelly, J. W., et al. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology.[1][5][6] [1][6]

  • Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Seyrani, H., et al. (2025). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides." Chemical Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloropyrimidine-4-Sulfonyl Fluoride Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Linker Strategy

2-Chloropyrimidine-4-sulfonyl fluoride is a privileged bifunctional scaffold. Its utility lies in the orthogonality of its two electrophilic sites:

  • C-2 Chloride: An activated heteroaryl chloride susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-4 Sulfonyl Fluoride (

    
    ):  A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.
    

The Core Challenge: Yield loss typically stems from a failure to respect the reactivity hierarchy of these two sites. The


 group is remarkably stable to thermolysis and uncatalyzed nucleophilic attack, but it will degrade if exposed to specific "kryptonites" (strong aqueous base or active silyl species) at the wrong time.

This guide provides the troubleshooting logic to maximize yield, whether you are functionalizing the heterocycle or performing the click reaction.

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify your reaction pathway. Use the decision tree below to select the correct optimization strategy.

ReactionPathway Start Starting Material: 2-Cl-Pyr-4-SO2F Target What is your immediate target? Start->Target PathA Functionalize Ring (Displace Cl) Target->PathA Keep SO2F intact PathB SuFEx Click (React SO2F) Target->PathB Keep Cl intact CondA Condition Check: Is Nucleophile an Amine? PathA->CondA CondB Condition Check: Is Nucleophile a Phenol? PathB->CondB RiskA RISK: Sulfonamide formation (Low if uncatalyzed) CondA->RiskA Yes RiskB RISK: Hydrolysis to Sulfonic Acid (High in wet solvents) CondB->RiskB Yes SolA Optimization: Use DIPEA, <80°C NO SuFEx Catalyst RiskA->SolA SolB Optimization: Convert Phenol to Silyl Ether (Ar-OTMS) RiskB->SolB

Figure 1: Decision matrix for selecting reaction conditions based on the target site. The stability of the


 handle allows for sequential functionalization if conditions are controlled.
Part 2: Troubleshooting The Reaction (The Chloride Handle)

Context: You are trying to attach an amine or alkoxide to the pyrimidine ring (C-2) while preserving the


 group for a later step.
Q: Why am I seeing sulfonamide byproducts (attack at Sulfur) instead of substitution at Carbon?

A: While


 is stable, it is not invincible.
  • The Cause: You likely used a primary amine at high temperatures (

    
    ) or an excess of a strong nucleophile.
    
  • The Fix:

    • Temperature Control: Keep the reaction between

      
       and 
      
      
      
      . The C-2 chloride is highly activated by the electron-withdrawing sulfonyl group and the ring nitrogens; it does not require forcing conditions.
    • Base Selection: Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-lutidine . Avoid inorganic hydroxides (NaOH), which promote hydrolysis.

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine.

Q: My

group disappeared (hydrolyzed) during workup.

A: The sulfonyl fluoride is lipophilic and stable, but it hydrolyzes to the water-soluble sulfonic acid (


) in basic aqueous media.
  • The Fix:

    • Quench: Do not use basic aqueous washes (e.g.,

      
      ) if the reaction mixture is hot. Cool to 
      
      
      
      first.
    • Buffer: Wash with dilute acid (1M HCl) or neutral brine. The

      
       group is highly stable in acidic conditions.
      
Part 3: Troubleshooting The SuFEx Reaction (The Sulfonyl Fluoride Handle)

Context: You are performing the "click" reaction to couple the sulfonyl fluoride with a phenol or amine.

Q: Why is the reaction with my phenol stalling (<50% conversion)?

A: Free phenols are poor substrates for SuFEx because the byproduct is HF, which can kill the catalytic cycle or protonate the base.

  • The Fix: The Silyl Ether Strategy. Do not react the phenol directly. Convert the phenol to a TMS-ether (Ar-OTMS) or TBDMS-ether first.

    • Mechanism:[1][2][3][4][5][6] The catalyst (DBU or BTMG) attacks the silyl group, generating a "naked" phenoxide in situ that rapidly attacks the

      
      . The byproduct is the inert gas 
      
      
      
      (TMS-F), which drives the equilibrium forward.
Q: Which catalyst should I use?

A: Catalyst choice dictates the speed and tolerance of the reaction.

CatalystTypeUse CaseNotes
DBU Amidine BaseStandard. Good for most aryl silyl ethers.Load at 10-20 mol%. Can be sluggish with sterically hindered substrates.
BTMG Guanidine BaseHigh Performance. Use for difficult/bulky substrates.More basic and nucleophilic than DBU.
TBD Guanidine BaseFastest. Use if DBU fails.Can sometimes cause side reactions due to high activity.
Ca(NTf2)2 Lewis AcidAmine Coupling. Specifically for reacting

with amines (sulfonamides).[2]
Q: I am getting low yields when coupling with amines (Sulfonamide synthesis).

A: Unlike sulfonyl chlorides, sulfonyl fluorides react slowly with amines.

  • The Fix:

    • Lewis Acid Activation: Add calcium triflimide [Ca(NTf2)2] and DABCO.[2] This activates the fluoride leaving group, allowing the reaction to proceed at room temperature.

    • Solvent: Use MeCN or THF. Avoid protic solvents.

Part 4: Validated Protocols
Protocol A: SuFEx Coupling (Aryl Silyl Ether Method)

Target: Reacting the


 with a phenol derivative.
  • Silylation (Pre-step): React the phenol with HMDS (hexamethyldisilazane) or TMSCl/Imidazole to generate the Aryl-OTMS. Evaporate volatiles.

  • Coupling:

    • Dissolve 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv) and Aryl-OTMS (1.1 equiv) in anhydrous Acetonitrile (MeCN).

    • Concentration: 0.2 M.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%).

    • Stir at Room Temperature for 1–4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Concentrate the solvent.

    • Load directly onto a silica column (flash chromatography).

    • Note: No aqueous workup is usually required, minimizing hydrolysis risk.

Protocol B:

Displacement

Target: Functionalizing the Chloride (C-2) with a primary amine.

  • Setup:

    • Dissolve 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv) in anhydrous THF or DCM.

    • Cool to

      
       (ice bath).
      
  • Addition:

    • Add DIPEA (1.2 equiv).

    • Dropwise add the Amine (1.0 equiv) dissolved in solvent.

  • Reaction:

    • Allow to warm to Room Temperature.[2] Stir for 2–6 hours.

    • Critical: Do not heat above

      
       unless necessary.
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove excess amine/DIPEA) followed by Brine.

    • Dry over

      
       and concentrate.
      
Part 5: Storage & Stability (The "Hidden" Yield Killer)

Even the best protocol fails if the reagent has degraded.

  • Solid State: 2-Chloropyrimidine-4-sulfonyl fluoride is a low-melting solid/oil. Store at -20°C under inert gas (Argon/Nitrogen).

  • Hydrolysis Signs: If the material smells strongly acidic (like HCl/HF) or shows a broad smear at the baseline of a TLC plate, it has hydrolyzed to the sulfonic acid.

  • Purification: If degraded, the material can often be repurified by rapid filtration through a short plug of silica gel using Hexane/EtOAc (keep the time on silica short).

References
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Key Insight: Establishes the foundational stability of the S-F bond and the silyl-ether exchange mechanism.
  • Mahajan, S. P., et al. (2019). "Amine-Sulfonyl Fluoride Exchange (AsuFEx) for the Synthesis of Sulfonamides." Organic Letters. [Link]

    • Key Insight: Provides the Ca(NTf2)2 protocol for difficult amine couplings.
  • Smedley, C. J., et al. (2018). "Diversity Oriented Clicking (DOC): A Modular Synthesis of SuFEx Hubs." Angewandte Chemie. [Link]

    • Key Insight: Discusses the synthesis and stability of heteroaryl sulfonyl fluorides specifically.

Sources

Technical Support Center: Troubleshooting Sulfonyl Fluoride Probes in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Covalent Probe Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully validated a sulfonyl fluoride (SF) probe in recombinant biochemical assays, only to see efficacy plummet when transitioning to live-cell experiments.

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized targeted covalent drug discovery. Sulfonyl fluorides are celebrated for their remarkable stability in aqueous environments compared to traditional sulfonyl chlorides, making them privileged warheads in chemical biology capable of targeting tyrosine, lysine, serine, and histidine [6]. However, the complex cellular milieu—replete with competing nucleophiles, varying pH microenvironments, and metabolic enzymes—can induce premature hydrolysis of the S(VI)-F bond.

This guide provides a mechanistic framework and self-validating protocols to troubleshoot, quantify, and overcome sulfonyl fluoride hydrolysis in your cell-based assays.

Mechanistic Insights: The Causality of SF Degradation

To troubleshoot SF probes, we must first understand the causality behind their degradation. The S(VI)-F bond is uniquely stable because fluorine acts as a hard Lewis base, strongly shielding the high-oxidation-state sulfur [4]. However, hydrolysis occurs via two primary mechanisms in cell assays:

  • Base-Catalyzed Hydrolysis: Hydroxide ions (OH⁻) can attack the electrophilic sulfur center. While slow at pH 7.4, microenvironmental pH shifts (e.g., in slightly basic media or specific organelles) accelerate this process [3].

  • Nucleophilic & Enzymatic Scavenging: Cell culture media supplemented with Fetal Bovine Serum (FBS) contains high concentrations of albumin and other proteins with reactive surface nucleophiles. Furthermore, intracellular and extracellular esterases/hydrolases can inadvertently recognize and cleave the S-F bond, converting it to an inert sulfonate anion.

Reaction SF Sulfonyl Fluoride (R-SO2F) Target Target Protein (Tyr, Lys, His) SF->Target SuFEx Click (Desired) Water Aqueous Media (H2O, OH-) SF->Water Hydrolysis (Off-Target) Adduct Stable Covalent Adduct (R-SO2-Protein) Target->Adduct Hydrolysis Sulfonate Anion (R-SO3-) + HF Water->Hydrolysis

Competing pathways: target engagement via SuFEx versus aqueous hydrolysis.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: My probe shows excellent target engagement in vitro but fails in live cells. Is it hydrolyzing? A: It is highly likely. While SFs are generally stable in simple PBS buffers, complex biological media significantly alters their kinetics. For instance, a probe with a half-life of several days in PBS can degrade within 25 hours in plasma [5]. The presence of serum proteins in cell culture media can act as a "nucleophilic sink," prematurely reacting with or hydrolyzing your probe before it crosses the cell membrane. Actionable Step: Perform your initial cell incubation in serum-free media (if tolerated by your cell line) for the first 1-2 hours to maximize intracellular accumulation.

Q2: How does the chemical structure of my probe affect its hydrolytic stability? A: The reactivity of the S(VI)-F bond is exquisitely sensitive to its electronic and steric environment. Electron-withdrawing groups (EWGs), such as para-carboxy or nitro substituents, pull electron density away from the sulfur center. This increases target engagement but simultaneously reduces the aqueous half-life to roughly 4-5 hours [2]. Conversely, adding steric bulk (e.g., ortho-substitution) provides physical shielding to the S(VI) center, dramatically increasing hydrolytic stability [1].

Q3: I see rapid degradation even in plain PBS. What am I doing wrong? A: Check your buffer pH and your DMSO stocks. Hydrolysis is base-catalyzed; at pH levels above 7.8, the cleavage of the S-F bond accelerates rapidly [3]. Ensure your PBS is strictly titrated to pH 7.4. Additionally, hygroscopic DMSO stocks can absorb water over time. If your 10 mM probe stock has been sitting at room temperature, trace water will cause slow hydrolysis to the sulfonic acid. Always store SF stocks in anhydrous DMSO at -20°C or -80°C.

G Start Observe Loss of Signal in Cell-Based Assay CheckMedia Check Media Components (Nucleophiles, pH) Start->CheckMedia Isolate Perform in vitro Half-Life Assay (PBS) CheckMedia->Isolate Stable Stable in PBS (t1/2 > 12h) Isolate->Stable Unstable Unstable in PBS (t1/2 < 2h) Isolate->Unstable Cellular Investigate Cellular Factors: Enzymatic Cleavage, Glutathione, Efflux Stable->Cellular Modify Redesign Probe: Add Steric Hindrance or Electron-Donating Groups Unstable->Modify

Workflow for diagnosing sulfonyl fluoride probe degradation in cell assays.

Quantitative Data: Stability Profiles of Common Sulfonyl Fluorides

To set expectations for your assays, reference the table below summarizing the half-lives of various SF motifs. Notice the stark contrast between simple aqueous buffers and complex biological matrices.

Sulfonyl Fluoride MotifSubstituent EffectHalf-Life in PBS (pH 7.4)Half-Life in Plasma/SerumReference
Benzenesulfonyl fluorideBaseline> 7 Days~25 Hours[5]
3-Carboxybenzenesulfonyl fluorideElectron-Withdrawing (Mild)4 - 5 Hours< 2 Hours[2]
4-Nitrobenzenesulfonyl fluorideElectron-Withdrawing (Strong)< 1 HourMinutes[2]
2-Triflyl benzenesulfonyl fluorideSteric Shielding + EWG> 24 Hours> 12 Hours[1]
Self-Validating Experimental Protocols

To accurately troubleshoot your system, do not rely on phenotypic readouts alone. You must isolate the variable of probe stability. The following protocols are designed as self-validating systems: they include internal controls that verify the integrity of the assay itself.

Protocol 1: Determining SF Half-Life in Cell Culture Media via LC-MS/MS

Purpose: To quantify the exact degradation rate of your probe in the specific media used for your cell-based assays.

Step-by-Step Methodology:

  • Preparation: Warm 10 mL of your complete cell culture media (e.g., DMEM + 10% FBS) and 10 mL of standard PBS (pH 7.4) to 37°C. Causality Note: The PBS serves as your baseline control to isolate media-specific degradation from baseline aqueous hydrolysis.

  • Spiking: Add your SF probe (from a fresh, anhydrous 10 mM DMSO stock) to both the media and the PBS to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced artifacts.

  • Incubation & Sampling: Incubate both solutions at 37°C. At time points t = 0, 0.5, 1, 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot from each tube.

  • Quenching: Immediately transfer the 100 µL aliquot into a microcentrifuge tube containing 300 µL of ice-cold acetonitrile spiked with an internal standard (e.g., a stable isotope-labeled compound). This step precipitates proteins and halts all nucleophilic reactions.

  • Processing: Vortex for 10 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial.

  • Analysis: Analyze via LC-MS/MS, monitoring the parent mass of the SF probe and the corresponding sulfonic acid mass (hydrolysis product). Plot the ratio of parent/internal standard over time to calculate the half-life.

Protocol 2: Optimized Live-Cell Labeling with SF Probes

Purpose: To maximize intracellular target engagement while minimizing extracellular hydrolysis and serum scavenging.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a 6-well plate and grow to 80% confluency.

  • Serum Starvation (Critical Step): Wash the cells twice with warm, sterile PBS. Replace the media with serum-free media (e.g., plain DMEM) and incubate for 1 hour. Causality Note: This removes extracellular albumin and nucleophiles that prematurely degrade the SF probe before it can enter the cell.

  • Probe Treatment: Treat the cells with the SF probe (typically 1-10 µM) in serum-free media. Include a vehicle control (0.1% DMSO) well. Incubate for the minimum time required for target engagement (determined by prior time-course studies, usually 1-2 hours).

  • Media Replacement: If longer phenotypic observation is required, carefully aspirate the probe-containing media, wash once with PBS, and replenish with complete media (containing 10% FBS).

  • Harvesting: Wash cells with ice-cold PBS to halt metabolism. Lyse cells using a mild buffer (e.g., NP-40 or RIPA) supplemented with protease inhibitors. Crucial: Exclude AEBSF or PMSF from your inhibitor cocktail, as these are competing sulfonyl fluorides that will mask your target [6].

  • Validation: Proceed to downstream validation (e.g., CuAAC click-chemistry pull-down if using an alkyne-tagged SF, or Western blot).

References
  • "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase", Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening", MDPI Pharmaceuticals. Available at:[Link]

  • "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media", National Institutes of Health (NIH) / PMC. Available at:[Link]

  • "Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry", Scribd. Available at:[Link]

  • "The Design of Stable Aryl Sulfonyl Fluoride Prosthetic Groups and Site Specific Radioimmunoconjugates", Macquarie University. Available at:[Link]

  • "Sulfonyl fluorides as privileged warheads in chemical biology", RSC Publishing. Available at:[Link]

Resolving solubility issues of pyrimidine sulfonyl fluoride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Sulfonyl Fluoride Derivatives

Executive Summary: The Solubility-Stability Paradox

Pyrimidine Sulfonyl Fluorides (PSFs) represent a privileged class of "latent" electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike their sulfonyl chloride counterparts, PSFs are generally resistant to reduction and hydrolysis, making them ideal for probing specific amino acid residues (Tyr, Lys, His, Ser) in complex biological milieus.[1]

The Core Challenge: The pyrimidine ring introduces significant electron deficiency. While this enhances the electrophilicity of the sulfonyl fluoride warhead (increasing reactivity with protein targets), it simultaneously decreases the compound's lipophilicity compared to carbocyclic analogs and increases susceptibility to hydrolysis in non-ideal buffers. Users frequently encounter "false negatives" in bioassays not due to lack of potency, but due to micro-precipitation or accelerated hydrolysis driven by improper solvent systems.

This guide provides a self-validating troubleshooting framework to distinguish between solubility limits and chemical instability.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into aqueous buffer."

Diagnosis: This is a classic "solvent shock" phenomenon. PSFs are often highly crystalline and hydrophobic. Rapid addition of a concentrated organic stock (DMSO/DMF) to a highly polar aqueous buffer causes local supersaturation and crash-out.

Solution: Implement a Step-Wise Serial Dilution protocol with an intermediate solvent.

  • The Fix: Do not dilute directly from 10 mM DMSO stock to 10 µM aqueous buffer.

    • Stock: 10 mM in anhydrous DMSO.

    • Intermediate: Dilute 10-fold into PEG-400 or Propylene Glycol (1 mM).

    • Final: Dilute the intermediate into your assay buffer.

  • Why? PEG-400 acts as a surfactant-like cosolvent that coats the hydrophobic pyrimidine core, preventing aggregation during the transition to the aqueous phase.

Issue 2: "I see a loss of signal in my LC-MS over time. Is it hydrolysis?"

Diagnosis: Pyrimidine rings are electron-deficient (pi-deficient). This withdraws electron density from the sulfur center, making the S-F bond more susceptible to nucleophilic attack by water (hydrolysis) compared to phenyl sulfonyl fluorides. High pH (>8.0) accelerates this dramatically.

Solution: Run a pH-Stability Profiling experiment.

  • The Fix: Switch buffers. If using TRIS or Carbonate (nucleophilic amines/high pH), switch to HEPES or MOPS at pH 7.4.

  • Causality: TRIS contains a primary amine that can slowly react with highly activated PSFs via SuFEx, consuming your probe.

Issue 3: "The compound is soluble in DMSO, but freezes or crashes out in the fridge."

Diagnosis: DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles promote crystal nucleation, leading to irreversible precipitation of PSFs.

Solution: Switch to DMSO-d6 (for NMR) or anhydrous DMF for storage.

  • The Fix: Store stocks in aliquots at -20°C. If precipitation persists, use DMA (Dimethylacetamide) as an alternative stock solvent; it has similar solvating power but a lower freezing point and viscosity.

Technical Data & Solvent Compatibility

Table 1: Solvent Systems for Pyrimidine Sulfonyl Fluorides

Solvent ClassSpecific SolventSuitabilityTechnical Note
Primary Stock DMSO (Anhydrous) HighStandard. Hygroscopic; absorbed water accelerates hydrolysis.
Primary Stock DMF / DMA HighBetter for long-term storage (less freezing issues). Avoid if assay is sensitive to amide solvents.
Intermediate PEG-400 MediumExcellent for preventing "crash-out" during aqueous dilution.
Assay Buffer PBS (pH 7.4) HighPhosphate is non-nucleophilic. Ideal for stability.
Assay Buffer TRIS (pH > 8.0) Low RISK: Primary amine in TRIS can react with activated PSFs.
Assay Buffer HEPES / MOPS HighGood buffering capacity without nucleophilic interference.

Experimental Protocols

Protocol A: Kinetic Solubility & Stability Check (The "Crash" Test)

Objective: Determine if loss of compound is due to precipitation or degradation.

Materials:

  • 10 mM PSF Stock (DMSO)

  • PBS (pH 7.4)

  • Acetonitrile (MeCN)

  • Centrifuge (15,000 x g)

  • HPLC/LC-MS

Procedure:

  • Prepare Samples: Spike 10 mM stock into PBS to reach 50 µM (final DMSO 0.5%). Prepare in triplicate.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Separation:

    • Sample A (Total): Add equal volume MeCN immediately to dissolve any precipitate.

    • Sample B (Soluble): Centrifuge at 15,000 x g for 10 min. Carefully pipette the supernatant. Add equal volume MeCN to the supernatant.

  • Analysis: Inject both A and B into LC-MS.

  • Interpretation:

    • If Peak Area A ≈ Peak Area B : Compound is soluble.

    • If Peak Area B << Peak Area A : Compound precipitated (Solubility Issue).

    • If Peak Area A << Theoretical Max : Compound degraded (Stability Issue).

Protocol B: "Solvent-Shift" Dilution Workflow

Objective: Maximize aqueous solubility for bioassays.

  • Start with 10 mM Stock in DMSO.

  • Prepare 10x Working Solution : Dilute stock 1:10 into 50% DMSO / 50% Water .

    • Note: Adding water slowly to DMSO is less likely to precipitate than adding DMSO to water.

  • Add 10x Working Solution to Assay Buffer (1:10 dilution).

    • Result: Final 100 µM compound in 5% DMSO.

    • Check: Measure OD600 (turbidity) immediately. If OD > 0.05, reduce concentration.

Visualizations & Logic Maps

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logical flow to diagnose precipitation versus hydrolysis in PSF derivatives.

SolubilityLogic Start START: Compound Added to Buffer Observation Observe: Turbidity or Signal Loss? Start->Observation Turbid Visible Precipitate (Turbid) Observation->Turbid Yes Clear Solution Clear (No Precipitate) Observation->Clear No CheckConc Check Concentration vs. LogP Turbid->CheckConc LCMS Run LC-MS Analysis (Protocol A) Clear->LCMS Dilution Action: Use Step-Wise Dilution (DMSO -> PEG400 -> Buffer) CheckConc->Dilution High LogP Cosolvent Action: Increase DMSO/DMF (if assay tolerates) CheckConc->Cosolvent Low Solubility Intact Parent Mass Intact? LCMS->Intact Hydrolysis Mass +18 (Hydrolysis Product) Intact->Hydrolysis No (New Peaks) Stable Compound Stable (Proceed to Assay) Intact->Stable Yes BufferChange BufferChange Hydrolysis->BufferChange Action: Switch Buffer (Avoid TRIS, Lower pH)

Figure 2: Mechanism of Pyrimidine Sulfonyl Fluoride Instability

Caption: Electronic effects of the pyrimidine ring accelerating hydrolysis at the S(VI) center.

HydrolysisMech cluster_0 Stability Risk Factor PyRing Pyrimidine Ring (Electron Deficient) Sulfur Sulfonyl Center (S-F) PyRing->Sulfur Inductive Withdrawal (-I) Increases Electrophilicity Reaction Hydrolysis (S-OH formation) Sulfur->Reaction Fluoride Leaving Group (F-) Water Nucleophile (H2O / OH-) Water->Sulfur Nucleophilic Attack

References

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link

    • Context: Foundational review on SuFEx chemistry, establishing the stability profiles of sulfonyl fluorides vs. chlorides.
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

    • Context: Primary source for the "latent" reactivity concept and hydrolytic stability d
  • Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal. Link

    • Context:Critical Reference. Specifically addresses the stability of heteroaromatic (pyridine/pyrimidine)
  • Jones, L. H. (2015). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. Link

    • Context: Discusses the use of these probes in biological buffers and the balance between reactivity (protein labeling) and aqueous stability.

Sources

Minimizing non-specific binding of 2-Chloropyrimidine-4-sulfonyl fluoride probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloropyrimidine-4-sulfonyl fluoride (CPSF) and related sulfonyl fluoride probes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments. The goal is to empower you with the knowledge to minimize non-specific binding and achieve robust, reproducible results.

Understanding the Challenge: The Double-Edged Sword of Reactivity

Sulfonyl fluoride (SF) electrophiles, including the 2-chloropyrimidine-4-sulfonyl fluoride (CPSF) scaffold, are powerful tools in chemical biology and drug discovery.[1][2][3] Their utility stems from a balanced reactivity profile, allowing them to form stable covalent bonds with various nucleophilic amino acid residues, such as lysine, tyrosine, serine, histidine, and threonine, often found within protein binding sites.[1][2][4][5] This covalent labeling enables potent and durable target engagement, making them invaluable for target identification, validation, and the development of covalent inhibitors.[1][2][6][7]

The key to success with CPSF and other SF probes lies in optimizing the experimental conditions to favor specific, target-driven covalent modification while minimizing these unwanted off-target interactions. This guide will walk you through the principles and practical steps to achieve this balance.

Troubleshooting Guide: Minimizing Non-Specific Binding

This section addresses common issues related to high background and non-specific binding in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Q1: I'm observing high background signal across my entire gel/blot. What are the likely causes and how can I fix it?

High, diffuse background is a classic sign of excessive non-specific binding.[9][11] This can arise from several factors related to probe concentration, incubation time, and buffer composition.

Probable Causes & Solutions:

  • Probe Concentration is Too High: Covalent probes operate on a principle of "kinact/Ki" (the ratio of the rate of inactivation to the affinity constant), where both non-covalent binding affinity and the rate of covalent bond formation contribute to target labeling.[12][13][14][15] Using an excessively high probe concentration can drive labeling of low-affinity, off-target sites simply through mass action, overwhelming the specificity endowed by the probe's scaffold.[11][16]

    • Solution: Perform a concentration-response experiment (titration) to determine the optimal probe concentration. Start with a concentration range guided by the literature or the probe's known potency (e.g., 10-fold above the IC50 or Ki for the target) and serially dilute down. The goal is to find the lowest concentration that still provides a robust on-target signal with minimal background.[9][11][16]

  • Incubation Time is Too Long: The longer the incubation, the greater the opportunity for the probe to react with non-target nucleophiles. While sufficient time is needed for the on-target reaction to proceed, prolonged incubation can amplify off-target labeling.

    • Solution: Optimize the incubation time. Run a time-course experiment at a fixed, optimized probe concentration. You may find that a shorter incubation period (e.g., 30-60 minutes) is sufficient to label your target without significant background accumulation.[17]

  • Inadequate Blocking: Just as in Western blotting or ELISA, blocking unoccupied sites on your support (e.g., membrane) and, more importantly, saturating non-specific protein binding sites in your lysate is crucial.[17][18]

    • Solution: Implement a robust blocking strategy.

      • For Lysates: Pre-incubate your cell or tissue lysate with a protein-based blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[17][18][19] A common starting point is 1-5% BSA in your lysis/labeling buffer.[17][19] This helps to occupy non-specific hydrophobic and charged surfaces on other proteins, reducing the chances of your probe binding to them.[20]

      • For Membranes (if applicable): After protein transfer, block the membrane with 3-5% BSA or non-fat milk in a buffer like Tris-buffered saline with Tween-20 (TBST) for at least one hour at room temperature.[17]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your labeling buffer can significantly influence non-specific interactions.[19][20]

    • Solution:

      • Adjust pH: The charge of your probe and the surface charge of proteins are pH-dependent. Adjusting the buffer pH can help minimize electrostatic-based non-specific binding.[19][20]

      • Increase Salt Concentration: Adding salt (e.g., 150-250 mM NaCl) to your buffer can shield electrostatic interactions, reducing non-specific binding driven by charge.[19][20]

Q2: My negative control (e.g., vehicle-only or a non-reactive probe analog) shows significant background. How do I address this?

This is a critical control that points towards issues not directly related to the covalent reactivity of your probe but rather to other aspects of your experimental setup.

Probable Causes & Solutions:

  • Hydrophobic Interactions: The core scaffold of your probe might be "sticky" due to hydrophobicity, leading to non-specific association with hydrophobic patches on abundant proteins or container walls.[21]

    • Solution: Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.05-0.1%), in your labeling and wash buffers.[19][20] These detergents help to disrupt non-specific hydrophobic interactions.

  • Issues with Detection Reagents: If you are using a "clickable" probe with an alkyne or azide handle for subsequent ligation to a reporter tag (e.g., biotin or a fluorophore), the reporter tag itself or the click chemistry reagents could be the source of non-specific binding.

    • Solution: Run controls to pinpoint the source.

      • Secondary Reagent Only Control: If using a biotinylated probe and streptavidin-HRP, for example, run a lane with lysate that has not been treated with the probe but is incubated with the streptavidin-HRP to check for endogenous biotin or non-specific streptavidin binding.

      • Optimize Click Chemistry: Ensure you are using optimized concentrations of copper, ligand (e.g., TBTA), and reducing agent, and that you are properly quenching the reaction.

Experimental Workflow for Minimizing Non-Specific Binding

The following diagram and protocol outline a systematic approach to optimizing your labeling experiment with CPSF probes.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Phase cluster_execution Optimized Experiment cluster_analysis Analysis Lysate Prepare Cell/Tissue Lysate (1-2 mg/mL protein) Pre_Block Pre-incubate with Blocking Agent Lysate->Pre_Block Buffer Prepare Labeling Buffer (e.g., PBS, 50mM Tris) Buffer->Pre_Block Titrate_Probe Titrate Probe Concentration Add_Probe Add Optimized [Probe] Titrate_Probe->Add_Probe informs Titrate_Time Optimize Incubation Time Incubate Incubate for Optimized Time Titrate_Time->Incubate informs Test_Blocking Test Blocking Agents (e.g., 1-5% BSA) Test_Blocking->Pre_Block informs Test_Additives Test Buffer Additives (e.g., 0.1% Tween-20, 150mM NaCl) Test_Additives->Buffer informs Pre_Block->Add_Probe Add_Probe->Incubate Quench Quench Reaction (e.g., add SDS buffer, DTT) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Detection Detection (e.g., Fluorescence Scan, Western Blot) SDS_PAGE->Detection Analysis Data Analysis Detection->Analysis

Caption: A systematic workflow for optimizing CPSF probe labeling to minimize non-specific binding.

Detailed Protocol: Competitive Profiling to Confirm Target Engagement

A powerful method to confirm that your observed signal is due to specific binding at the intended site is through competitive displacement with a known, non-covalent inhibitor of your target. A decrease in probe labeling in the presence of the competitor is strong evidence of on-target engagement.[4][8]

Materials:

  • Cell or tissue lysate

  • CPSF probe

  • Known non-covalent inhibitor of the target protein

  • Lysis/Labeling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 4x Laemmli SDS-PAGE sample buffer)

Procedure:

  • Prepare Lysate: Prepare cell or tissue lysate in a suitable buffer at a protein concentration of 1-2 mg/mL.[4]

  • Competitive Pre-incubation: In separate microfuge tubes, pre-incubate aliquots of the lysate with varying concentrations of the non-covalent inhibitor (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add your CPSF probe (at its optimized concentration) to each tube.

  • Incubation: Incubate for the optimized time and temperature (e.g., 30 minutes at room temperature).

  • Quench Reaction: Stop the labeling reaction by adding SDS-PAGE sample buffer.

  • Analysis: Separate the proteins by SDS-PAGE and visualize the probe-labeled proteins using an appropriate method (e.g., in-gel fluorescence scanning if the probe is fluorescent, or streptavidin blotting if the probe is biotinylated).

  • Data Interpretation: A dose-dependent decrease in the fluorescence or blot intensity of the protein band corresponding to your target in the inhibitor-treated lanes, compared to the vehicle control, indicates specific on-target labeling.[4]

Frequently Asked Questions (FAQs)

Q: What amino acid residues do sulfonyl fluoride probes react with? A: Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid side chains. While they are commonly used to target serines in proteases, their reactivity extends to context-specific tyrosine, lysine, threonine, histidine, and even cysteine residues.[1][2][5] The specificity for a particular residue is often dictated by the probe's non-covalent interactions with the protein, which position the sulfonyl fluoride warhead in proximity to a specific nucleophile.[22][23]

Q: Should I be concerned about the stability of my CPSF probe in aqueous buffer? A: Sulfonyl fluorides generally exhibit good stability in aqueous buffers, which is one of their advantages as chemical probes.[1][24] However, their stability can be influenced by pH and the presence of certain buffer salts.[25][26] It is always good practice to prepare fresh dilutions of your probe from a stock solution (e.g., in DMSO) just before use.

Q: Can I use a quenching agent to stop the reaction and reduce non-specific binding? A: Yes. After the desired incubation time for on-target labeling, you can add a quenching agent to react with and consume the excess, unreacted probe. This prevents further non-specific labeling during subsequent sample handling steps. Common quenching agents include nucleophiles like dithiothreitol (DTT) or β-mercaptoethanol, which are often present in SDS-PAGE sample buffer. Adding sample buffer is an effective way to both quench the reaction and prepare the sample for analysis.

Q: How do I differentiate between a true covalent binder and a highly reactive, non-specific compound? A: This is a critical aspect of probe validation. A high-quality covalent probe should exhibit a clear structure-activity relationship (SAR).[13][15] Small changes to the probe's structure that are not related to the reactive warhead should lead to predictable changes in potency, indicating that binding is driven by specific non-covalent interactions. Furthermore, using a non-reactive analog of your probe (e.g., where the sulfonyl fluoride is replaced with a sulfonyl methyl group) as a negative control can help demonstrate that the observed effects are due to covalent modification. Finally, competitive profiling, as described above, is a key experiment to demonstrate on-target binding.[4]

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Probe Concentration Titrate to find the lowest effective concentration.Minimizes off-target labeling due to mass action.[11][16]
Incubation Time Optimize via a time-course experiment.Prevents accumulation of non-specific labeling over extended periods.[17]
Blocking Agents Use 1-5% BSA or non-fat milk in lysate.Saturates non-specific protein binding sites.[17][18][19]
Detergents Add 0.05-0.1% non-ionic detergent (e.g., Tween-20).Disrupts non-specific hydrophobic interactions.[19][20]
Ionic Strength Include 150-250 mM NaCl in buffers.Shields non-specific electrostatic interactions.[19][20]
Quenching Add SDS-PAGE buffer or other nucleophiles.Inactivates excess probe to prevent further reaction.
Controls Include vehicle, competitor, and non-reactive analog.Essential for validating the specificity of probe labeling.[4][13]

By systematically addressing these parameters, you can significantly enhance the signal-to-noise ratio in your experiments, ensuring that the data you generate with 2-Chloropyrimidine-4-sulfonyl fluoride probes is both accurate and reliable.

References

  • A-R. R., & G. M. K. (2025, March 18). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]

  • Low, C. M. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters Corporation. [Link]

  • Bio-Techne. (n.d.). RNAscope ISH Troubleshooting. Bio-Techne. [Link]

  • K. K. B., & B. F. C. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 4(12), 1529–1545. [Link]

  • Bio-Rad. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Bio-Rad Antibodies. [Link]

  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Chen, Z., et al. (2026, January 15). Buffer Salts Enhance Peroxide-Assisted Defluorination of the Sulfuryl Fluoride Fumigant by Both pH Control and General Base Catalysis: Implications for Hydrogen Peroxide as a Nucleophilic Reagent. ACS Publications. [Link]

  • A. A., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(23), 15992–16008. [Link]

  • Zhang, Q., et al. (2017, January 18). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Chen, Z., et al. (2026, February 13). Buffer Salts Enhance Peroxide-Assisted Defluorination of the Sulfuryl Fluoride Fumigant by Both pH Control and General Base Catalysis: Implications for Hydrogen Peroxide as a Nucleophilic Reagent | Request PDF. ResearchGate. [Link]

  • Jones, L. H., et al. (2015, March 16). Sulfonyl fluoride as privileged warheads in chemical biology. Chemical Science, 6(3), 1631–1641. [Link]

  • T. S., & G. W. (2014). Protocol for rational design of covalently interacting inhibitors. Molecular Informatics, 33(10), 677–687. [Link]

  • S. A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3095. [Link]

  • Gabizon, R., Resnick, E., & London, N. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. In The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link]

  • P. M. F., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1845–1856. [Link]

  • W. H. v. d. H., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Journal of the American Chemical Society, 135(19), 7096–7099. [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! G-Biosciences. [Link]

  • A. A., et al. (2023, November 15). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

  • Jones, L. H. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate. [Link]

  • WuXi AppTec Discovery Services. (2025, May 7). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]

  • L. H. J., H. X., & O. O. F. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201–220. [Link]

  • N. S., et al. (2024, September 17). Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Case Study. Angewandte Chemie International Edition, 63(38). [Link]

  • P. M. E., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(10), 1845–1852. [Link]

  • L. P., et al. (2022). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 13(31), 9015–9021. [Link]

  • E. O. P., & A. O. A. (2016). Covalent Tethering of Fragments For Covalent Probe Discovery. Current Opinion in Chemical Biology, 30, 84–91. [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1631–1641. [Link]

  • N. J. A., et al. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(3), 444–465. [Link]

  • Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya. [Link]

  • ResearchGate. (2025, August 10). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. ResearchGate. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Jones, L. H., et al. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • WuXi RCS. (2024, November 26). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. WuXi RCS. [Link]

  • E. T. M., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Trends in Pharmacological Sciences, 44(8), 514–529. [Link]

  • A. D., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Communications Biology, 5(1), 253. [Link]

  • L. C. Z.-D., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]

  • Y. M., et al. (2024, July 10). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews. [Link]

Sources

Controlling regioselectivity in 2-Chloropyrimidine-4-sulfonyl fluoride substitution

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Regioselectivity & Chemoselectivity in Substitution Reactions

Core Technical Overview: The "Dual-Warhead" Challenge

2-Chloropyrimidine-4-sulfonyl fluoride is a bifunctional electrophile. It presents two distinct reactive sites that require orthogonal activation strategies.[1] Success depends on exploiting the kinetic difference between the C2-Chloride (


 active)  and the C4-Sulfonyl Fluoride (SuFEx active) .
The Reactivity Hierarchy

Unlike 2,4-dichloropyrimidine, where C4 is typically the most reactive site, the presence of the sulfonyl fluoride (SO₂F) group at C4 inverts the standard reactivity landscape.

  • C2-Position (C-Cl): The Most Reactive site. The strong electron-withdrawing nature of the C4-SO₂F group (Hammett

    
    ) activates the C2 position for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Sulfur Center (SO₂F): Latent reactivity.[2] It is a "sleeping beauty" electrophile—stable to hydrolysis and thermolysis but highly reactive toward silyl ethers or specific protein residues when activated (SuFEx chemistry).

  • C4-Position (C-S): The Least Reactive site for substitution. The C-S bond is strong, and the fluoride is not a leaving group in the traditional

    
     sense under standard conditions.
    

Interactive Troubleshooting Guides

Module A: Performing at C2 (Preserving the SO₂F)

Goal: Substitute the C2-Chloride with an amine/nucleophile while keeping the C4-SO₂F intact for later use.

Common Failure Mode: Hydrolysis of the SO₂F group to sulfonic acid (SO₃H).

Protocol: C2-Selective Amination
ParameterRecommendationTechnical Rationale
Solvent DCM, THF, or MeCN (Anhydrous)Avoids protic solvents that promote SO₂F hydrolysis.
Base DIPEA or TEA (2.0 - 3.0 equiv)Non-nucleophilic organic bases prevent competition at the electrophilic centers. Avoid inorganic bases (NaOH, K₂CO₃) in aqueous media.
Temperature 0°C

RT
C2 is highly activated. Low temperature prevents side reactions.
Stoichiometry 1.0 equiv NucleophileExcess nucleophile may eventually attack the Sulfur center if the nucleophile is "hard" (e.g., alkoxides).

Diagnostic Check:

  • Issue: LCMS shows mass [M-18] or [M+1] of sulfonic acid.

  • Cause: Water contamination or high pH.

  • Fix: Switch to anhydrous DCM; use molecular sieves; ensure base is dry.

Module B: Activating the SuFEx Handle (C4-SO₂F)

Goal: React the sulfonyl fluoride with a phenol or amine after C2 functionalization.

Common Failure Mode: Lack of reaction (Inertness).

Protocol: SuFEx Ligation (Sharpless Conditions)
ParameterRecommendationTechnical Rationale
Nucleophile Silyl Ether (R-OTMS)The Si-F bond formation (approx. 130 kcal/mol) drives the reaction, overcoming the S-F stability.
Catalyst DBU (5-10 mol%) or BEMP"Bifunctional" activation: The base activates the silicon and stabilizes the transition state.
Solvent MeCN or DMFPolar aprotic solvents stabilize the charged intermediates.
Timing Post-C2 modification CRITICAL: Perform SuFEx after the C2-Cl substitution. The C2-Cl is too unstable to survive SuFEx conditions (often leading to polymerization or hydrolysis).

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes for controlling regioselectivity.

ReactionLogic Start 2-Cl-Pyr-4-SO2F (Starting Material) Cond_Amine Condition A: Primary Amine + DIPEA (Anhydrous, 0°C) Start->Cond_Amine Nucleophilic Attack Cond_AqBase Condition B: Aqueous Base (NaOH/H2O) Start->Cond_AqBase Hydrolysis Risk Cond_SuFEx Condition C: Silyl Ether + DBU (SuFEx) Start->Cond_SuFEx Premature Activation Prod_C2 Product A (Desired): C2-Amino-4-SO2F (Warhead Intact) Cond_Amine->Prod_C2 Fast SNAr at C2 Prod_Hyd Product B (Failure): C2-Cl-4-SO3H (Hydrolysis) Cond_AqBase->Prod_Hyd Loss of F- Prod_Mix Product C (Risk): Polymerization / Regio-scrambling Cond_SuFEx->Prod_Mix Uncontrolled Prod_C2->Cond_SuFEx Step 2: Click Reaction

Caption: Figure 1. Chemoselectivity Flowchart. Path A (Green) is the standard workflow. Path B (Red) represents the primary degradation mode.

Frequently Asked Questions (FAQs)

Q1: Why is the C2-Chloride reacting before the C4-Sulfonyl Fluoride? I thought C4 was usually more reactive in pyrimidines. A: In 2,4-dichloropyrimidine, C4 is indeed more reactive due to the para-quinoid resonance stabilization of the Meisenheimer complex. However, in 2-chloropyrimidine-4-sulfonyl fluoride , the SO₂F group is a massive electron-withdrawing group (EWG) sitting at C4. This pulls electron density away from C2, making C2 significantly more electrophilic than C4. Furthermore, the S-F bond is kinetically stable (high bond dissociation energy) compared to the C-Cl bond, meaning


 at C2 is kinetically favored over SuFEx at C4 [1].

Q2: Can I use potassium carbonate (K₂CO₃) as a base for the C2 substitution? A: Proceed with extreme caution. Carbonate bases often require water or generate water in situ (if bicarbonates form). Even trace water at pH > 8 can hydrolyze the SO₂F group to a sulfonate (SO₃⁻), which is dead for SuFEx chemistry. We strongly recommend organic bases like DIPEA or Triethylamine in anhydrous DCM or THF [2].

Q3: I see a side product with Mass [M-20]. What is it? A: This often corresponds to the loss of HF. If you are using a nucleophile with a nearby proton (like a 1,2-diamine) or high heat, you might be triggering an intramolecular cyclization or elimination. Ensure your temperature is kept at 0°C during the addition of the nucleophile.

Q4: Can I perform the SuFEx reaction first and the


 second? 
A:  generally No . The C2-Cl bond is highly labile. The conditions required to activate SuFEx (e.g., DBU, silyl ethers) often lead to non-specific substitution or hydrolysis of the C2-Cl bond. The standard and most reliable workflow is C2-Substitution 

Purification

C4-SuFEx
[3].

References

  • Sharpless, K. B., et al. (2014).[3] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie International Edition. The foundational text establishing SO₂F stability and activation rules.[4][5]

  • Dong, J., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. Details the orthogonality of SO₂F to

    
     conditions. 
    
  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Journal of Medicinal Chemistry. Discusses the application of heteroaryl sulfonyl fluorides in probe development.

Sources

SuFEx Warhead Plasma Stability: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the premature degradation of covalent warheads in biological matrices. This guide is designed to move beyond basic protocols, offering you the mechanistic causality behind experimental choices and self-validating workflows to ensure your SuFEx-enabled targeted covalent inhibitors (TCIs) survive systemic circulation.

Part 1: Core Mechanics & Causality (FAQs)

Q: Why do my sulfonyl fluoride (SF) warheads degrade rapidly in human plasma despite being highly stable in aqueous buffer? A: The causality lies in the intrinsic electrophilicity of the unshielded S(VI) center. While sulfonyl fluorides are remarkably stable to aqueous hydrolysis, the plasma environment is a complex matrix rich in nucleophilic sinks, most notably serum albumin and various plasma esterases. Highly reactive SF warheads are susceptible to non-specific protein binding (haptenization) and subsequent hydrolysis[1]. Without steric or electronic attenuation, the SF group reacts indiscriminately with these off-target plasma proteins, leading to rapid clearance and a half-life (


) often under 30 minutes[2].

Q: How does switching from a Sulfonyl Fluoride (SF) to an Aryl Fluorosulfate (FS) improve metabolic stability? A: The addition of an oxygen atom in the fluorosulfate motif (


) fundamentally alters the electronic landscape of the warhead. This oxygen provides resonance stabilization, which significantly attenuates the intrinsic electrophilicity of the sulfur(VI) center[3]. Because of this ameliorated electrophilicity, aryl fluorosulfates do not react appreciably with abundant plasma proteins like albumin, even at high concentrations[2]. They remain inert and latent in circulation until they are precisely juxtaposed with a target nucleophile (Tyr, Lys, His) within a protein binding pocket, where the specific microenvironment catalyzes the proximity-enabled SuFEx reaction[4].

Q: Are there alternatives to fluorosulfates if I need to target Histidine specifically but maintain plasma stability? A: Yes. Recent advancements have introduced Sulfur(VI)-Diazole Exchange (SuDEx) warheads, such as sulfonyl imidazoles. These heterocycles attenuate intrinsic reactivity similarly to fluorosulfates, providing excellent metabolic stability in human plasma, liver microsomes, and hepatocytes, while retaining potent, site-specific labeling of Histidine residues (e.g., targeting His353 in Cereblon)[5].

Part 2: Troubleshooting Guide: Tuning Warhead Stability

Issue 1: Complete warhead degradation in plasma within 30 minutes.

  • Diagnostic Causality: The warhead is too electrophilic or lacks steric shielding, leading to rapid nucleophilic attack by plasma components.

  • Resolution Strategy:

    • Electronic Tuning: Substitute the SF group with an FS group. For example, replacing a sulfonyl fluoride with a fluorosulfate in cereblon modulators increased plasma stability from minutes to >196 minutes, comparable to clinical IMiD molecules[6].

    • Steric Hindrance: Introduce alpha-substitutions adjacent to the sulfonyl fluoride moiety. Bulky groups restrict the approach trajectory of off-target nucleophiles, reducing the rate of non-specific hydrolysis.

Issue 2: The warhead is now stable in plasma (


 > 120 min), but target engagement (covalent labeling) is lost. 
  • Diagnostic Causality: The attenuation of electrophilicity (e.g., switching to FS) has made the warhead too latent. The non-covalent binding affinity (

    
    ) is insufficient to drive the proximity-enabled reaction.
    
  • Resolution Strategy: The SuFEx click reaction for latent electrophiles is strictly proximity-driven. You must optimize the non-covalent binding interactions of the scaffold to increase the local residence time of the warhead near the target nucleophile[4]. Ensure the trajectory and distance between the S(VI) center and the target residue are optimal.

Workflow Start Evaluate Plasma Stability (LC-MS/MS Assay) Decision Plasma T1/2 > 120 mins? Start->Decision Stable Proceed to In Vivo Efficacy Models Decision->Stable Yes Unstable Identify Primary Degradation Mode Decision->Unstable No Hydrolysis Aqueous Hydrolysis (Buffer Control Instability) Unstable->Hydrolysis ProteinBinding Non-specific Protein Binding (e.g., Serum Albumin) Unstable->ProteinBinding Tune1 Switch SF to Fluorosulfate (FS) or SuDEx (Imidazole) Hydrolysis->Tune1 Tune2 Add Steric Hindrance (Alpha-substitution) ProteinBinding->Tune2 Tune1->Start Tune2->Start

SuFEx warhead troubleshooting workflow for optimizing plasma stability.

Part 3: Experimental Workflows & Protocols

Self-Validating Protocol: Standardized SuFEx Plasma Stability LC-MS/MS Assay

To ensure trustworthiness, this protocol incorporates internal self-validation to distinguish between inherent chemical instability, enzymatic degradation, and analytical artifacts.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma (or target species plasma) in a 37°C water bath. Centrifuge at 3,000 x g for 5 minutes to remove lipid precipitates.

  • Control Spiking (Self-Validation Step): Prepare three parallel incubations to isolate causality:

    • Test Article: SuFEx compound (1 µM final concentration).

    • Positive Control (Enzymatic): Propantheline (1 µM). Propantheline degrades rapidly via plasma esterases, validating that the plasma batch retains enzymatic activity.

    • Negative Control (Buffer): SuFEx compound in PBS (pH 7.4). This differentiates plasma-specific degradation from baseline aqueous hydrolysis.

  • Incubation: Pre-warm the plasma to 37°C. Spike the compounds, ensuring the final DMSO concentration remains < 1% to prevent protein precipitation. Incubate at 37°C with gentle orbital shaking.

  • Aliquot & Quench: At time points 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot. Immediately quench by adding 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality Check: Cold ACN denatures plasma proteins (including esterases and albumin), instantly halting both enzymatic cleavage and non-specific covalent adduct formation.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clean supernatant to LC vials. Analyze the remaining parent compound via Multiple Reaction Monitoring (MRM).

  • Data Validation: The assay run is only considered valid if Propantheline shows a

    
     < 30 mins and the PBS control shows minimal degradation. Calculate the half-life of your SuFEx compound using a one-phase exponential decay model.
    

Part 4: Quantitative Data Presentation

Table 1: Comparative Stability and Reactivity Profiles of SuFEx Warheads

Warhead TypeStructural MotifIntrinsic ElectrophilicityTarget NucleophilesTypical Plasma

Primary Degradation Pathway
Sulfonyl Fluoride (SF)

HighTyr, Lys, His, Ser< 30 minsNon-specific protein binding (Albumin), aqueous hydrolysis
Aryl Fluorosulfate (FS)

Low (Resonance Stabilized)Tyr, Lys, His> 120 minsHighly stable; clearance usually via hepatic metabolism
Sulfonyl Imidazole (SuDEx)

Moderate to LowHis, Tyr> 120 minsSlow enzymatic cleavage, slow hydrolysis

Part 5: Mechanistic Visualization

Mechanism Warhead SuFEx Warhead (Aryl Fluorosulfate) Plasma Plasma Environment Warhead->Plasma Target Target Protein Pocket Warhead->Target Stable Oxygen-Mediated Resonance Stabilization Warhead->Stable Albumin Serum Albumin & Plasma Esterases Plasma->Albumin Nucleophile Target Nucleophile (Tyr, Lys, His) Target->Nucleophile Degradation Off-target Hydrolysis & Clearance Albumin->Degradation If highly electrophilic (SF) Covalent Proximity-Enabled Covalent Adduct Nucleophile->Covalent SuFEx Click Reaction Stable->Albumin Prevents Attack

Mechanistic pathway of SuFEx warhead target engagement versus plasma degradation.

References

  • Title : Advances in sulfonyl exchange chemical biology: expanding druggable target space | Source : rsc.org | URL : 3

  • Title : A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions | Source : rsc.org | URL : 1

  • Title : Emerging Utility of Fluorosulfate Chemical Probes | Source : nih.gov | URL : 2

  • Title : Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange | Source : nih.gov | URL : 5

  • Title : Aryl-fluorosulfate-based Lysine Covalent pan-Inhibitors of Apoptosis Proteins (IAP) Antagonists with Cellular Efficacy | Source : nih.gov | URL : 4

  • Title : Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead | Source : rsc.org | URL : 6

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Chloropyrimidine-4-sulfonyl fluoride Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associated with steric hindrance in ligation reactions involving 2-Chloropyrimidine-4-sulfonyl fluoride. The unique reactivity of sulfonyl fluorides, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, offers a powerful tool for molecular assembly.[1][2][3][4][5] However, the steric environment around both the pyrimidine core and the incoming nucleophile can significantly impact reaction efficiency. This guide provides a structured approach to diagnosing and resolving these issues.

Understanding the Challenge: The Nature of Steric Hindrance in SuFEx Chemistry

Sulfonyl fluorides are prized for their remarkable balance of stability and reactivity.[1][6] The S-F bond is significantly stronger than the S-Cl bond, making sulfonyl fluorides more resistant to hydrolysis and reduction.[2][6] This stability, however, means that specific activation is often required to initiate the desired nucleophilic substitution.

Steric hindrance in the context of 2-Chloropyrimidine-4-sulfonyl fluoride ligation can arise from several sources:

  • The Pyrimidine Core: The presence of the chlorine atom at the 2-position, adjacent to the sulfonyl fluoride group at the 4-position, creates a sterically congested environment around the electrophilic sulfur atom.

  • The Nucleophile: Bulky nucleophiles, such as secondary amines with large substituents or sterically demanding phenols, will face greater difficulty in approaching the sulfur center.

  • The Leaving Group: While the sulfonyl group itself is a good leaving group, its departure can be influenced by the surrounding electronic and steric environment of the pyrimidine ring.[7][8]

The interplay of these factors can lead to slow reaction rates, low yields, or even complete reaction failure.

Frequently Asked Questions (FAQs)

Here we address common questions and provide actionable solutions for overcoming steric hindrance.

Q1: My reaction with a sterically hindered amine is extremely slow or not proceeding at all. What are my first steps?

A1: When facing a sluggish reaction with a bulky amine, the primary focus should be on enhancing the nucleophilicity of the amine and activating the sulfonyl fluoride.

  • Catalyst Systems: The use of a catalyst is often essential. While traditional bases like triethylamine can be effective, more potent catalytic systems have been developed specifically for challenging SuFEx reactions.

    • HOBt/Silicon Additive System: A combination of 1-hydroxybenzotriazole (HOBt) as a nucleophilic catalyst and a silicon additive like 1,1,3,3-tetramethyldisiloxane (TMDS) has proven highly effective for the amidation of sterically hindered sulfonyl fluorides.[9][10][11][12][13] HOBt activates the S(VI)-F bond, making the sulfur atom more susceptible to nucleophilic attack.[9]

    • Guanidine Bases: Sterically hindered guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (Barton's base, BTMG), in conjunction with hexamethyldisilazane (HMDS), can significantly accelerate SuFEx reactions, even with challenging alcohol nucleophiles.[14] This system promotes the in situ formation of more reactive silyl ether intermediates.[14]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier. However, this should be done cautiously to avoid potential decomposition of starting materials or products.

    • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often good choices for SuFEx reactions.

Q2: I am observing low yields when using a bulky phenol as my nucleophile. What strategies can I employ?

A2: For sterically demanding phenols, enhancing their nucleophilicity and activating the sulfonyl fluoride are key.

  • Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the phenol, generating the more reactive phenoxide anion.

    • Inorganic Bases: Cesium carbonate (Cs₂CO₃) is often an effective base for promoting the reaction of phenols with sulfonyl fluorides.

    • Organic Bases: Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.[12][13]

  • Silyl Ether Strategy: Converting the phenol to its corresponding silyl ether (e.g., trimethylsilyl or tert-butyldimethylsilyl ether) can significantly accelerate the reaction. The formation of the thermodynamically favorable Si-F bond provides a strong driving force for the reaction.[14] Catalytic amounts of a fluoride source, such as a bifluoride salt, can facilitate this process.[13]

  • Accelerated SuFEx Click Chemistry (ASCC): The BTMG/HMDS catalytic system is also highly effective for the direct coupling of alcohols and phenols with sulfonyl fluorides, often providing high yields in minutes.[14]

Q3: Are there any structural modifications I can make to the pyrimidine core to reduce steric hindrance?

A3: While modifying the core structure of your 2-chloropyrimidine-4-sulfonyl fluoride may not always be feasible, understanding the impact of substituents can inform the design of future reagents.

  • Leaving Group Electronics: The electronic properties of the leaving group on the pyrimidine ring can influence reactivity. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, potentially accelerating the reaction.[7][8]

  • Heteroaromatic System: Altering the heteroaromatic core itself can have a profound effect on reactivity. For instance, replacing the pyrimidine with a different heteroaromatic system can dramatically change the reaction rate.[7][8]

Troubleshooting Guide: A Step-by-Step Approach

When a ligation reaction with 2-Chloropyrimidine-4-sulfonyl fluoride is underperforming due to suspected steric hindrance, follow this systematic troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Catalyst & Reagent Modification cluster_3 Advanced Strategies cluster_4 Outcome Start Low or No Product Formation (Steric Hindrance Suspected) Temp Increase Reaction Temperature Start->Temp Solvent Change Solvent (e.g., MeCN, DMF) Start->Solvent Catalyst Introduce/Change Catalyst (HOBt/TMDS or BTMG/HMDS) Temp->Catalyst If no improvement Solvent->Catalyst If no improvement Base Optimize Base (For Phenols: Cs2CO3, DBU) Catalyst->Base For Phenolic Nucleophiles Silyl Convert Phenol to Silyl Ether Catalyst->Silyl Alternative for Phenols Structure Consider Structural Analogs (If Feasible) Catalyst->Structure If reaction still fails Success Successful Ligation Catalyst->Success For Amine Nucleophiles Base->Silyl If still low yield Base->Structure If reaction still fails Base->Success Silyl->Structure If reaction still fails Silyl->Success Structure->Success

Table 1: Recommended Catalysts and Bases for Overcoming Steric Hindrance

Nucleophile TypePrimary RecommendationSecondary RecommendationKey Considerations
Sterically Hindered Amines HOBt/TMDSBTMG/HMDSHOBt acts as a nucleophilic catalyst to activate the sulfonyl fluoride.[9][10][11][12][13]
Sterically Hindered Phenols Convert to silyl ether, then use a fluoride catalystCs₂CO₃ or DBUFormation of the Si-F bond provides a strong thermodynamic driving force.[14]
Primary Alcohols BTMG/HMDS-Reactions with aliphatic alcohols can be more challenging.[14]
Experimental Protocols

Protocol 1: Catalytic Amidation of 2-Chloropyrimidine-4-sulfonyl fluoride with a Sterically Hindered Amine using HOBt/TMDS

This protocol is adapted from a general method for the catalytic amidation of sulfonyl fluorides.[9][10][11]

Materials:

  • 2-Chloropyrimidine-4-sulfonyl fluoride

  • Sterically hindered amine

  • 1-Hydroxybenzotriazole (HOBt)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv).

  • Add the sterically hindered amine (1.2 - 2.0 equiv).

  • Add HOBt (0.01 - 0.1 equiv).

  • Add TMDS (1.5 equiv).

  • Add anhydrous MeCN to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.

  • Upon completion, the reaction can be worked up by standard aqueous extraction and purified by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Troubleshooting & Completion Start Combine Reactants: - 2-Chloropyrimidine-4-sulfonyl fluoride - Hindered Amine - HOBt - TMDS - Anhydrous MeCN Stir Stir at Room Temperature (Under Inert Atmosphere) Start->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Heat Gentle Heating (If Reaction is Slow) Monitor->Heat If slow Workup Aqueous Workup & Purification Monitor->Workup Upon Completion Heat->Monitor

Protocol 2: Accelerated Ligation with a Sterically Hindered Phenol using BTMG/HMDS

This protocol is based on the "Accelerated SuFEx Click Chemistry" (ASCC) methodology.[14]

Materials:

  • 2-Chloropyrimidine-4-sulfonyl fluoride

  • Sterically hindered phenol

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 equiv).

  • Add the sterically hindered phenol (1.0 equiv).

  • Add HMDS (1.0 equiv).

  • Add anhydrous MeCN.

  • Add BTMG (0.01 - 0.2 equiv).

  • Stir the reaction at room temperature. These reactions are often rapid and can be complete within minutes to a few hours.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, the volatile components can be removed under reduced pressure, and the residue purified as necessary.

References
  • Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]

  • Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]

  • Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. SciSpace. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2019). Installation of -SO2F groups onto primary amides. PMC. [Link]

  • Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC. [Link]

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. [Link]

  • Various Authors. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

  • Moses, J. E. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio. [Link]

  • Liu, Y., et al. (2024). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • Various Authors. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. [Link]

  • Qin, T., & Sharpless, K. B. (2022). Advances in the construction of diverse SuFEx linkers. PMC. [Link]

  • Sun, Z., et al. (2021). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition. [Link]

  • Ang, J. C., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Various Authors. (2021). Using SO 2 F 2 in the fluorosulfurylation of (a) phenols, (b) secondary amines, and (c) amides. ResearchGate. [Link]

  • Moses, J. E. (2019). Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]

  • Wang, H., et al. (2024). C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates. PMC. [Link]

  • Tredwell, M., & Gouverneur, V. (2025). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Reimers, J. R., & Lösche, M. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]

  • Various Authors. (2020). Optimization of the reaction conditions. ResearchGate. [Link]

  • Goundry, W. R., et al. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PMC. [Link]

  • Reddit User. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Various Authors. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Synthesis. [Link]

  • Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. PMC. [Link]

  • Wei, M., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Jones, L. H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. [Link]

  • Ang, J. C., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • PubChem. (2026). 2-chloropyrimidine-4-sulfonyl fluoride (C4H2ClFN2O2S). PubChem. [Link]

Sources

Common side reactions of 2-Chloropyrimidine-4-sulfonyl fluoride and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Common Side Reactions and Optimizing Experimental Outcomes

Welcome to the technical support center for 2-Chloropyrimidine-4-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use. As a bifunctional reagent, 2-Chloropyrimidine-4-sulfonyl fluoride offers unique synthetic possibilities but also presents challenges in controlling selectivity and minimizing side reactions. This document provides a framework for understanding its reactivity and offers practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Chloropyrimidine-4-sulfonyl fluoride?

2-Chloropyrimidine-4-sulfonyl fluoride possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • C2-Position (Chloro leaving group): This site is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrimidine ring nitrogens and the 4-sulfonyl fluoride group.

  • Sulfur Atom (Fluoro leaving group): The sulfonyl fluoride moiety can undergo Sulfur(VI)-Fluoride Exchange (SuFEx), a click chemistry reaction, with various nucleophiles.[1]

The relative reactivity of these two sites is highly dependent on the nature of the nucleophile and the reaction conditions.

Q2: Which position is generally more reactive to nucleophilic attack, the 2-chloro or the 4-sulfonyl fluoride?

Based on established principles of pyrimidine chemistry, the C4/C6 positions are typically more activated towards SNAr than the C2 position.[2] However, the powerful electron-withdrawing effect of the sulfonyl fluoride group at the C4 position significantly enhances the electrophilicity of the entire pyrimidine ring, including the C2 position.

While direct comparative studies on this specific molecule are limited, it is plausible that strong, hard nucleophiles may favor reaction at the sulfonyl fluoride group (SuFEx), whereas softer nucleophiles might preferentially react at the C2 position (SNAr). Experimental validation is crucial for any new substrate.

Q3: What is the most common side reaction to be aware of?

The most frequently encountered and often unavoidable side reaction is hydrolysis . The presence of trace amounts of water in solvents, reagents, or from the atmosphere can lead to the hydrolysis of either the 2-chloro or the 4-sulfonyl fluoride group, or both.

  • Hydrolysis of the 2-chloro group yields 2-hydroxypyrimidine-4-sulfonyl fluoride. This is a known decomposition pathway for chloropyrimidines.[3]

  • Hydrolysis of the sulfonyl fluoride group results in the formation of the corresponding sulfonic acid, 2-chloropyrimidine-4-sulfonic acid. While sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, this reaction can still occur, particularly under basic or acidic conditions.[4][5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered in reactions involving 2-Chloropyrimidine-4-sulfonyl fluoride.

Guide 1: Poor or No Reactivity

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Low yield of the desired product.

Logical Troubleshooting Workflow:

start Low or No Reactivity q1 Is the Nucleophile Strong Enough? start->q1 q2 Are Reaction Conditions Sufficiently Activating? q1->q2 Yes sol1a Consider a more nucleophilic reagent or add an activating agent (e.g., base for amines). q1->sol1a No q3 Is the Reagent Degraded? q2->q3 Yes sol2a Increase temperature incrementally. Consider a more polar aprotic solvent (e.g., DMF, DMSO). q2->sol2a No sol3a Use fresh reagent. Store under inert atmosphere and away from moisture. q3->sol3a Possible

Caption: Troubleshooting workflow for low reactivity.

In-depth Analysis:

  • Nucleophile Strength: The inherent nucleophilicity of your reactant is paramount. For SNAr at the 2-position, weakly nucleophilic amines may require base catalysis to deprotonate them and increase their reactivity. For SuFEx reactions, a catalyst such as a Lewis base (e.g., DBU) or a Lewis acid may be necessary to activate the sulfonyl fluoride.[6][7]

  • Reaction Conditions: Many SNAr and SuFEx reactions require elevated temperatures to proceed at a reasonable rate. Solvents play a crucial role; polar aprotic solvents like DMF or DMSO can accelerate these reaction types.

  • Reagent Integrity: 2-Chloropyrimidine-4-sulfonyl fluoride can degrade in the presence of moisture. Ensure the reagent is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).

Guide 2: Formation of Multiple Products and Byproducts

Symptoms:

  • TLC shows multiple spots.

  • LC-MS or NMR analysis reveals a mixture of products.

Common Side Reactions and Their Mitigation:

Side Product Probable Cause Mitigation Strategy
2-Hydroxypyrimidine-4-sulfonyl fluoride Hydrolysis of the 2-chloro group.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Oven-dry all glassware.
2-Chloropyrimidine-4-sulfonic acid Hydrolysis of the 4-sulfonyl fluoride group.Same as above. Avoid strongly basic or acidic workup conditions if possible.
Disubstituted Product Reaction at both the 2-chloro and 4-sulfonyl fluoride sites.Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents). Add the nucleophile slowly to the reaction mixture. Lower the reaction temperature to improve selectivity.
Self-condensation/Polymerization Reaction of the product with remaining starting material.This is more likely with highly reactive nucleophiles. Use dilute conditions and slow addition of the nucleophile.

Visualizing Reaction Pathways:

cluster_0 Reaction Pathways Start 2-Chloropyrimidine- 4-sulfonyl fluoride + Nucleophile (Nu-H) SNAr S N Ar at C2 (Desired Product A) Start->SNAr Path 1 SuFEx SuFEx at S (Desired Product B) Start->SuFEx Path 2 Hydrolysis_Cl Hydrolysis at C2 Start->Hydrolysis_Cl Side Reaction (H2O) Hydrolysis_SF Hydrolysis at S Start->Hydrolysis_SF Side Reaction (H2O) Disubstitution Disubstitution SNAr->Disubstitution Excess Nu-H SuFEx->Disubstitution Excess Nu-H

Caption: Competing reaction pathways for 2-Chloropyrimidine-4-sulfonyl fluoride.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile at the C2-Position

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 2-Chloropyrimidine-4-sulfonyl fluoride (1.0 eq.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1-0.5 M.

  • Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the stirred solution of 2-Chloropyrimidine-4-sulfonyl fluoride at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If no reaction is observed at room temperature, gradually increase the temperature (e.g., to 50 °C, then 80 °C).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for SuFEx Reaction with a Phenol Nucleophile

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the phenol nucleophile (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • Base Addition: Add a base (e.g., K2CO3, 1.5 eq. or DBU, 1.2 eq.) to the mixture and stir for 10-15 minutes at room temperature to form the phenoxide.

  • Reagent Addition: Add a solution of 2-Chloropyrimidine-4-sulfonyl fluoride (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

References

  • Bollong, M. J., et al. (2016). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Sharpless, K. B., et al. (2019). Installation of -SO2F groups onto primary amides.
  • Koppel, I. A., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Luo, J., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC.
  • Movassaghi, M., et al. Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives.
  • Koppel, I. A., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.
  • Larhed, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • Katritzky, A. R., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Cornella, J., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Sharpless, K. B., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.
  • Bollong, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Kogon, I. C., et al. (1955). 2-chloropyrimidine. Organic Syntheses Procedure.
  • Guillaumet, G., et al.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro.
  • Al-Zoubi, R. M. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Hu, J., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)
  • Gomez, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Koppel, I. A., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Barbas, C. F., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC.
  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
  • Gouverneur, V., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Banks, R. E., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC.
  • El-Sayed, M., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI.
  • 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR - Sigma-Aldrich.
  • Banks, R. E., et al. Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
  • Lv, W., et al. Mechanisms and Characteristics of Sulfonylureas and Glinides. Bentham Science.
  • Jones, L. H., et al. Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Sharpless, K. B., et al. Sulfur fluoride exchange.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Analysis of Proteins Labeled with 2-Chloropyrimidine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of mass spectrometry (MS) workflows for proteins labeled with 2-Chloropyrimidine-4-sulfonyl fluoride (CPSF) . It is designed for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry to map functional tyrosines and lysines in complex proteomes.

Executive Summary

2-Chloropyrimidine-4-sulfonyl fluoride (CPSF) represents a class of "tunable" heteroaryl sulfonyl fluoride probes. Unlike standard phenyl-based probes (e.g., PMSF, AEBSF), the electron-deficient pyrimidine ring significantly enhances the electrophilicity of the sulfur center, enabling rapid labeling of nucleophilic residues (Tyr, Lys, His) even at neutral pH.

For the mass spectrometrist, CPSF offers a unique advantage: the chlorine substituent acts as an intrinsic isotopic tag , providing a distinct 3:1 isotopic signature (³⁵Cl/³⁷Cl) that validates genuine labeling events against background noise.

Part 1: Mechanism & Chemical Logic

The SuFEx Reaction

Sulfonyl fluorides (SFs) are "latent" electrophiles. They are relatively stable in aqueous buffer but react specifically when positioned near a nucleophile in a protein pocket or under specific pH conditions.

  • Primary Targets: Tyrosine (phenol), Lysine (epsilon-amine), Histidine (imidazole), and Serine (catalytic).

  • Reaction Type: Sulfur-Fluoride Exchange (SuFEx). The protein nucleophile attacks the sulfur, displacing fluoride.

  • The "Chlorine Effect": The chlorine atom at position 2 of the pyrimidine ring is electron-withdrawing (inductive effect), making the sulfonyl group at position 4 more reactive than in standard benzenesulfonyl fluorides.

The Chlorine Isotope Advantage

In MS analysis, identifying low-stoichiometry modifications is challenging. CPSF-labeled peptides carry the chlorine atom.

  • Signature: A distinct mass envelope with a heavy isotope peak (M+2) at approx. 33% intensity of the monoisotopic peak (M).

  • Utility: This allows for filtering of MS/MS spectra to exclusively select peptides containing the probe, drastically reducing false positives.

Part 2: Comparative Analysis

The following table compares CPSF against standard labeling reagents to guide experimental design.

Table 1: Performance Comparison of Covalent Labeling Reagents
Feature2-Chloropyrimidine-4-SF (CPSF)AEBSF / PMSF (Phenyl-SF)Fluorosulfates (Ar-OSO₂F)NHS-Esters
Reactivity High (Activated by pyrimidine N & Cl)Moderate (Standard reference)Low (Requires proximity/catalysis)Very High (Non-specific)
Primary Residue Tyr, Lys, HisSer (catalytic), Tyr, LysTyr, LysLys (N-term)
Aqueous Stability High (Hours at pH 7.4)Moderate (Hydrolyzes faster)Very High (Days)Low (Minutes)
MS Validation Excellent (Cl Isotope Pattern) Standard (Mass shift only)StandardStandard
Selectivity Tunable (pH dependent)BroadHigh (Context dependent)Low (Surface exposed)
Application Ligand-directed labeling, ABPPProtease inhibition, ABPPChemical Biology (Probes)Crosslinking, Quant

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures high labeling efficiency while minimizing non-specific background.

Labeling Workflow
  • Preparation: Dissolve CPSF in anhydrous DMSO to 100 mM (Stock). Avoid protic solvents for the stock.

  • Reaction:

    • Dilute protein/lysate to 1 mg/mL in 50 mM HEPES, pH 7.5 (Avoid Tris; primary amines compete).

    • Add CPSF to a final concentration of 0.1 – 1.0 mM (10-100x molar excess).

    • Incubation: 1 hour at Room Temperature (25°C).

  • Quenching: Add 5x volume of ice-cold acetone or perform TCA precipitation to remove excess unreacted probe. Note: Quenching with Tris is possible but precipitation is preferred for MS.

Sample Preparation for MS
  • Resuspension: Redissolve pellet in 8M Urea / 50 mM Ammonium Bicarbonate.

  • Reduction/Alkylation: DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 w/w). Incubate overnight at 37°C.

  • Desalting: C18 StageTip or SPE cartridge.

Workflow Visualization

G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Processing cluster_2 Phase 3: MS Analysis Start Protein Lysate (HEPES pH 7.5) AddProbe Add CPSF (0.1-1 mM, 1h RT) Start->AddProbe Quench Precipitation (Acetone/TCA) AddProbe->Quench Digest Tryptic Digestion (Overnight) Quench->Digest Desalt C18 Desalting Digest->Desalt LCMS LC-MS/MS (HCD Fragmentation) Desalt->LCMS Bioinf Data Search (Variable Mod: +177.96 Da) LCMS->Bioinf Validation Isotope Check (Cl Pattern 3:1) Bioinf->Validation Valid Target Valid Target Validation->Valid Target Pattern Matches False Positive False Positive Validation->False Positive No Cl Pattern

Figure 1: End-to-end workflow for CPSF labeling and validation. The chlorine isotope check is the critical final step.

Part 4: MS Data Interpretation

Calculating the Mass Shift

To configure your search engine (MaxQuant, Proteome Discoverer, Mascot), you must define a custom variable modification.

  • Formula of Probe: C₄H₂ClF N₂O₂S[1][2]

  • Leaving Group: Fluoride (F)[3]

  • Added Moiety: C₄H₂ClN₂O₂S[1][2]

  • Monoisotopic Mass Change:

    • Mass(Probe) ≈ 196.95 Da

    • Mass(F) ≈ 18.99 Da

    • Delta Mass: +177.9590 Da (Monoisotopic, assuming ³⁵Cl)

Search Parameters
  • Variable Modification: +177.9590 Da on Tyr (Y) and Lys (K) . (Include Ser/His if investigating catalytic sites).

  • Specific Cleavage: Trypsin (Allow up to 3 missed cleavages; labeling Lys blocks trypsin digestion at that site).

  • Diagnostic Ions:

    • Upon HCD fragmentation, sulfonyl derivatives often undergo neutral loss of SO₂ (-64 Da) or the entire sulfonamide headgroup.

    • Look for the immonium ion of the modified lysine if applicable.

The Chlorine Isotope Filter

When reviewing spectra manually or using scripts:

  • Locate the precursor ion (MS1).

  • Check the M (monoisotopic) and M+2 peaks.

  • Requirement: The M+2 peak must be approximately 32-35% of the intensity of the M peak (natural abundance of ³⁷Cl).

  • If the M+2 is missing or <5%, the identification is likely a false positive (e.g., a standard oxidation or different adduct).

Part 5: Troubleshooting & Optimization

Issue: Low Labeling Efficiency

  • Cause: pH too low. The sulfonylation of Tyrosine is favored when the phenol is deprotonated (phenolate).

  • Solution: Increase pH to 8.0 or 8.5. Note that this increases non-specific Lysine labeling.

Issue: High Background / Precipitation

  • Cause: Probe insolubility or over-labeling.

  • Solution: Reduce probe concentration to 100 µM. Ensure DMSO concentration in the final buffer is <2%.

Issue: "Missing" Peptides

  • Cause: The hydrophobic pyrimidine ring shifts retention time significantly.

  • Solution: Increase the gradient length and organic % (Acetonitrile) to ensure elution of hydrophobic labeled peptides.

References

  • Jones, L. H. (2022). Sulfonyl Fluorides in Chemical Biology. ACS Chemical Biology. [Link] (Review of SuFEx chemistry and probe design).

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link] (Foundational text on SF reactivity and stability).

  • Liu, F., et al. (2018). SuFEx-based chemical probes for global profiling of tyrosine reactivity in the proteome. Journal of the American Chemical Society. [Link] (Methodology for MS analysis of SF-labeled proteins).

  • PubChem. 2-Chloropyrimidine-4-sulfonyl fluoride Compound Summary.[Link] (Chemical structure and physical property verification).

Sources

Activity-based protein profiling (ABPP) using pyrimidine sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

In Situ Kinome Profiling: A Comparative Guide to Activity-Based Protein Profiling (ABPP) using Pyrimidine Sulfonyl Fluorides

As a Senior Application Scientist in chemical proteomics, I frequently encounter a fundamental bottleneck in drug development: accurately quantifying kinase-inhibitor target engagement in living cells. Traditional affinity-based methods, such as kinobeads, necessitate cell lysis. This inherently dilutes endogenous protein complexes and removes physiological concentrations of ATP (typically 1–5 mM), fundamentally altering the activation state and conformation of the kinome.

To solve this, the field has pivoted toward Activity-Based Protein Profiling (ABPP) using pyrimidine sulfonyl fluorides—most notably the optimized probe XO44 (PF-6808472) [1]. These probes leverage Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to covalently trap the conserved catalytic lysine in the ATP-binding pocket of over 133 endogenous kinases directly in living cells, providing an unprecedented, artifact-free window into cellular target engagement.

Mechanistic Rationale: The Causality of Probe Design

The efficacy of pyrimidine sulfonyl fluorides is rooted in proximity-driven covalent labeling. The architecture of the probe is bipartite, and each component serves a distinct, causal purpose:

  • The Pyrimidine 3-Aminopyrazole Scaffold: This moiety provides the initial non-covalent affinity. It acts as a broad-spectrum anchor, slotting into the hinge region of the kinase ATP-binding site.

  • The Phenylsulfonyl Fluoride Substituent: Sulfonyl fluorides are uniquely privileged electrophiles. They are highly resistant to aqueous hydrolysis, meaning they do not randomly react with cellular nucleophiles. However, once the pyrimidine scaffold anchors the probe in the kinase active site, the sulfonyl fluoride is forced into precise spatial proximity with the highly conserved catalytic lysine (e.g., Lys295 in Src kinase). This microenvironment activates a chemoselective SuFEx reaction, forming an irreversible covalent bond.

Mechanism Probe Pyrimidine Sulfonyl Fluoride (e.g., XO44) Binding Non-covalent Affinity (Pyrimidine Scaffold) Probe->Binding Kinase Live Cell Kinase (ATP-bound state) Kinase->Binding Proximity Proximity-Driven SuFEx Reaction Binding->Proximity Hinge Region Anchoring Covalent Covalent Adduct (Catalytic Lysine) Proximity->Covalent Sulfonyl Fluoride Reaction

Caption: Mechanistic pathway of pyrimidine sulfonyl fluoride probes engaging the kinase catalytic lysine.

Objective Comparative Analysis

How do pyrimidine sulfonyl fluorides compare to alternative profiling methodologies? The choice of probe dictates the integrity of your biological data.

Table 1: Performance Comparison of Kinase Profiling Alternatives

FeaturePyrimidine Sulfonyl Fluorides (e.g., XO44)Photoreactive DiazirinesKinobeads (Immobilized Pan-Inhibitors)Fluorophosphonates (FP)
Primary Target Conserved Catalytic Lysine (Kinases)Broad/Non-specific (Proximity-based)ATP-binding pocket (Kinases)Serine Hydrolases
Labeling Modality Covalent (SuFEx chemistry)Covalent (UV crosslinking)Non-covalent (Affinity)Covalent (Phosphonylation)
Live-Cell Capability Yes (Highly cell-permeable)Yes (Requires UV irradiation)No (Requires cell lysis)Yes
Proteome Coverage ~133+ endogenous kinases~22 endogenous kinases~200-300 kinases (in lysate)N/A (Targets hydrolases)
ATP Competition Competes with physiological ATPCompetes with physiological ATPNo ATP competition (depleted)N/A
Key Limitation Requires downstream click chemistryHigh background, low crosslinking yieldAlters kinase activation stateDoes not profile kinases

Data-Driven Insight: As demonstrated in foundational studies, XO44 captured 50 distinct kinases in live Jurkat cells that were completely missed by kinobeads in matched cell lysates [1]. This highlights the critical importance of preserving the native cellular environment to capture transient or complex-dependent kinase states.

Self-Validating Experimental Protocol: The Live-Cell Workflow

To evaluate drug selectivity, we utilize a competitive ABPP format (often referred to as the CellEKT workflow [2]). By pre-treating cells with a targeted kinase inhibitor before adding the XO44 probe, we can quantify the exact target engagement. A decrease in the MS signal for a specific kinase in the inhibitor-treated sample versus the control directly validates intracellular target engagement.

Workflow Step1 1. Live Cell Treatment Pre-incubate with Inhibitor Add XO44 Probe (2 µM, 30 min) Step2 2. Cell Lysis Denature proteins Preserve covalent adducts Step1->Step2 Step3 3. CuAAC Click Chemistry Attach Biotin-Azide tag to XO44 alkyne handle Step2->Step3 Step4 4. Enrichment & Digestion Streptavidin pull-down On-bead Trypsin digestion Step3->Step4 Step5 5. LC-MS/MS Analysis Label-free quantification Determine EC50 & Off-targets Step4->Step5

Caption: Step-by-step competitive ABPP workflow using XO44 for in situ kinase profiling.

Step-by-Step Methodology:
  • Inhibitor Pre-incubation (The Competition): Plate cells (e.g., Jurkat or A549) and treat with varying concentrations of the test kinase inhibitor (e.g., Dasatinib) for 1 hour.

    • Causality: This allows the drug to reach equilibrium binding with its intracellular targets in the presence of physiological ATP, mimicking actual pharmacokinetic conditions.

  • Probe Labeling: Add the pyrimidine sulfonyl fluoride probe (XO44) to a final concentration of 2 µM for 30 minutes.

    • Causality: XO44 contains an alkyne handle. It will covalently label the catalytic lysine of any kinase not currently occupied by the test inhibitor.

  • Lysis and Protein Extraction: Wash cells with cold PBS to remove excess probe, then lyse using a stringent buffer (1% SDS in PBS with protease inhibitors). Sonicate and clear by centrifugation.

    • Causality: Stringent lysis denatures proteins, immediately halting any post-lysis enzymatic activity or probe labeling. This ensures the snapshot of live-cell engagement is perfectly preserved.

  • CuAAC Click Chemistry: To the cleared lysate, add Biotin-PEG3-Azide, CuSO4, TCEP (reducing agent), and TBTA (ligand). React for 1 hour at room temperature.

    • Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) covalently attaches a biotin tag exclusively to the alkyne handle of the XO44-labeled proteins.

  • Enrichment and Digestion: Precipitate proteins (methanol/chloroform) to remove excess click reagents. Resuspend and incubate with streptavidin-agarose beads. Wash stringently, then perform on-bead trypsin digestion.

    • Causality: Streptavidin strongly binds the biotin tag, isolating only the kinases engaged by XO44. Trypsin cleaves these into peptides suitable for mass spectrometry.

  • LC-MS/MS and Quantification: Analyze the peptides using high-resolution LC-MS/MS (Data-Independent Acquisition). Calculate the EC50 based on the dose-dependent reduction of probe labeling [3].

Quantitative Data Presentation

When executing this protocol, the resulting data reveals the true intracellular potency of a drug, which often differs significantly from biochemical assays due to cellular permeability and ATP competition.

Table 2: Representative Target Engagement Data (Dasatinib vs. XO44 in Jurkat Cells)

Kinase TargetDasatinib In Vitro IC50 (nM)Intracellular EC50 via XO44 ABPP (nM)Fold Shift (Cellular vs In Vitro)
ABL1 0.62.13.5x
SRC 0.54.89.6x
LCK 0.41.23.0x
p38α (MAPK14) >10,000>10,000N/A (True Negative)

Note: The rightward shift in cellular EC50 is an expected, self-validating metric. It represents the high intracellular ATP concentrations competing with the inhibitor—a vital dynamic perfectly captured by live-cell ABPP but entirely lost in lysate-based kinobead assays.

References

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. [Link]

  • van der Stelt, M., et al. (2025). CellEKT: A Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - A Step-by-Step Guide. PubMed / Springer. [Link]

  • van Bergen, W., Nederstigt, A. E., Heck, A. J. R., & Baggelaar, M. P. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular Cell Proteomics / PRIDE Archive. [Link]

Definitive Structural Validation of Targeted Covalent Inhibitors (TCIs) via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Targeted Covalent Inhibitors (TCIs), demonstrating the existence of a covalent bond is not merely a box-checking exercise—it is the foundational proof of mechanism. While Mass Spectrometry (MS) serves as a high-throughput screening tool for adduct formation, X-ray Crystallography remains the gold standard for unambiguous structural validation. It provides the only definitive proof of stereochemistry, bond geometry, and the precise conformational changes induced by the warhead's reaction with the nucleophile (typically Cysteine, Lysine, or Serine).

This guide synthesizes field-proven protocols for validating covalent linkages, moving beyond basic data collection to the critical nuances of electron density interpretation and crystallographic refinement.

Part 1: Strategic Comparison of Validation Modalities

Researchers must choose the right tool for the specific stage of drug discovery. The following table contrasts the three primary validation methods.

Table 1: Comparative Performance Matrix
FeatureX-ray Crystallography Intact Protein Mass Spec (MS) NMR Spectroscopy
Primary Output 3D Atomic coordinates (

) & Electron Density
Mass shift (

Mass)
Chemical shift perturbations
Definitiveness Absolute. Visualizes the bond directly.Inferential. Confirms stoichiometry but not location/geometry.High. Can detect bond but limited by protein size (<30-50 kDa).
Stereochemistry Defines absolute configuration (

) of the adduct.
Cannot distinguish stereoisomers easily.Can distinguish, but requires complex isotopic labeling.
Throughput Low to Medium (weeks to months).High (minutes to hours).Low (days to weeks).
Sample Requirement High purity (>95%), rigid conformation, crystal formation.Low amounts, tolerates some heterogeneity.High concentration, isotopic labeling (

N,

C).
Best Use Case Lead Optimization & MOA Confirmation. Primary Screening & Hit Validation. Solution Dynamics & Hit Validation.

Part 2: Technical Deep Dive – The Validation Workflow

The validation of a covalent bond in crystallography is not automatic. Standard refinement pipelines will often "break" a covalent bond or force non-bonded atoms too close unless specific restraints are applied.

Experimental Design: Co-crystallization vs. Soaking
  • Soaking (Preferred for Fragments): Grow apo-crystals first, then introduce the ligand.

    • Advantage:[1][2][3][4][5] Minimizes nucleation variance.

    • Risk:[6] The covalent reaction may induce a conformational change that shatters the crystal lattice (isomorphism failure).

  • Co-crystallization (Preferred for Leads): Incubate protein and ligand before setting up drops.

    • Protocol: Incubate at 1:1.2 to 1:5 molar ratio (Protein:Ligand) for 1–12 hours. Verify complex formation via MS prior to crystallization to ensure the sample is homogenous.

The Critical Step: Refinement with Covalent Restraints

This is the most common failure point. Refinement software (Phenix, Refmac5, Buster) treats the protein and ligand as separate entities by default. You must explicitly define the covalent link.

Protocol for Link Generation:

  • Identify Atoms: Note the atom names involved (e.g., SG of Cys797 and C1 of the acrylamide warhead).

  • Generate Restraints: Use tools like JLigand (CCP4) or eLBOW (Phenix) to create a CIF file that defines the bond length (typically 1.8 Å for C-S) and bond angles.

  • Apply to Model: In the refinement parameters, explicitly include the "Link" record.

    • Example (Phenix):refinement.geometry_restraints.edits.bond { atom_selection_1 = chain A and resseq 797 and name SG atom_selection_2 = chain A and resname LIG and name C1 distance_ideal = 1.82 sigma = 0.02 }

Part 3: Validation Criteria – The "Proof" of Bonding

To claim a covalent bond is formed, your data must satisfy three distinct crystallographic criteria.

Criterion A: Continuous Electron Density

In the final refined map (


 at 

), there must be unbroken electron density connecting the ligand warhead to the protein nucleophile.
  • Red Flag:[7] If there is a "pinch" or break in the density at

    
    , the bond may not be fully formed, or the occupancy is low.
    
Criterion B: The Omit Map Test

Calculate an


 omit map by deleting the ligand and the covalent residue side chain, then running a few cycles of refinement.
  • Success: Positive green density (

    
    ) should clearly outline the shape of the ligand and the connecting bond.
    
Criterion C: Geometrical Compliance

The refined bond length must fall within physical limits.

  • C-S Bond (Michael Addition):

    
     Å.
    
  • C-O Bond (Serine trap):

    
     Å.
    
  • C-N Bond (Lysine trap):

    
     Å.
    

Part 4: Visualizing the Workflow

Diagram 1: Covalent Structure Refinement Pipeline

This workflow illustrates the specific computational steps required to process a covalent dataset.

CovalentRefinement Data Diffraction Data (MTZ File) Refine1 Initial Refinement (Rigid Body) Data->Refine1 Model Initial Model (Molecular Replacement) Model->Refine1 Ligand Ligand Coordinates (PDB/SMILES) Restraints Generate Restraints (CIF) (Phenix.eLBOW / JLigand) *Define Covalent Link* Ligand->Restraints Restraints->Refine1 Link Definition Refine2 Final Refinement (Restrained Refinement) Occupancy & B-factors Restraints->Refine2 MapCheck Inspect Electron Density (COOT) Is there continuous density? Refine1->MapCheck MapCheck->Data No (Re-process) Build Model Building Fit Ligand to Density MapCheck->Build Yes Build->Refine2 Validate Validation 1. Continuous 2Fo-Fc 2. Geometry (Bond Length) 3. Omit Map Refine2->Validate

Caption: Step-by-step computational workflow for refining a covalent inhibitor structure. Note the critical step of generating specific geometric restraints for the covalent link.

Diagram 2: Validation Decision Matrix

When to deploy X-ray versus other methods.

ValidationDecision Start Start: Validating Covalent Hit Throughput Is high throughput required? Start->Throughput MS Intact Protein MS (Screening) Throughput->MS Yes (>100 cmpds) Structure Is structural mechanism known? Throughput->Structure No (<10 cmpds) PepMap Peptide Mapping MS/MS (Localization) MS->PepMap Hit Confirmation Xray X-ray Crystallography (Gold Standard) Structure->Xray No (Need Binding Mode) Structure->PepMap Yes (Confirm Residue) PepMap->Xray Lead Optimization

Caption: Decision matrix for selecting the appropriate validation modality based on project stage and throughput requirements.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[6][8] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. Link

  • Emsley, P., & Cowtan, K. (2004). "Coot: model-building tools for molecular graphics." Acta Crystallographica Section D, 60(12), 2126-2132. Link

  • Adams, P. D., et al. (2010). "PHENIX: a comprehensive Python-based system for macromolecular structure solution." Acta Crystallographica Section D, 66(2), 213-221. Link

  • Lagoutte, P., et al. (2017). "Covalent inhibitors: an opportunity for kinase drug discovery." Expert Opinion on Drug Discovery, 12(6), 587-598. Link

Sources

Selectivity Profiling of 2-Chloropyrimidine-4-sulfonyl Fluoride Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity Profiling of 2-Chloropyrimidine-4-sulfonyl Fluoride Inhibitors Content Type: Publish Comparison Guide

Executive Summary

The resurgence of covalent inhibition in drug discovery has moved beyond traditional cysteine-targeting acrylamides. 2-Chloropyrimidine-4-sulfonyl fluoride (2-Cl-Pyr-SF) inhibitors represent a privileged class of "SuFEx" (Sulfur-Fluoride Exchange) enabled molecules. Unlike acrylamides that rely on Michael addition to cysteine, these inhibitors utilize the sulfonyl fluoride warhead to target a broader, context-dependent range of nucleophiles—including Tyrosine, Lysine, Serine, and Histidine—within the ATP-binding pockets of kinases (e.g., BTK, EGFR) and other enzymes.

This guide provides a technical comparison of 2-Cl-Pyr-SF inhibitors against standard alternatives and outlines a self-validating workflow for profiling their proteome-wide selectivity.

Part 1: Technical Analysis & Mechanism

The Warhead: Why 2-Chloropyrimidine-4-sulfonyl Fluoride?

The 2-Cl-Pyr-SF moiety is not merely a reactive group; it is a tunable scaffold.

  • Electronic Tuning: The pyrimidine ring is electron-deficient. The chlorine atom at the C2 position further withdraws electron density, activating the sulfonyl fluoride at C4 for nucleophilic attack. This makes it more reactive than a standard benzenesulfonyl fluoride but more stable than a sulfonyl chloride.

  • SuFEx Mechanism: The reaction proceeds via Sulfur-Fluoride Exchange (SuFEx).[1][2][3] This is a "click" chemistry reaction where the fluoride acts as a leaving group only when the sulfur center is attacked by a nucleophile (protein residue) properly oriented within a binding pocket.

  • Context-Driven Selectivity: Unlike highly reactive alkylating agents, sulfonyl fluorides are relatively inert in free solution (high aqueous stability) and require the local environment of a protein pocket (H-bond activation) to react.

Comparative Analysis: The Landscape of Covalent Warheads

The following table contrasts 2-Cl-Pyr-SF inhibitors with the industry-standard acrylamides and the emerging fluorosulfates.

Table 1: Comparative Performance of Covalent Warheads

Feature2-Cl-Pyr-SF Inhibitors Acrylamides (Michael Acceptors) Aryl Fluorosulfates
Primary Residue Target Context-Dependent: Tyr, Lys, His, Ser (rarely Cys)Cysteine (Thiol)Tyr, Lys, His
Reaction Mechanism SuFEx (Nucleophilic Substitution at S)Michael Addition (1,4-addition)SuFEx (Slower kinetics)
Intrinsic Reactivity Moderate-High (Tunable via C2-substituent)High (Risk of glutathione conjugation)Low (Requires strong activation)
Metabolic Stability High (Resistant to plasma hydrolysis)Moderate (Susceptible to reductases/GSH)Very High
Selectivity Driver Binding affinity (

) + Pocket Geometry
Nucleophilicity of Cys +

Proximity + Long residence time
Key Application Kinases with non-catalytic Lys/Tyr (e.g., EGFR, BTK)Kinases with active-site Cys (e.g., BTK, JAK3)Chemical biology probes (slow acting)

Part 2: Experimental Protocols for Selectivity Profiling

To validate the selectivity of a 2-Cl-Pyr-SF inhibitor, you must move beyond simple


 values. Covalent inhibitors require kinetic characterization (

) and proteome-wide off-target analysis.
Protocol A: Kinetic Selectivity Determination ( )

Objective: Distinguish between reversible binding affinity and the rate of covalent inactivation.

Methodology:

  • Enzyme Reaction: Incubate the target kinase (e.g., BTK) with varying concentrations of the 2-Cl-Pyr-SF inhibitor (

    
     to 
    
    
    
    ).
  • Time-Course: Aliquot samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) into a substrate solution (e.g., ATP + peptide substrate).

  • Activity Measurement: Measure residual enzyme activity via fluorescence or mass spectrometry.

  • Data Fitting:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      (Inhibitor concentration).
    • Fit to the hyperbolic equation:

      
      
      
  • Interpretation: A high

    
     ratio indicates a potent covalent inhibitor. Compare this ratio against off-target kinases to define the Selectivity Index (SI) .
    
Protocol B: Chemoproteomic Profiling (ABPP)

Objective: Map the proteome-wide reactivity of the inhibitor in a native biological system.

Methodology:

  • Lysate Preparation: Prepare cell lysates (e.g., from PBMCs or cancer lines) in PBS. Avoid DTT (can reduce probes) or high Tris (nucleophilic amine).

  • Competitive Labeling (The "Gold Standard"):

    • Control: Lysate + DMSO.

    • Treated: Lysate + 2-Cl-Pyr-SF Inhibitor (at

      
       target 
      
      
      
      ).
    • Incubate for 1 hour at RT.

  • Probe Addition: Add a broad-spectrum Desthiobiotin-Sulfonyl Fluoride probe (or a generic ATP-site probe like Desthiobiotin-ATP) to both samples. This probe will label all available ATP/nucleotide-binding sites.

  • Enrichment & Digestion:

    • Streptavidin enrichment of labeled proteins.

    • On-bead tryptic digestion.

  • LC-MS/MS Analysis: Use TMT (Tandem Mass Tag) labeling for quantitative comparison.

  • Data Analysis: Identify proteins where signal is lost in the Treated sample compared to Control. These are the targets engaged by your 2-Cl-Pyr-SF inhibitor.

Part 3: Visualization of Workflows

Figure 1: Mechanism of Action & Selectivity Logic

Caption: The 2-Chloropyrimidine-4-sulfonyl fluoride warhead undergoes SuFEx-mediated covalent bonding. The electron-withdrawing Chlorine (Cl) and Nitrogen (N) atoms activate the Sulfur (S) center, allowing specific reaction with nucleophilic residues (Nu) like Tyrosine or Lysine within the binding pocket.

SuFEx_Mechanism Inhibitor 2-Cl-Pyr-SF Inhibitor Binding Reversible Binding (KI Driven) Inhibitor->Binding Recognizes Pocket Activation Pocket Activation (H-bond network) Binding->Activation Orients Warhead Reaction SuFEx Reaction (Fluoride Displacement) Activation->Reaction Nucleophilic Attack (Tyr-OH, Lys-NH2) CovalentComplex Stable Protein-Inhibitor Adduct (Sulfonamide/Sulfonate) Reaction->CovalentComplex Irreversible Bond Formation

Figure 2: Chemoproteomic Profiling Workflow (ABPP)

Caption: Step-by-step competitive Activity-Based Protein Profiling (ABPP) workflow to determine the selectivity profile of 2-Cl-Pyr-SF inhibitors against the whole proteome.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis Lysate Cell Lysate Treatment Incubate with 2-Cl-Pyr-SF Inhibitor (Competition) Lysate->Treatment Control DMSO Control Lysate->Control Probe Add Broad-Spectrum SuFEx Probe (Biotinylated) Treatment->Probe Control->Probe Enrichment Streptavidin Enrichment & Tryptic Digestion Probe->Enrichment MS LC-MS/MS (TMT Quantitation) Enrichment->MS Data Identify Missing Signals (Targets Engaged by Inhibitor) MS->Data

References

  • Narayanan, A., & Jones, L. H. (2015).[4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Wang, J., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Link

  • Moraru, R., et al. (2024).[5] Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Link

  • Henchey, L. K., et al. (2017). Contemporary strategies for the discovery of covalent inhibitors. Current Opinion in Chemical Biology. Link

  • Bar-Peled, L., et al. (2017). Size and shape of the druggable proteome determined by chemical proteomics. Nature. Link

Sources

Covalent Protein Targeting: 2-Chloropyrimidine-4-Sulfonyl Fluoride vs. Fluorosulfates

Author: BenchChem Technical Support Team. Date: March 2026

As covalent ligand discovery evolves beyond traditional cysteine-reactive acrylamides, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool for targeting tyrosine, lysine, and histidine residues. However, not all SuFEx warheads behave identically. The choice between a highly tuned heteroaryl sulfonyl fluoride—such as 2-chloropyrimidine-4-sulfonyl fluoride —and a resonance-stabilized fluorosulfate (R-OSO₂F) fundamentally alters the trajectory of a drug discovery campaign.

This guide provides an objective, data-driven comparison of these two electrophilic classes, detailing the chemical causality behind their reactivity and providing self-validating experimental workflows for their application in chemoproteomics.

Mechanistic Divergence: The Causality of Reactivity

The performance of a covalent warhead is dictated by its intrinsic electrophilicity versus its reliance on the protein microenvironment.

Fluorosulfates (R-OSO₂F): The Latent Electrophiles Fluorosulfates are defined by the electron-donating resonance of the oxygen atom adjacent to the sulfur(VI) center. This resonance drastically tempers the electrophilicity of the S-F bond, rendering fluorosulfates highly stable in aqueous media and resistant to non-specific nucleophilic attack[1]. They function as latent electrophiles. To undergo a SuFEx reaction, they require a highly specific protein microenvironment—typically featuring a basic residue to deprotonate the incoming nucleophile (e.g., Tyrosine) and a hydrogen-bond donor to stabilize the leaving fluoride ion[2]. This makes them ideal for "Inverse Drug Discovery," where the proteome selects the reactive molecule.

2-Chloropyrimidine-4-Sulfonyl Fluoride: The Tuned Electrophile Conversely, heteroaryl sulfonyl fluorides represent highly tuned, electron-deficient electrophiles. The pyrimidine ring exerts a strong electron-withdrawing inductive effect, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the sulfonyl group, increasing its intrinsic reactivity compared to standard aryl sulfonyl fluorides[3]. Furthermore, the presence of the 2-chloro substituent introduces a secondary electrophilic site capable of undergoing Nucleophilic Aromatic Substitution (S_NAr). This dual-reactivity profile allows the warhead to capture a broader array of nucleophilic residues and facilitates the rapid trapping of transient protein-protein interactions (PPIs)[4].

Mechanism FS Fluorosulfate (R-OSO2F) Latent Electrophile Micro Protein Microenvironment (Basic Residue / H-Bond) FS->Micro Requires Activation SO2F 2-Cl-Pyrimidine-4-SO2F Tuned Electrophile Direct Direct Nucleophilic Attack (Lys/His/Tyr) SO2F->Direct Intrinsic Reactivity Covalent Stable Covalent Adduct Micro->Covalent SuFEx Reaction Direct->Covalent SuFEx + SNAr

Chemical logic of SuFEx activation: Latent fluorosulfates vs. reactive sulfonyl fluorides.

Quantitative Performance Comparison

To select the appropriate warhead, researchers must balance reactivity with proteome-wide selectivity. The table below synthesizes the operational parameters of both classes based on established chemoproteomic data.

Parameter2-Chloropyrimidine-4-Sulfonyl FluorideAryl Fluorosulfates (R-OSO₂F)
Intrinsic Electrophilicity High (Electron-deficient heterocycle)Very Low (Resonance stabilized)
Aqueous Half-Life (pH 7.4) Moderate (Hours)Excellent (Days to Weeks)
Primary Targetable Residues Lys, His, Tyr, Ser (Context-dependent)Primarily Tyr; occasionally Lys/His
Proteome Selectivity Broad to ModerateExtremely High (Often single-target)
Optimal Application Target ID, PPI cross-linking, rapid labelingSystemic in vivo covalent drugs
Reaction Mechanism SuFEx + Potential S_NAr at C2 positionMicroenvironment-activated SuFEx

Self-Validating Experimental Protocol: Competitive ABPP

To ensure high-confidence target identification and eliminate false positives, this protocol employs a competitive Activity-Based Protein Profiling (ABPP) workflow. Every step is designed with internal causality to validate the resulting data.

Step 1: Native Proteome Extraction & Competitive Pre-incubation
  • Procedure: Extract the proteome from the target cell line using a mild, non-denaturing lysis buffer (PBS, 0.1% NP-40). Split the lysate into two cohorts. Treat Cohort A with a 10-fold excess of a non-alkyne-tagged competitor compound for 1 hour. Treat Cohort B with a DMSO vehicle.

  • Causality & Validation: Fluorosulfates are latent and require a precisely folded microenvironment to catalyze S-F bond cleavage. Denaturing buffers would destroy this 3D topology, rendering the probe inert. Pre-incubating Cohort A self-validates the assay by distinguishing true pharmacological targets (which will show depleted signal) from non-specific stochastic labeling.

Step 2: Warhead Labeling
  • Procedure: Dose both cohorts with the alkyne-tagged SuFEx probe (either the pyrimidine-SO₂F or fluorosulfate derivative) at 10 µM for 2 hours at 37°C.

Step 3: CuAAC Click Chemistry
  • Procedure: Append a biotin-azide reporter via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Include a third "No-Copper" control lysate.

  • Causality & Validation: Appending a biotin reporter post-lysis ensures the bulky biotin tag does not sterically hinder the probe's ability to access deep protein pockets. The "No-Copper" control empirically determines the background of non-specific biotin binding to the streptavidin matrix.

Step 4: Stringent Enrichment
  • Procedure: Precipitate proteins, resuspend in 1% SDS, and enrich on Streptavidin agarose beads. Wash sequentially with 1% SDS, 8M Urea, and PBS.

  • Causality & Validation: Washing with 1% SDS and 8M Urea completely denatures proteins and disrupts all non-covalent interactions. This ensures that only proteins covalently modified by the warhead remain on the beads, eliminating false-positive background.

Step 5: LC-MS/MS Analysis
  • Procedure: Perform on-bead tryptic digestion and analyze via high-resolution LC-MS/MS. True targets must show a >5-fold depletion in spectral counts in Cohort A vs. Cohort B, validated by the exact mass shift of the covalent SO₂-adduct on the peptide.

ABPP_Workflow Lysis Native Cell Lysis (Preserves Microenvironment) Split Split Lysate Lysis->Split Comp Cohort A: Competitor (Pre-incubation) Split->Comp Control Veh Cohort B: Vehicle (DMSO Control) Split->Veh Active Probe Add Alkyne-SuFEx Probe (10 µM, 2h) Comp->Probe Veh->Probe Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment & Stringent Wash (1% SDS) Click->Enrich MS LC-MS/MS Analysis & Target Validation Enrich->MS

Self-validating competitive ABPP workflow for high-confidence covalent target identification.

Strategic Summary for Drug Development

The selection between these two warheads dictates the nature of the discovery program:

  • Choose 2-Chloropyrimidine-4-sulfonyl fluoride when mapping novel binding pockets, profiling shallow protein-protein interaction (PPI) interfaces, or when the target lacks a strong basic residue to activate a latent probe. Its dual S_NAr/SuFEx reactivity makes it a premier tool for chemical biology and rapid target ID.

  • Choose Fluorosulfates when the goal is to develop a highly selective, systemically administered covalent drug. Their exceptional plasma stability and absolute reliance on microenvironment activation virtually eliminate off-target haptenization, making them ideal candidates for clinical translation.

References

1.[2] Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue . Journal of the American Chemical Society. 2.[1] Structure-based design and analysis of SuFEx chemical probes . National Institutes of Health (PMC). 3.[3] Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry . National Institutes of Health (PMC). 4.[4] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design . ACS Publications.

Sources

Assessing metabolic stability of pyrimidine sulfonyl fluoride drugs

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Metabolic Stability of Pyrimidine Sulfonyl Fluoride Drugs: A Comparative Guide

Executive Summary

The expansion of targeted covalent inhibitors (TCIs) beyond cysteine-centric acrylamides has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides (SFs) are privileged electrophiles capable of engaging less nucleophilic residues such as tyrosine, lysine, and histidine. However, the development of SF-based probes into viable therapeutics is frequently bottlenecked by poor metabolic stability, with many candidates suffering from rapid in vivo hydrolysis.

As a Senior Application Scientist, I have observed that transitioning from simple aryl sulfonyl fluorides to pyrimidine sulfonyl fluorides (PSFs) provides a critical advantage. The heteroaromatic pyrimidine scaffold offers a highly tunable electronic environment, allowing drug developers to balance target-specific SuFEx reactivity with robust metabolic endurance. This guide objectively compares PSFs against alternative electrophiles, details the mechanistic causality behind their stability, and outlines a self-validating experimental workflow for assessing intrinsic clearance (


).

Mechanistic Rationale: Tuning the Electrophile

The intrinsic stability of a covalent warhead is dictated by the precise balance between the electrophilicity of its reactive center and the steric shielding provided by its scaffold.

In traditional aryl sulfonyl fluorides, the S-F bond is highly exposed. While this drives rapid target engagement, it simultaneously makes the warhead susceptible to off-target nucleophilic attack by aqueous media (hydrolysis) or phase II metabolic enzymes like Glutathione S-transferases[1].

Pyrimidine sulfonyl fluorides solve this liability through a phenomenon known as "electronic and steric tuning." The nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which inherently increases the electrophilicity of the S(VI) center. While this heightened reactivity might initially seem detrimental to stability, it provides a unique structural opportunity: medicinal chemists can introduce bulky, electron-donating ortho-substituents (e.g., methoxy or methyl groups) to the pyrimidine ring without completely abolishing the warhead's reactivity.

The causality is clear: the steric bulk physically shields the S-F bond from non-specific aqueous hydrolysis and bulky glutathione (GSH) molecules, while the electron-deficient pyrimidine ring maintains sufficient baseline electrophilicity to undergo proximity-driven SuFEx conjugation only when precisely aligned within the target protein's microenvironment[2].

SuFEx_Logic PSF Pyrimidine Sulfonyl Fluoride (PSF) Target Target Protein (Tyr/Lys/Ser/His) PSF->Target SuFEx Reaction (Target Engagement) H2O Metabolic Matrix (H2O / GSH / CYPs) PSF->H2O Non-specific Attack (Off-target) CovalentAdduct Stable Covalent Adduct (Efficacy) Target->CovalentAdduct Hydrolysis Metabolite / Hydrolyzed (Clearance) H2O->Hydrolysis

Fig 1: Logical pathway of PSF target engagement versus metabolic clearance.

Comparative Performance: Electrophile Benchmarking

To contextualize the utility of pyrimidine sulfonyl fluorides, we must benchmark them against standard acrylamides and traditional aryl sulfonyl fluorides. The table below synthesizes quantitative metabolic stability and reactivity parameters commonly observed during lead optimization[3][4].

Electrophile ClassPrimary Target ResiduesIntrinsic ReactivityTypical Liver Microsome

Primary Metabolic Liability
Acrylamides CysteineHigh> 120 minGSH conjugation, CYP-mediated epoxidation
Aryl Sulfonyl Fluorides Tyr, Lys, HisVery High< 30 minRapid chemical hydrolysis, non-specific S-F cleavage
Pyrimidine Sulfonyl Fluorides Tyr, Lys, HisTunable (Moderate to High)60 to > 120 minTunable via ortho-substitution; balanced clearance

Data Interpretation: While acrylamides offer excellent stability, their reliance on rare active-site cysteines limits their broad application. Aryl sulfonyl fluorides expand the targetable residuome but frequently fail in vivo due to half-lives under 30 minutes. Pyrimidine sulfonyl fluorides bridge this gap, offering the expanded target scope of SuFEx chemistry while achieving drug-like half-lives (> 60 min) through rational structural tuning.

Experimental Protocol: Self-Validating Microsomal Stability Assay

When assessing the metabolic stability of sulfonyl fluorides, standard clearance assays are insufficient. Because the S-F bond is susceptible to both enzymatic degradation (via CYP450s) and chemical hydrolysis, the assay must isolate these variables.

The following LC-MS/MS workflow is designed as a self-validating system . By incorporating specific control arms, it definitively proves whether compound loss is due to enzymatic metabolism or inherent chemical instability.

Assay_Workflow Step1 Step 1: Matrix Preparation Prepare Human/Mouse Liver Microsomes (HLM/MLM) Step2 Step 2: Arm Stratification Arm A: +NADPH Arm B: -NADPH Arm C: Heat-Killed Step1->Step2 Step3 Step 3: Compound Incubation Add PSF (1 µM), Incubate at 37°C (0-60 min) Step2->Step3 Step4 Step 4: Reaction Quenching Add Ice-Cold Acetonitrile + Internal Standard Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify Parent Compound, Isolate Clearance Mechanisms Step4->Step5

Fig 2: Self-validating experimental workflow for assessing PSF microsomal stability.

Step-by-Step Methodology
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Dilute microsomes to a final working protein concentration of 0.5 mg/mL.
    
  • Arm Stratification (The Self-Validation Engine):

    • Arm A (Total Clearance): Active microsomes + NADPH regenerating system.

    • Arm B (Non-CYP / Chemical Hydrolysis): Active microsomes + Buffer (No NADPH). Causality: Isolates chemical instability and non-oxidative enzymatic degradation.

    • Arm C (Pure Chemical Hydrolysis): Heat-inactivated microsomes (90°C for 10 min) + Buffer. Causality: Isolates baseline aqueous instability of the S-F bond.

    • Control Arm: Incubate Verapamil (high clearance) and Dextromethorphan (low clearance) to validate CYP activity.

  • Compound Incubation: Spike the pyrimidine sulfonyl fluoride candidate to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition). Incubate at 37°C in a shaking water bath.

  • Reaction Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Centrifugation & Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Calculate the elimination rate constant (

    
    ) from the slope of the natural log of percent remaining versus time. Derive 
    
    
    
    and
    
    
    using standard pharmacokinetic equations.

Conclusion

The evolution of targeted covalent inhibitors demands warheads that are both broadly reactive and metabolically resilient. Pyrimidine sulfonyl fluorides represent a sophisticated structural solution to the inherent instability of traditional SuFEx electrophiles. By leveraging the electron-withdrawing properties of the pyrimidine ring to offset the steric shielding of ortho-substituents, researchers can engineer TCIs that survive hepatic clearance while maintaining exquisite precision for their target residues.

References

1.3 Source: NIH / PMC. 2.1 Source: ResearchGate / Mol. Pharm. 3.2 Source: ResearchGate / PMC. 4.4 Source: Journal of the American Chemical Society - ACS Publications.

Sources

Quantitative proteomics for SuFEx probe target engagement

Author: BenchChem Technical Support Team. Date: March 2026

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally reshaped the landscape of chemical proteomics. By providing a highly tunable, biocompatible reaction manifold, SuFEx enables researchers to map ligandable sites across the proteome with unprecedented precision. However, identifying a covalent interaction is only half the battle; proving that a small molecule engages its intended target in a native biological context requires robust, multiplexed quantitative proteomics.

As an Application Scientist, I have structured this guide to critically evaluate SuFEx probes against traditional electrophiles, detail the mechanistic causality behind their superior performance, and provide a self-validating, step-by-step quantitative proteomics workflow for target engagement.

The Mechanistic Edge: Proximity-Driven Activation

Traditional covalent probes (e.g., acrylamides, chloroacetamides) rely on intrinsic electrophilic reactivity, primarily targeting highly nucleophilic cysteine residues. This intrinsic reactivity often leads to high background labeling of off-target thiols, such as abundant intracellular glutathione.

In contrast, SuFEx warheads—specifically arylfluorosulfates and sulfonyl fluorides—act as latent electrophiles . They are remarkably stable in aqueous environments and resist reduction[1]. The S-F bond remains inert until the probe binds to a specific protein pocket. The microenvironment of the binding pocket (often involving desolvation and specific hydrogen-bonding networks, such as salt bridges) acts as a catalyst, activating the S-F bond for nucleophilic attack by context-specific Tyrosine, Lysine, Serine, or Histidine residues[1][2].

This proximity-driven activation ensures that covalent bond formation is a consequence of specific molecular recognition (affinity) rather than random collision, drastically reducing off-target background noise.

G cluster_trad Traditional Electrophiles (e.g., Acrylamides) cluster_sufex SuFEx Latent Electrophiles (e.g., Fluorosulfates) T_Probe Intrinsic Reactivity T_Target Target Cysteine T_Probe->T_Target Fast T_Off Off-Target Thiols (Glutathione, etc.) T_Probe->T_Off High Background S_Probe Proximity-Driven Activation S_Pocket Protein Pocket Desolvation & H-Bonding S_Probe->S_Pocket Binding S_Off Aqueous Environment (No Reaction) S_Probe->S_Off Inert S_Target Target Tyr/Lys/Ser/His S_Pocket->S_Target S-F Cleavage

Fig 1: Mechanistic divergence between intrinsic electrophiles and proximity-driven SuFEx probes.

Comparative Analysis of Covalent Warheads

To objectively select the right probe for target engagement, one must evaluate the thermodynamic stability and target scope of the electrophile. The table below synthesizes the performance metrics of SuFEx probes against traditional alternatives.

Warhead ClassPrimary Target Amino Acid(s)Activation MechanismAqueous StabilityProteomic Background NoiseBest Use Case
Arylfluorosulfates (SuFEx) Tyrosine, LysineProximity-driven (Latent)Excellent (Stable for days)Very LowTargeting non-cysteine pockets; "Inverse Drug Discovery"[3]
Sulfonyl Fluorides (SuFEx) Serine, Lysine, TyrosineProximity-driven (Latent)HighLowBroad-spectrum kinase profiling; Serine hydrolases[1]
Acrylamides CysteineIntrinsic (Michael Addition)ModerateHigh (Thiol scavenging)Targeting hyper-reactive or catalytic cysteines
Diazirines Any (C-H insertion)UV Photo-activationHigh (Pre-UV)High (Non-specific crosslinking)Mapping shallow or transient protein-protein interactions

Quantitative Proteomics Workflow for Target Engagement

To prove that a SuFEx probe engages its target in vivo, we utilize a Competitive Activity-Based Protein Profiling (ABPP) workflow coupled with Tandem Mass Tag (TMT) multiplexing. This approach relies on the calculation of a "Competition Ratio" (CR)—the relative abundance of a protein captured by the probe alone versus the probe in the presence of a non-covalent competitor drug[3][4].

G cluster_0 Live Cell Treatment C1 Cells + SuFEx Probe Lysis Lysis & CuAAC Click (Diazo-Biotin-Azide) C1->Lysis C2 Cells + Competitor + SuFEx Probe C2->Lysis Enrich Streptavidin Enrichment & Stringent Wash Lysis->Enrich Digest On-Bead Digestion & Chemical Cleavage Enrich->Digest TMT TMT Isotopic Labeling Digest->TMT LCMS LC-MS/MS Analysis TMT->LCMS Data Calculate Competition Ratio LCMS->Data

Fig 2: TMT-based competitive ABPP workflow for quantifying SuFEx target engagement.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating vehicle, probe-only, and competitor-treated states within a single multiplexed TMT run, the system internally controls for non-specific bead binding, intrinsic protein abundance variations, and LC-MS run-to-run variance.

Phase I: In Situ Target Engagement
  • Causality: Performing engagement in live cells rather than lysates preserves intact protein complexes, native redox states, and endogenous competitor concentrations (e.g., ATP, metabolites), which are critical for authentic target engagement assessment.

  • Step 1: Plate cells to 80% confluency. Pre-incubate the "Competitor" group with the parent drug (e.g., 10 µM) for 1 hour to allow for target saturation. Treat the "Probe" group with a DMSO vehicle.

  • Step 2: Add the alkyne-tagged SuFEx probe (e.g., 5 µM) to all groups. Incubate for 4 hours. The latent fluorosulfate will only react where the pocket is unoccupied and structurally permissive[1].

Phase II: Lysis and Bioorthogonal CuAAC Click Chemistry
  • Causality: Attaching a biotin handle post-lysis ensures that the bulky biotin tag does not interfere with cellular permeability or native binding events during the live-cell phase.

  • Step 3: Wash cells with cold PBS and lyse in 1% NP-40 buffer. Quantify protein concentration (BCA assay) and normalize all samples to 2 mg/mL.

  • Step 4: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add a diazo-biotin-azide reagent, CuSO4, THPTA ligand, and Sodium Ascorbate.

  • Crucial Choice: Why a diazo-cleavable biotin? Traditional biotin-streptavidin bonds require boiling in SDS to break, which co-elutes endogenously biotinylated proteins (e.g., carboxylases), creating massive MS background. The diazo group allows for mild chemical cleavage later[3].

Phase III: Enrichment and Digestion
  • Causality: Stringent washing removes all non-covalently bound proteins, ensuring that only proteins covalently modified by the SuFEx probe are sequenced.

  • Step 5: Precipitate proteins (methanol/chloroform) to remove unreacted click reagents. Resuspend in 1% SDS and incubate with Streptavidin agarose beads.

  • Step 6: Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

  • Step 7: Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins. Perform on-bead digestion using Trypsin overnight at 37°C.

  • Step 8: Elute the probe-modified peptides using mild sodium dithionite (Na2S2O4) to cleave the diazo bond[3].

Phase IV: TMT Labeling and LC-MS/MS
  • Causality: Isobaric labeling (TMT) allows all samples to be pooled and analyzed simultaneously. This eliminates the missing-value problem common in Label-Free Quantification (LFQ) and allows for the precise calculation of the Competition Ratio.

  • Step 9: Label the eluted peptides from each condition with distinct TMT 6-plex or 10-plex reagents. Quench, pool, and desalt via C18 StageTips.

  • Step 10: Analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

Data Interpretation: The Competition Ratio (CR)

The success of the experiment is defined by the Competition Ratio (CR). CR = (Reporter Ion Intensity of Probe Only) / (Reporter Ion Intensity of Probe + Competitor)

A high CR indicates that the competitor successfully blocked the SuFEx probe from binding the target pocket. A CR near 1.0 indicates off-target, non-specific labeling that the parent drug cannot compete away[4].

Table: Representative Quantitative Data Output (Mock Data based on validated arylfluorosulfate targets[3])

Protein IdentifiedBiological FunctionLog2 Fold Change (Probe / Vehicle)Competition Ratio (Probe / Probe + Competitor)Target Validation Status
GSTO1 Glutathione S-transferase omega-14.88.2 Specific Target (Pocket blocked by competitor)
BLVRA Biliverdin reductase A5.112.4 Specific Target (High affinity engagement)
ACTB Actin, cytoplasmic 10.41.1Background / Off-target noise
HSP90 Heat shock protein 903.21.2Non-specific covalent modification

By relying on the rigorous causality of proximity-driven SuFEx chemistry combined with the multiplexed precision of TMT proteomics, researchers can confidently map target engagement, deconvolute phenotypic screens, and drive the next generation of covalent drug discovery.

References

  • Click Chemistry in Proteomic Investigations. National Institutes of Health (PMC). Available at:[Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. National Institutes of Health (PMC). Available at:[Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. National Institutes of Health (PMC). Available at:[Link]

  • “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. National Institutes of Health (PMC). Available at:[Link]

Sources

Safety Operating Guide

2-Chloropyrimidine-4-sulfonyl fluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloropyrimidine-4-sulfonyl Fluoride

As drug development increasingly leverages Sulfur Fluoride Exchange (SuFEx) chemistry, reagents like 2-chloropyrimidine-4-sulfonyl fluoride (Molecular Formula: C4H2ClFN2O2S) have become critical intermediates[1]. However, the unique reactivity that makes sulfonyl fluorides valuable in synthesis also necessitates rigorous, highly controlled disposal protocols. Improper disposal can lead to the generation of hydrofluoric acid (HF), uncontrolled exothermic reactions, and severe equipment degradation.

This guide provides a self-validating, step-by-step operational plan for the safe quenching and disposal of 2-chloropyrimidine-4-sulfonyl fluoride in a professional laboratory setting.

Hazard Assessment & Chemical Logic

Before initiating disposal, it is critical to understand the mechanistic causality behind the required safety measures. Sulfonyl fluorides are electrophilic and react with nucleophiles (including water, albeit slowly under neutral conditions).

When disposing of these compounds, the goal is to drive the hydrolysis to completion, converting the reactive sulfonyl fluoride into a stable sulfonate salt and a fluoride salt. If this is attempted under acidic conditions, highly toxic and corrosive hydrofluoric acid (HF) is generated. Therefore, alkaline hydrolysis is the mandatory pathway. Furthermore, because fluoride ions can etch silica, all reactions and subsequent waste storage must occur in plastic (polyethylene or polypropylene) vessels[2].

Table 1: Hazard Profile and Material Compatibility

ParameterSpecification / RequirementOperational Rationale
Target Compound 2-Chloropyrimidine-4-sulfonyl fluorideHighly reactive SuFEx hub; potential lachrymator and corrosive agent.
Primary Hazard Exothermic hydrolysis, Fluoride ion releaseQuenching generates heat and fluoride salts; requires cooling and basic conditions to prevent HF gas formation[2].
Incompatible Materials Glass (during/after quench), AcidsFluoride ions degrade glass; acidic conditions protonate fluoride to form toxic HF.
Required Vessel High-Density Polyethylene (HDPE)HDPE is impervious to fluoride ions and resistant to the basic quenching solution[2].
Quenching Reagents 2.0 M NaOH in 1:1 H₂O / IsopropanolWater provides the nucleophile; NaOH maintains high pH; Isopropanol solubilizes the organic substrate[3].

Pre-Disposal Logistics and Setup

Personal Protective Equipment (PPE): Standard laboratory attire is insufficient for handling concentrated fluoride-generating waste. Operators must wear a chemically resistant lab coat, a face shield (over safety goggles), and utilize double-gloving (e.g., a heavy-duty nitrile glove over a standard latex/nitrile inner glove)[3].

Environmental Controls: All procedures must be conducted inside a certified, high-flow chemical fume hood. Ensure the hood is cleared of incompatible solvents, particularly acids, to prevent cross-contamination during the quench[2].

Step-by-Step Quenching Methodology

The following protocol is adapted from validated institutional procedures for quenching phosphorus and sulfur fluoride exchange reagents[3].

Phase A: Preparation of the Universal Quenching Solution The causality behind this mixture is to provide a biphasic-compatible environment. The isopropanol ensures the hydrophobic 2-chloropyrimidine-4-sulfonyl fluoride dissolves, allowing the aqueous hydroxide to attack the sulfonyl center efficiently.

  • Equip a large HDPE plastic beaker or Erlenmeyer flask with a heavy-duty PTFE-coated magnetic stir bar.

  • Add 500 mL of deionized (DI) water to the plastic vessel.

  • Slowly weigh and add 40.0 g (1.0 mol) of Sodium Hydroxide (NaOH) pellets to the water. Stir until completely dissolved. Note: This dissolution is exothermic.

  • Once the aqueous solution has cooled to room temperature, add 500 mL of Isopropanol (IPA)[3]. This yields 1 Liter of 1.0 M NaOH Quenching Solution.

Phase B: Controlled Hydrolysis of the Sulfonyl Fluoride

  • Cooling: Place the plastic vessel containing the quenching solution into an ice-water bath. The hydrolysis of sulfonyl fluorides is inherently exothermic, and thermal control prevents the volatilization of unreacted starting material or IPA[2].

  • Inert Atmosphere (Optional but Recommended): If the sulfonyl fluoride is highly concentrated or mixed with other reactive intermediates, perform the quench under a gentle sweep of nitrogen gas to prevent side reactions[2].

  • Addition: Using a plastic syringe or a dedicated plastic dropping funnel, slowly add the 2-chloropyrimidine-4-sulfonyl fluoride (or its reaction mixture/waste stream) dropwise into the vigorously stirring quenching solution.

  • Observation: Monitor for heat evolution or gas generation. Pause the addition if the solution begins to boil or if the temperature exceeds 25°C.

  • Completion: Once the entire volume of the chemical has been added, leave the mixture to stir in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours (overnight) to ensure absolute, 100% hydrolysis.

Waste Segregation and Institutional Disposal

Once the hydrolysis is complete, the chemical hazard has been neutralized, but the resulting solution is now a highly basic, fluoride-containing hazardous waste .

  • Verification: Ensure the pH of the final solution is > 10 using pH indicator strips. If it is neutral or acidic, add additional 2.0 M aqueous NaOH until basic.

  • Transfer: Transfer the quenched mixture into a dedicated, properly labeled HDPE plastic waste carboy. Do not use glass waste bottles [2].

  • Segregation: Keep this waste strictly segregated from acidic waste streams to prevent the delayed formation of HF gas[4].

  • Disposal: Submit an online waste pickup request to your institution's Environmental Health and Safety (EHS) department, clearly declaring the contents as "Aqueous Basic Waste containing Isopropanol, Sodium Sulfonate salts, and Sodium Fluoride"[2].

Process Visualization

G Start Identify Sulfonyl Fluoride Waste Setup Fume Hood Setup & Double Gloving Start->Setup Prep Prepare NaOH/IPA Quench in HDPE Setup->Prep Cool Ice Bath Cooling (Exothermic Control) Prep->Cool Add Slow Dropwise Addition & Stirring Cool->Add Verify Verify pH > 10 (Ensure Basic) Add->Verify Waste Store in Plastic EHS Pickup Verify->Waste

Workflow for the controlled alkaline hydrolysis and disposal of sulfonyl fluoride reagents.

References

  • PubChemLite: 2-chloropyrimidine-4-sulfonyl fluoride.Université du Luxembourg.
  • Standard Operating Procedures Huang Lab.Michigan State University (MSU) Chemistry.
  • Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry.National Institutes of Health (NIH) / PMC.
  • A Technical Guide to the Safe Handling of Chemicals.Benchchem.

Sources

Technical Guide: Safe Handling & Logistics for 2-Chloropyrimidine-4-sulfonyl fluoride

[1]

Executive Summary: The SuFEx Safety Paradox

As a Senior Application Scientist, I often observe a dangerous misconception regarding Sulfonyl Fluoride Exchange (SuFEx) reagents. Because 2-Chloropyrimidine-4-sulfonyl fluoride is thermodynamically stable and resistant to reduction—unlike its sulfonyl chloride counterparts—researchers often underestimate its biological reactivity.[1]

The Reality: This stability is precisely what allows it to traverse biological membranes intact, only to covalently modify nucleophilic residues (tyrosine, lysine, serine) deep within tissues [1]. Furthermore, while resistant to immediate hydrolysis, exposure to moisture on skin or mucous membranes can slowly liberate Hydrogen Fluoride (HF), creating a delayed but severe chemical burn hazard [2].

This guide moves beyond standard SDS boilerplate to provide a field-validated operational framework for handling this electrophilic warhead.

Hazard Architecture & Risk Assessment

The Hydrolysis Vector

The primary unseen risk is the generation of HF. While the S-F bond is strong (approx. 90 kcal/mol), the pyrimidine ring is electron-deficient, activating the sulfonyl group. Upon contact with moisture (perspiration, mucosal surfaces), hydrolysis can occur, releasing fluoride ions which associate with protons to form HF [3].

Critical Hazard Profile:

  • Skin Corrosion (Category 1B): Irreversible damage to dermis/epidermis.[1]

  • Delayed Toxicity: Pain from fluoride burns may be delayed 1-24 hours, allowing deep tissue penetration before detection.[1]

  • Bone Sequestration: Systemic fluoride absorption can chelate serum calcium, leading to cardiac arrhythmias (hypocalcemia) [4].[1]

Reactivity Matrix
ParameterCharacteristicOperational Implication
Electrophilicity High (SuFEx active)Covalently binds to proteins.[1] Do not rely on standard latex gloves.
Hydrolysis Slow but persistentSpills may not fume immediately but become acidic over time.[1]
Physical State Crystalline SolidDust generation is the primary inhalation vector.[1]
Incompatibility Strong Nucleophiles, BasesExothermic reaction risk; segregate from amines during storage.[1]

Personal Protective Equipment (PPE) Specifications

The following PPE selection is non-negotiable for handling >10 mg of neat material.

Hand Protection Strategy

Standard nitrile gloves are insufficient for prolonged contact. We utilize a "Breakthrough-Redundancy" model.

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity)4-5 milBiological barrier; protects against sweat (moisture).[1]
Outer Silver Shield / 4H (Laminate) ~2.7 milChemical Barrier. Impermeable to small organic molecules and fluorides.[1]
Outer (Alt) Double-layered Nitrile8-10 mil (Total)Acceptable only for incidental splash protection.[1] Change immediately upon contact.

Application Scientist Note: If you lack Silver Shield gloves, you must treat nitrile gloves as "single-splash, single-use."[1] The small molecular weight of this compound allows permeation through standard nitrile in <15 minutes.[1]

Respiratory & Eye Defense[2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory.[1] Face shields are required when handling >1g or liquid stock solutions.[1] Safety glasses are insufficient due to the risk of aerosol/dust ingress.

  • Respiratory: All solid handling must occur in a certified fume hood.[1] If weighing outside a hood (strongly discouraged), a half-mask respirator with P100/OV (Organic Vapor) cartridges is required.[1]

Operational Protocol: Step-by-Step

Pre-Operational Logic (The "HF Check")

Before opening the vial, verify the presence of Calcium Gluconate Gel (2.5%) in the immediate work area. This is the only effective antidote for dermal fluoride exposure.[1] If it is expired or missing, STOP .

Weighing & Solubilization
  • Static Control: Use an antistatic gun on the vial and spatula.[1] Electrophilic powders are often "sticky" and prone to static dispersal.[1]

  • Containment: Weigh inside the fume hood using a draft shield. If the balance is external, use a secondary containment vessel (tared vial inside a jar) to transport the material.

  • Solvent Choice: Dissolve immediately in anhydrous solvent (Acetonitrile or DMSO) to reduce dust hazard.[1]

    • Note: Avoid protic solvents (Methanol/Water) for stock solutions to prevent titer loss via hydrolysis.[1]

Reaction Setup (The "Closed System" Rule)

SuFEx chemistry often evolves gas or requires elevated temperatures.[1]

  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust if heating is involved.[1]

  • Nucleophile Addition: Add the nucleophile to the sulfonyl fluoride solution dropwise to control exotherms.[1]

Decontamination & Waste[5]
  • Quenching: Do not dispose of unreacted sulfonyl fluoride directly.[1] Quench excess reagent with 1M NaOH (or saturated NaHCO3) in a plastic container.[1] Stir for 2 hours to ensure hydrolysis to the sulfonate and fluoride salt.

  • Glassware: Rinse glassware with a basic solution before removing from the hood.[1]

  • Waste Segregation: Label waste clearly as "Fluoride-Containing Organic Waste." Do not mix with strong acids (risk of HF gas generation).[1]

Visual Workflow: Safety Decision Logic

The following diagram illustrates the critical decision points for safe handling.

SafetyLogicStartStart: Handling 2-Chloropyrimidine-4-sulfonyl fluorideCheckGluconateCheck: Is Calcium Gluconate Gel Available?Start->CheckGluconateStopSTOP: Acquire Gel ImmediatelyCheckGluconate->StopNoQuantityCheckQuantity > 100 mg?CheckGluconate->QuantityCheckYesHighRiskPPEPPE: Silver Shield Gloves + Goggles + Face ShieldContainment: Fume Hood RequiredQuantityCheck->HighRiskPPEYesStdRiskPPEPPE: Double Nitrile Gloves + GogglesContainment: Fume Hood RecommendedQuantityCheck->StdRiskPPENoSolubilizationAction: Dissolve in Anhydrous Solvent (ACN/DMSO)Minimize DustHighRiskPPE->SolubilizationStdRiskPPE->SolubilizationReactionReaction: Closed System / VentedSolubilization->ReactionDisposalDisposal: Quench with 1M NaOH -> Plastic Waste ContainerReaction->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on quantity and risk assessment.

Emergency Response Protocols

Skin Contact (The "Speed-to-Gel" Metric)[1]
  • Immediate Action: Remove contaminated clothing/gloves immediately.[1][2][3] Do not pull off clothing if stuck to skin; cut it off.[1]

  • Rinse: Flush area with water for maximum 5 minutes .[1] Note: Unlike standard acids where you flush for 15 mins, with HF/Fluorides, you want to apply the antidote quickly.

  • Antidote: Apply Calcium Gluconate Gel liberally to the affected area.[1] Massage it into the skin.[1][4] Wear gloves while applying to the victim.[1]

  • Medical: Seek emergency medical attention. Inform responders of "Potential HF/Fluoride Exposure."[1][3]

Eye Contact[3]
  • Irrigate: Flush with water or saline for 15 minutes.

  • Do NOT apply Calcium Gluconate Gel to the eye. Use sterile 1% Calcium Gluconate solution if available and trained to do so, otherwise continue flushing until medical help arrives.[1]

References

  • Bernús, M., et al. (2023).[1][5] Fast, safe, simple: SuFEx click chemistry goes with the flow.[5] Nature Synthesis. Available at: [Link]

  • Duke University OESO. (n.d.).[1] Chemical Safety Guidelines - PMSF and HF Releasers. Available at: [Link]

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